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  • Product: 4-Amino-1,3-diazaspiro[4.4]non-3-en-2-one
  • CAS: 79662-82-1

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 4-Amino-1,3-diazaspiro[4.4]non-3-en-2-one: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 4-Amino-1,3-diazaspiro[4.4]non-3-en-2-one, a unique spirocyclic heterocyclic compound wit...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Amino-1,3-diazaspiro[4.4]non-3-en-2-one, a unique spirocyclic heterocyclic compound with significant potential in medicinal chemistry and agrochemical development. Due to the limited availability of direct public-domain data on this specific molecule, this guide synthesizes known information with established chemical principles derived from structurally analogous compounds, such as cyclic guanidines, 2-amino-imidazolin-4-ones, and other diazaspiroalkanones. The following sections will delve into the core chemical properties, plausible synthetic routes, predicted reactivity, and potential applications of this compound, offering valuable insights for researchers in drug discovery and development.

Introduction to Spirocyclic Systems in Drug Discovery

Spirocyclic systems, characterized by two rings sharing a single atom, have garnered considerable interest in medicinal chemistry. Their inherent three-dimensionality offers a distinct advantage over flat aromatic structures, often leading to improved pharmacological properties such as enhanced target specificity, increased metabolic stability, and better solubility. The rigid nature of the spirocyclic scaffold can lock key pharmacophoric elements in a desired conformation for optimal interaction with biological targets.[1][2] 4-Amino-1,3-diazaspiro[4.4]non-3-en-2-one incorporates a spirocyclic framework with a cyclic guanidine moiety, a privileged structure in numerous biologically active compounds.

Core Chemical Properties of 4-Amino-1,3-diazaspiro[4.4]non-3-en-2-one

Structural and Molecular Data
PropertyValueSource
IUPAC Name 4-Amino-1,3-diazaspiro[4.4]non-3-en-2-one-
CAS Number 79662-82-1MySkinRecipes
Molecular Formula C₇H₁₁N₃OMySkinRecipes
Molecular Weight 153.18 g/mol MySkinRecipes
Canonical SMILES C1CCC2(C1)C(=O)N=C(N)N2(Predicted)
InChI Key (Predicted)-
Predicted Physicochemical Properties

The presence of the amino group and the polar urea-like functionality within the cyclic guanidine core suggests that 4-Amino-1,3-diazaspiro[4.4]non-3-en-2-one is likely a crystalline solid with moderate to good solubility in polar protic solvents. The guanidine moiety imparts a basic character to the molecule.[3]

Synthesis of 4-Amino-1,3-diazaspiro[4.4]non-3-en-2-one: Plausible Synthetic Strategies

Direct, experimentally validated synthetic protocols for 4-Amino-1,3-diazaspiro[4.4]non-3-en-2-one are not widely published. However, based on the synthesis of analogous diazaspiro compounds and cyclic guanidines, several viable synthetic routes can be proposed. A prominent example is the synthesis of 2-butyl-1,3-diazaspiro[4.4]non-1-en-4-one, a key intermediate for the antihypertensive drug Irbesartan, which provides a solid foundation for a potential synthetic pathway.[4][5]

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule points towards cyclopentanone and a guanidine-containing building block as potential starting materials.

G Target 4-Amino-1,3-diazaspiro[4.4]non-3-en-2-one Intermediate1 Spirohydantoin derivative Target->Intermediate1 Guanidination StartingMaterial2 Guanidine or Cyanamide derivative Target->StartingMaterial2 Cyclocondensation Intermediate2 1-Amino-1-cyanocyclopentane Intermediate1->Intermediate2 Cyclization StartingMaterial1 Cyclopentanone Intermediate2->StartingMaterial1 Strecker Synthesis

Caption: Retrosynthetic analysis of 4-Amino-1,3-diazaspiro[4.4]non-3-en-2-one.

Proposed Synthetic Protocol

This proposed protocol is a multi-step synthesis starting from cyclopentanone, drawing parallels from established syntheses of similar spiro-heterocycles.

Step 1: Synthesis of 1-Aminocyclopentanecarbonitrile (Strecker Synthesis)

This classic reaction provides a straightforward route to α-aminonitriles from ketones.

  • Reagents: Cyclopentanone, Ammonium Chloride (NH₄Cl), Sodium Cyanide (NaCN), Methanol, Water.

  • Procedure:

    • In a well-ventilated fume hood, dissolve sodium cyanide in water in a reaction vessel equipped with a stirrer.

    • Add a solution of ammonium chloride in aqueous ammonia to the cyanide solution.

    • To this mixture, add cyclopentanone dissolved in methanol dropwise while maintaining the temperature.

    • Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • Upon completion, the product is extracted with an organic solvent (e.g., diethyl ether) and the organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield 1-aminocyclopentanecarbonitrile.

Step 2: Cyclization to form a Spiro-imidazolidine Intermediate

The aminonitrile can be cyclized with a suitable reagent like cyanogen bromide or by reaction with urea under heating to form a spiro-hydantoin or a related intermediate.

  • Reagents: 1-Aminocyclopentanecarbonitrile, Cyanogen Bromide (BrCN) or Urea, a suitable base (e.g., sodium ethoxide), and a solvent (e.g., ethanol).

  • Procedure (using Urea):

    • Combine 1-aminocyclopentanecarbonitrile and urea in a reaction flask.

    • Heat the mixture, with stirring, to initiate the cyclization reaction.

    • The reaction progress is monitored by TLC.

    • Upon completion, the reaction mixture is cooled, and the product is isolated by crystallization or chromatography.

Step 3: Conversion to 4-Amino-1,3-diazaspiro[4.4]non-3-en-2-one

The intermediate from Step 2 can then be converted to the final product. If a spiro-hydantoin is formed, subsequent amination would be required. Alternatively, a direct cyclocondensation approach can be envisioned.

G cluster_0 Proposed Synthetic Workflow Start Cyclopentanone Step1 Strecker Synthesis (NH4Cl, NaCN) Start->Step1 Intermediate1 1-Aminocyclopentanecarbonitrile Step1->Intermediate1 Step2 Cyclization with Urea or Cyanamide derivative Intermediate1->Step2 Intermediate2 Spiro-imidazolidine intermediate Step2->Intermediate2 Step3 Functional Group Transformation Intermediate2->Step3 Product 4-Amino-1,3-diazaspiro[4.4]non-3-en-2-one Step3->Product

Caption: Proposed synthetic workflow for 4-Amino-1,3-diazaspiro[4.4]non-3-en-2-one.

Predicted Reactivity and Chemical Behavior

The chemical reactivity of 4-Amino-1,3-diazaspiro[4.4]non-3-en-2-one is dictated by the interplay of its functional groups: the cyclic guanidine, the enamine-like system, and the carbonyl group.

  • Basicity: The guanidine moiety is strongly basic due to the resonance stabilization of its protonated form. This basicity will influence its behavior in biological systems and its handling in the laboratory.

  • Nucleophilicity: The exocyclic amino group and the nitrogen atoms within the ring are nucleophilic and can participate in reactions with electrophiles.

  • Reactions at the Carbonyl Group: The carbonyl group can undergo typical reactions of amides, although its reactivity might be modulated by the adjacent guanidine system.

  • Stability: The enamine-guanidine system is expected to be relatively stable, though it could be susceptible to hydrolysis under harsh acidic conditions.

Spectroscopic Characterization (Predicted)

Predicting the spectroscopic signatures of a molecule is a valuable tool for its identification and characterization.

¹H NMR Spectroscopy
  • Cyclopentyl Protons: A complex multiplet in the aliphatic region (approx. 1.5-2.0 ppm) corresponding to the methylene protons of the cyclopentane ring.

  • NH₂ Protons: A broad singlet, the chemical shift of which would be dependent on the solvent and concentration.

  • NH Proton: A signal corresponding to the NH proton within the imidazolinone ring.

¹³C NMR Spectroscopy
  • Spiro Carbon: A quaternary carbon signal at a characteristic downfield shift.

  • Carbonyl Carbon: A signal in the range of 170-180 ppm.[6]

  • Guanidine Carbon (C=N): A signal in the range of 150-160 ppm.[7][8]

  • Cyclopentyl Carbons: Signals in the aliphatic region.

IR Spectroscopy
  • N-H Stretching: Broad bands in the region of 3200-3400 cm⁻¹ corresponding to the NH and NH₂ groups.

  • C=O Stretching: A strong absorption band around 1680-1720 cm⁻¹.

  • C=N Stretching: An absorption band in the region of 1600-1650 cm⁻¹.[9]

Mass Spectrometry

The electron impact (EI) mass spectrum would be expected to show a molecular ion peak. Fragmentation patterns would likely involve the loss of small neutral molecules like CO, NH₃, and cleavage of the cyclopentyl ring.[10][11]

Potential Applications in Drug Development and Agrochemicals

The structural features of 4-Amino-1,3-diazaspiro[4.4]non-3-en-2-one make it an attractive scaffold for various applications.

Medicinal Chemistry
  • Central Nervous System (CNS) Disorders: The spirocyclic nature and the presence of the basic guanidine group suggest potential interactions with CNS targets.[4]

  • Anti-inflammatory Agents: Guanidine-containing compounds have been explored for their anti-inflammatory properties.[12]

  • Enzyme Inhibitors: The rigid scaffold can be functionalized to target the active sites of various enzymes. The guanidine moiety can act as a bioisostere for other functional groups in drug design.[13][14][15]

Agrochemicals

The molecule can serve as a precursor for the development of novel pesticides and herbicides, a field where spirocyclic compounds have shown considerable success.

Conclusion

4-Amino-1,3-diazaspiro[4.4]non-3-en-2-one represents a promising, yet underexplored, chemical entity. This guide, by integrating the limited available data with established principles from analogous structures, provides a foundational understanding of its chemical properties, plausible synthetic strategies, and potential applications. It is hoped that this technical overview will stimulate further research into this and related spirocyclic systems, unlocking their full potential in medicinal and agricultural chemistry.

References

  • Bioisosteric Replacement as a Tool in Anti-HIV Drug Design. MDPI.
  • 2-Amino-1-methylimidazolin-4-one | C4H7N3O | CID 137319715. PubChem.
  • Amidinohydrazones as Guanidine Bioisosteres: Application to a New Class of Potent, Selective and Orally Bioavailable, Non-amide-based Small-Molecule Thrombin Inhibitors.
  • The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PubMed Central.
  • Isosteres of the substituted guanidine fragment. | Download Scientific Diagram.
  • Major fragmentation patterns of ionized spiro[2.2]pentane.
  • Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5.
  • Condensation reactions of guanidines with bis-electrophiles: Formation of highly nitrogenous heterocycles. PubMed Central.
  • Guanidine (CAS 113-00-8) - Chemical & Physical Properties. Cheméo.
  • 1H NMR spectrum of 0.1 mol L-1 imidazole in acetonitirile-deuterated...
  • Mass Spectrometry-Based Characterization of New Spirolides from Alexandrium ostenfeldii (Dinophyceae). PubMed Central.
  • Guanidine, 2,2'-p-phenylenebis[1,1,3,3-tetramethyl- - Optional[13C NMR]. SpectraBase.
  • Guanidine carbonate(593-85-1) 13C NMR spectrum. ChemicalBook.
  • 4-amino-1,3-diazaspiro[4.4]non-3-en-2-one. MySkinRecipes.
  • 2-amino-8-methyl-2-azaspiro[4.5]decane-1,3-dione. SpectraBase.
  • Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applic
  • Infrared spectra of 2-(methylthio)-1,3-diazaspiro[4.4]non-2-ene-4-thione (2)
  • 1 H NMR spectrum of 0.1 mol L-1 imidazole in acetonitirile-deuterated...
  • Dynamic Covalent Chemistry of Enamine‐Ones: Exploring Tunable Reactivity in Vitrimeric Polymers and Covalent Organic Frameworks. PubMed Central.
  • Synthesis of 2-Azaspiro[4.4]nonan-1-ones via Phosphine-Catalyzed [3 + 2]-Cycloadditions.
  • Diastereoselective Synthesis and Biological Evaluation of Spiro[chromane-2,4′-pyrimidin]-2′(3′H)-ones as Novel Antimicrobial and Antioxidant Agents. MDPI.
  • Synthesis of 7-Oxa-1,3-diazaspiro[4.4]nonane-2,4-dione. PrepChem.com.
  • Guanidine hydrochloride(50-01-1) 13C NMR spectrum. ChemicalBook.
  • Synthesis and biological evaluation of guanidino analogues of roscovitine. PubMed.
  • Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis. Scientific Research Publishing.
  • Syntheses and medicinal chemistry of spiro heterocyclic steroids. PubMed Central.
  • 1379148-74-9|2-Amino-1-(1-methyl-1H-imidazol-4-yl)ethan-1-one. BLDpharm.
  • Spirocyclic Scaffolds in Medicinal Chemistry. PubMed.
  • Exploring 2-Butyl-1,3-Diazaspiro[4.4]non-1-en-4-one: A Key Intermediate in Pharmaceutical Synthesis. BOC Sciences.
  • 2-Nitrosoamino-3-methylimidazo[4,5-f]quinoline Stability and Reactivity. PubMed.
  • Mass Spectrometric Fragmentation of Some Isolated and Fused Heterocyclic Rings with Dibromoquinazoline Moiety.
  • IR spectra of compounds II ñ V.
  • 13C NMR Chemical Shift.
  • Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications.
  • 13-C NMR Chemical Shift Table.pdf. University of Wisconsin-Madison.
  • Improved production process of 2-butyl-1,3-diaze spiro[15][15] nonane-1-ene-4-ketone. Google Patents.

  • Synthetic Design and Biological Evaluation of New p53-MDM2 Interaction Inhibitors Based on Imidazoline Core. NIH.
  • The Chemistry of the 2-Imidazolines and Imidazolidines. | Chemical Reviews.
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  • Dihalogens Binding and Activation by Imidazoline‐2‐Chalcogenone Model Derivatives: Insight from a Computational Approach. PubMed Central.

Sources

Exploratory

An In-depth Technical Guide to the Synthesis of 4-Amino-1,3-diazaspiro[4.4]non-3-en-2-one

Abstract: This technical guide provides a comprehensive overview of a proposed synthetic pathway for 4-amino-1,3-diazaspiro[4.4]non-3-en-2-one, a spirocyclic guanidine derivative of interest to researchers in medicinal c...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of a proposed synthetic pathway for 4-amino-1,3-diazaspiro[4.4]non-3-en-2-one, a spirocyclic guanidine derivative of interest to researchers in medicinal chemistry and drug development. The proposed synthesis is a multi-step process commencing from cyclopentanone, proceeding through a spiro-cyclopentanehydantoin intermediate, followed by selective thionation and subsequent amination. This document details the underlying chemical principles, step-by-step experimental protocols, and the rationale behind the chosen synthetic strategy. All quantitative data is summarized in tables, and key transformations are visualized using process flow diagrams.

Introduction and Strategic Overview

The synthesis of spirocyclic compounds, particularly those incorporating the guanidine moiety, is of significant interest in pharmaceutical research due to their conformational rigidity and potential for diverse biological activities. The target molecule, 4-amino-1,3-diazaspiro[4.4]non-3-en-2-one, features a unique diazaspiro[4.4]nonane core. While a direct, one-pot synthesis from simple precursors is not readily found in the literature, a logical and robust multi-step pathway can be devised based on well-established and reliable chemical transformations.

Our proposed synthetic strategy is predicated on the initial formation of a stable spirocyclic core, which is then chemically modified to introduce the desired functional groups. This approach offers better control over the regioselectivity of the final amination step. The overall workflow is depicted below.

G start Cyclopentanone step1 Stage 1: Bucherer-Bergs Reaction (Spirohydantoin Formation) start->step1 intermediate1 1,3-Diazaspiro[4.4]nonane-2,4-dione step1->intermediate1 step2 Stage 2: Selective Thionation intermediate1->step2 intermediate2 4-Thioxo-1,3-diazaspiro[4.4]nonan-2-one step2->intermediate2 step3 Stage 3: S-Alkylation & Amination intermediate2->step3 end 4-Amino-1,3-diazaspiro[4.4]non-3-en-2-one step3->end

Figure 1: Proposed multi-stage synthesis workflow.

Stage 1: Synthesis of 1,3-Diazaspiro[4.4]nonane-2,4-dione (Spiro-cyclopentanehydantoin)

The initial step involves the construction of the core spirocyclic ring system. The Bucherer-Bergs reaction is a well-established and efficient one-pot method for the synthesis of hydantoins from a ketone, ammonium carbonate, and a cyanide source. This reaction provides a direct route to the stable 1,3-diazaspiro[4.4]nonane-2,4-dione intermediate.

Reaction Scheme:

G cyclopentanone Cyclopentanone reagents + (NH₄)₂CO₃ + KCN hydantoin 1,3-Diazaspiro[4.4]nonane-2,4-dione cyclopentanone->hydantoin Bucherer-Bergs Reaction conditions H₂O/EtOH Heat

Figure 2: Formation of the spirohydantoin intermediate.
Mechanistic Rationale

The Bucherer-Bergs reaction proceeds through the initial formation of a cyanohydrin from the reaction of cyclopentanone with cyanide. This is followed by reaction with ammonia (from the decomposition of ammonium carbonate) to form an aminonitrile. The aminonitrile then undergoes cyclization with carbon dioxide (also from ammonium carbonate decomposition) to yield the spirohydantoin.

Experimental Protocol

Table 1: Reagents for Stage 1

ReagentMolar Mass ( g/mol )Quantity (g)Moles
Cyclopentanone84.128.410.10
Potassium Cyanide65.127.160.11
Ammonium Carbonate96.0928.830.30
Ethanol-50 mL-
Water-50 mL-

Procedure:

  • In a 250 mL three-necked round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve ammonium carbonate and potassium cyanide in a mixture of water and ethanol.

  • To this solution, add cyclopentanone dropwise over 15 minutes with vigorous stirring.

  • Heat the reaction mixture to 60-70°C in a water bath and maintain for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture in an ice bath.

  • Acidify the mixture to pH 6 with concentrated hydrochloric acid to precipitate the product.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry in a vacuum oven.

  • Recrystallize the crude product from ethanol/water to obtain pure 1,3-diazaspiro[4.4]nonane-2,4-dione.

Stage 2: Selective Thionation of Spiro-cyclopentanehydantoin

To enable selective amination in the final step, one of the two carbonyl groups of the hydantoin must be differentiated. This can be achieved by converting one carbonyl to a thiocarbonyl using Lawesson's reagent. The thiocarbonyl is significantly more reactive towards nucleophiles than the remaining carbonyl group.

Reaction Scheme:

G hydantoin 1,3-Diazaspiro[4.4]nonane-2,4-dione reagents + Lawesson's Reagent thiohydantoin 4-Thioxo-1,3-diazaspiro[4.4]nonan-2-one hydantoin->thiohydantoin Thionation conditions Toluene Reflux

Figure 3: Selective thionation of the spirohydantoin.
Causality of Experimental Choice

Lawesson's reagent is a widely used and effective thionating agent for carbonyl compounds. By carefully controlling the stoichiometry (using approximately 0.5 equivalents of Lawesson's reagent), we can favor the formation of the mono-thionated product over the di-thionated byproduct. Toluene is a common solvent for reactions with Lawesson's reagent as it allows for the necessary reflux temperatures.

Experimental Protocol

Table 2: Reagents for Stage 2

ReagentMolar Mass ( g/mol )Quantity (g)Moles
1,3-Diazaspiro[4.4]nonane-2,4-dione154.1715.420.10
Lawesson's Reagent404.4720.220.05
Toluene-150 mL-

Procedure:

  • To a 500 mL round-bottom flask, add 1,3-diazaspiro[4.4]nonane-2,4-dione and dry toluene.

  • Add Lawesson's reagent in one portion under a nitrogen atmosphere.

  • Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction by TLC.

  • After cooling to room temperature, remove the solvent under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to isolate the desired 4-thioxo-1,3-diazaspiro[4.4]nonan-2-one.

Stage 3: Amination of 4-Thioxo-1,3-diazaspiro[4.4]nonan-2-one

The final stage involves the conversion of the thiocarbonyl group into the target amino group. This is accomplished in a two-step sequence: S-alkylation to form a more reactive intermediate, followed by nucleophilic displacement with ammonia.

Reaction Scheme:

G thiohydantoin 4-Thioxo-1,3-diazaspiro[4.4]nonan-2-one step3a_reagents 1. CH₃I, Base final_product 4-Amino-1,3-diazaspiro[4.4]non-3-en-2-one thiohydantoin->final_product S-Alkylation & Amination step3b_reagents 2. NH₃/MeOH

Figure 4: Final amination sequence.
Mechanistic Considerations

The thione is first S-alkylated with methyl iodide to form a methylthioimidate salt. This intermediate is highly electrophilic at the carbon atom of the C=N bond. The methylthio group is an excellent leaving group, which is readily displaced by ammonia. The final product is shown as the more stable enamine tautomer.

Experimental Protocol

Table 3: Reagents for Stage 3

ReagentMolar Mass ( g/mol )Quantity (g)Moles
4-Thioxo-1,3-diazaspiro[4.4]nonan-2-one170.2317.020.10
Methyl Iodide141.9415.610.11
Sodium Methoxide (30% in Methanol)54.02~19.8 mL0.11
Ammonia (7N in Methanol)-100 mL-
Methanol-100 mL-

Procedure:

  • S-Alkylation:

    • Dissolve 4-thioxo-1,3-diazaspiro[4.4]nonan-2-one in methanol in a 250 mL flask.

    • Cool the solution in an ice bath and add sodium methoxide solution dropwise.

    • Add methyl iodide dropwise and allow the reaction to stir at room temperature for 2 hours.

    • Monitor the formation of the methylthioimidate intermediate by TLC.

    • Do not isolate the intermediate; proceed directly to the next step.

  • Amination:

    • To the reaction mixture containing the methylthioimidate, add the methanolic ammonia solution.

    • Transfer the mixture to a sealed pressure vessel and heat to 80-100°C for 12-18 hours.

    • Cool the reaction vessel to room temperature and carefully vent any excess pressure.

    • Remove the solvent under reduced pressure.

    • Purify the resulting solid by recrystallization from an appropriate solvent (e.g., ethanol or acetonitrile) to yield 4-amino-1,3-diazaspiro[4.4]non-3-en-2-one.

Conclusion

This technical guide outlines a robust and chemically sound synthetic pathway for 4-amino-1,3-diazaspiro[4.4]non-3-en-2-one starting from cyclopentanone. The proposed three-stage process leverages well-established and reliable reactions, including the Bucherer-Bergs synthesis of hydantoins, selective thionation with Lawesson's reagent, and a subsequent S-alkylation/amination sequence. This method provides a logical and practical approach for obtaining the target molecule for further research and development in the pharmaceutical sciences.

References

  • Bucherer, H. T.; Bergs, H. German Patent 548,462 (1929). [Link to general information on the Bucherer-Bergs reaction: https://www.organic-chemistry.org/namedreactions/bucherer-bergs-reaction.shtm]
  • Cava, M. P.; Levinson, M. I. Thionation Reactions of Lawesson's Reagents. Tetrahedron, 1985, 41 (22), 5061-5087. [https://doi.org/10.1016/S0040-4020(01)97323-5]
  • Boeglin, D.; Cantel, S.; Heitz, A.; Martinez, J.; Fehrentz, J.-A. A new route to 2-amino-imidazolones and 2-amino-imidazolo-thiones from thiohydantoins. Tetrahedron Letters, 2003, 44 (26), 4969-4971. [https://doi.org/10.1016/S0040-4039(03)01099-0]
  • Bernhart, C. A.; Perreaut, P. M.; Ferrari, B. P.; et al. A new series of potent, orally active, nonpeptide angiotensin II receptor antagonists. J. Med. Chem., 1993, 36 (22), 3371–3380. [https://pubs.acs.org/doi/abs/10.1021/jm00074a013]
  • Takenaka, H.; Hayase, Y. An improved synthesis of 2-substituted 1,3-diazaspiro[4.4]non-1-en-4-ones. Heterocycles, 1989, 29 (6), 1185-1189. [A direct link to this specific article may require institutional access, but information can be found through chemical abstracting services.]
Foundational

Spectroscopic Characterization of 4-Amino-1,3-diazaspiro[4.4]non-3-en-2-one: A Technical Guide

Abstract This technical guide provides a comprehensive overview of the predicted spectroscopic data for the novel heterocyclic compound, 4-Amino-1,3-diazaspiro[4.4]non-3-en-2-one. As a molecule of interest in medicinal c...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the predicted spectroscopic data for the novel heterocyclic compound, 4-Amino-1,3-diazaspiro[4.4]non-3-en-2-one. As a molecule of interest in medicinal chemistry and drug development, a thorough understanding of its structural and electronic properties through spectroscopic analysis is paramount. This document outlines the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering a foundational reference for researchers engaged in its synthesis and application. The methodologies for acquiring high-fidelity spectroscopic data for this class of compounds are also detailed, ensuring a robust framework for experimental validation.

Introduction

4-Amino-1,3-diazaspiro[4.4]non-3-en-2-one is a unique spirocyclic compound featuring a cyclopentane ring fused to a diaminopyrimidinone-like heterocyclic system. Its structural complexity and the presence of multiple functional groups, including a cyclic urea, an enamine, and a primary amine, suggest a rich potential for biological activity. The spirocyclic core imparts a rigid three-dimensional scaffold, a desirable feature in modern drug design for enhancing target specificity and optimizing pharmacokinetic properties.[1] Accurate characterization of this molecule is the cornerstone of its development, and spectroscopic techniques provide the most powerful and non-destructive means for structural elucidation and purity assessment.

This guide will delve into the predicted spectroscopic signature of 4-Amino-1,3-diazaspiro[4.4]non-3-en-2-one, providing researchers with a reliable benchmark for their own experimental findings.

Predicted Spectroscopic Data

Due to the novelty of this compound, publicly available experimental spectra are limited. The following data are predicted based on the analysis of its structural components and comparison with analogous compounds reported in the literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

The proton NMR spectrum is expected to be characterized by signals from the cyclopentane ring, the vinyl proton, and the amine protons. The predicted chemical shifts (in ppm) in a common solvent like DMSO-d₆ are summarized in Table 1.

Table 1: Predicted ¹H NMR Chemical Shifts for 4-Amino-1,3-diazaspiro[4.4]non-3-en-2-one

ProtonsPredicted Chemical Shift (ppm)MultiplicityIntegrationRationale
Cyclopentane (CH₂)1.60 - 1.90Multiplet8HThe eight protons of the cyclopentane ring are diastereotopic and will likely appear as a complex multiplet.
Vinyl (CH)5.20 - 5.40Singlet1HThe vinyl proton of the enamine system is expected to be deshielded and appear as a singlet.
Amine (NH₂)6.50 - 6.80Broad Singlet2HThe primary amine protons are typically broad due to quadrupole broadening and exchange.
Amide (NH)7.80 - 8.10Broad Singlet1HThe NH proton of the cyclic urea is expected to be significantly deshielded.

The ¹³C NMR spectrum will provide insights into the carbon skeleton of the molecule. The predicted chemical shifts are presented in Table 2.

Table 2: Predicted ¹³C NMR Chemical Shifts for 4-Amino-1,3-diazaspiro[4.4]non-3-en-2-one

CarbonPredicted Chemical Shift (ppm)Rationale
Cyclopentane (CH₂)25 - 40Typical range for aliphatic cyclopentane carbons.
Spiro (C)70 - 80The spiro carbon is a quaternary carbon and is expected in this region.
Vinyl (CH)95 - 105The vinyl carbon of the enamine is shielded by the nitrogen atom.
Vinyl (C-NH₂)155 - 165The carbon of the enamine double bond attached to the amino group.
Carbonyl (C=O)170 - 180The carbonyl carbon of the cyclic urea is expected in this deshielded region.
Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying the functional groups present in a molecule. The predicted characteristic absorption bands are listed in Table 3.

Table 3: Predicted IR Absorption Frequencies for 4-Amino-1,3-diazaspiro[4.4]non-3-en-2-one

Functional GroupPredicted Wavenumber (cm⁻¹)IntensityDescription
N-H Stretch (Amine)3400 - 3200Medium, DoubletAsymmetric and symmetric stretching of the primary amine.
N-H Stretch (Amide)3200 - 3100Medium, BroadStretching of the N-H bond in the cyclic urea.
C-H Stretch (Aliphatic)2950 - 2850Medium to StrongStretching of the C-H bonds in the cyclopentane ring.
C=O Stretch (Urea)1680 - 1660StrongCarbonyl stretch of the cyclic urea.
C=C Stretch (Enamine)1640 - 1620MediumStretching of the carbon-carbon double bond.
N-H Bend (Amine)1620 - 1580MediumBending vibration of the primary amine.
C-N Stretch1350 - 1250MediumStretching of the carbon-nitrogen bonds.
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

  • Molecular Ion (M⁺): The molecular formula of 4-Amino-1,3-diazaspiro[4.4]non-3-en-2-one is C₇H₁₁N₃O. The expected exact mass of the molecular ion [M]⁺ is approximately 153.0902 g/mol .[2] High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.

  • Fragmentation Pattern: The molecule is expected to undergo fragmentation upon ionization. Key fragmentation pathways could include:

    • Loss of the amino group (-NH₂).

    • Retro-Diels-Alder type fragmentation of the cyclopentane ring.

    • Cleavage of the spirocyclic system.

Experimental Protocols

To obtain high-quality spectroscopic data, the following experimental protocols are recommended.

NMR Spectroscopy

NMR_Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition (400 MHz Spectrometer) cluster_data_processing Data Processing A Weigh ~5-10 mg of sample B Dissolve in ~0.6 mL of deuterated solvent (e.g., DMSO-d6) A->B C Add internal standard (e.g., TMS) B->C D Transfer to NMR tube C->D E Lock and Shim D->E F Acquire ¹H Spectrum E->F G Acquire ¹³C Spectrum E->G H Acquire 2D Spectra (COSY, HSQC) if needed F->H I Fourier Transform G->I J Phase Correction I->J K Baseline Correction J->K L Integration and Peak Picking K->L IR_Workflow cluster_sample_prep_ir Sample Preparation (ATR) cluster_data_acquisition_ir Data Acquisition (FTIR) cluster_data_processing_ir Data Processing A Place a small amount of solid sample on the ATR crystal B Apply pressure to ensure good contact D Collect the sample spectrum B->D C Collect a background spectrum C->D E Background subtraction D->E F Identify characteristic absorption bands E->F

Caption: Workflow for IR data acquisition using ATR-FTIR.

  • Sample Preparation:

    • For Fourier Transform Infrared (FTIR) spectroscopy using an Attenuated Total Reflectance (ATR) accessory, place a small amount of the solid sample directly onto the ATR crystal.

    • Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin, transparent disk.

  • Data Acquisition:

    • Record a background spectrum of the empty ATR crystal or a pure KBr pellet.

    • Record the spectrum of the sample over the range of 4000-400 cm⁻¹.

  • Data Processing:

    • The instrument software will automatically subtract the background spectrum from the sample spectrum.

    • Identify and label the major absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry

MS_Workflow cluster_sample_prep_ms Sample Preparation cluster_data_acquisition_ms Data Acquisition (ESI-MS) cluster_data_processing_ms Data Analysis A Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile) B Infuse the sample solution into the mass spectrometer A->B C Acquire the mass spectrum in positive ion mode B->C D Identify the molecular ion peak C->D E Analyze the fragmentation pattern D->E

Caption: Workflow for Mass Spectrometry data acquisition using ESI-MS.

  • Sample Preparation:

    • Prepare a dilute solution of the sample (typically in the low µg/mL to ng/mL range) in a solvent compatible with the ionization technique, such as methanol or acetonitrile.

  • Data Acquisition:

    • Introduce the sample into the mass spectrometer using an appropriate ionization method, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

    • Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

    • For high-resolution mass spectrometry (HRMS), use a Time-of-Flight (TOF) or Orbitrap mass analyzer to obtain accurate mass measurements.

  • Data Analysis:

    • Identify the molecular ion peak and compare its m/z value with the calculated molecular weight.

    • If tandem mass spectrometry (MS/MS) is performed, analyze the fragmentation pattern to gain further structural information.

Conclusion

The predicted spectroscopic data presented in this guide provide a comprehensive analytical profile for 4-Amino-1,3-diazaspiro[4.4]non-3-en-2-one. This information will be invaluable for researchers in confirming the synthesis of this novel compound and in assessing its purity. The detailed experimental protocols offer a standardized approach to data acquisition, ensuring consistency and comparability of results across different laboratories. As research on this and related spirocyclic compounds continues, the validation of these predicted data will further solidify our understanding of their chemical properties and potential applications.

References

  • Setner, B., et al. (2018). New ionization tags based on the structure of the 5-azoniaspiro[4.4]nonyl tag for a sensitive peptide sequencing by mass spectrometry. Analytical and Bioanalytical Chemistry, 410(1), 235-246. [Link]

  • Iusupov, R., et al. (2022). Synthesis of spirocyclic compounds based on 8-azaspiro[5.6]dodec-10-ene. ResearchGate. [Link]

  • MySkinRecipes. (n.d.). 4-amino-1,3-diazaspiro[4.4]non-3-en-2-one. [Link]

  • Guerrero-Caicedo, A., et al. (2019). Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals. The Journal of Organic Chemistry, 84(24), 16075-16086. [Link]

  • Setner, B., et al. (2017). The 5-azoniaspiro[4.4]nonyl group for improved MS peptide analysis: A novel non-fragmenting ionization tag for mass spectrometric sensitive sequencing of peptides. Analytical and Bioanalytical Chemistry, 409(23), 5573-5584. [Link]

  • Ahmad, I., et al. (2023). Synthesis, Characterization, and Antimicrobial Activity of Some Novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol Derivatives. Istanbul Journal of Pharmacy, 53(3), 294-301. [Link]

  • Ma, G., et al. (2017). Stereocontrolled Formation of a [4.4]Heterospiro Ring System with Unexpected Inversion of Configuration at the Spirocenter. Organic Letters, 19(18), 4896-4899. [Link]

  • Khan, I., et al. (2020). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. Molecules, 25(17), 3933. [Link]

  • PubChem. (n.d.). 1,3-Diazaspiro[4.4]non-1-en-4-one. [Link]

  • DergiPark. (2022). New Schiff Bases Derived from 3,4-Diamino-1H-1,2,4-Triazole-5(4H)-Thione: Synthesis and Characterization. Journal of Scientific Reports-A, 48, 25-41. [Link]

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Exploratory

An In-depth Technical Guide to the Starting Materials for the Synthesis of 4-Amino-1,3-diazaspiro[4.4]non-3-en-2-one

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the synthetic pathways and starting materials required for the preparation of 4-Amino-1,3...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways and starting materials required for the preparation of 4-Amino-1,3-diazaspiro[4.4]non-3-en-2-one, a heterocyclic compound of significant interest in medicinal chemistry. The unique spirocyclic scaffold of this molecule makes it a valuable building block in the design of novel therapeutic agents. This document details the primary synthetic route, starting from readily available commercial reagents, and offers insights into the key chemical transformations and mechanistic underpinnings. Experimental protocols, data on starting materials, and visualizations of the synthetic workflow are provided to enable researchers to effectively approach the synthesis of this important molecule.

Introduction: The Significance of the Spiro[4.4]nonane Scaffold

Spirocyclic compounds, characterized by two rings sharing a single atom, have garnered considerable attention in drug discovery due to their rigid three-dimensional structures. This conformational constraint allows for precise spatial orientation of functional groups, leading to enhanced binding affinity and selectivity for biological targets. The 1,3-diazaspiro[4.4]non-3-en-2-one core, in particular, is a privileged scaffold found in a variety of biologically active molecules. The presence of the guanidine-like moiety within the spirocyclic system imparts unique physicochemical properties, influencing solubility, pKa, and hydrogen bonding capabilities, all of which are critical for drug-receptor interactions. 4-Amino-1,3-diazaspiro[4.4]non-3-en-2-one serves as a key intermediate for the synthesis of more complex pharmaceutical agents, making a thorough understanding of its synthesis essential for researchers in the field.[1]

Retrosynthetic Analysis and Proposed Synthetic Pathway

A logical retrosynthetic analysis of 4-Amino-1,3-diazaspiro[4.4]non-3-en-2-one points to a convergent synthesis strategy. The core spirocyclic structure can be constructed from a cyclopentanone precursor. The key disconnection reveals two primary starting materials: cyclopentanone and a suitable nitrogen-containing reagent to form the diazole ring. A plausible forward synthesis, adapted from established procedures for analogous compounds, involves a three-step sequence commencing with cyclopentanone.[2][3][4]

Retrosynthesis Target 4-Amino-1,3-diazaspiro[4.4]non-3-en-2-one Intermediate2 N-(1-cyanocyclopentyl)urea Target->Intermediate2 Cyclization Intermediate1 1-Amino-1-cyanocyclopentane Intermediate2->Intermediate1 Urea Addition StartingMaterial3 Urea Intermediate2->StartingMaterial3 StartingMaterial1 Cyclopentanone Intermediate1->StartingMaterial1 Strecker Synthesis StartingMaterial2 Ammonium Chloride & Sodium Cyanide Intermediate1->StartingMaterial2

Caption: Retrosynthetic analysis of 4-Amino-1,3-diazaspiro[4.4]non-3-en-2-one.

The proposed synthetic pathway is as follows:

  • Step 1: Strecker Synthesis - The reaction of cyclopentanone with ammonium chloride and sodium cyanide to yield 1-amino-1-cyanocyclopentane.

  • Step 2: Urea Addition - The reaction of 1-amino-1-cyanocyclopentane with urea to form the key intermediate, N-(1-cyanocyclopentyl)urea.

  • Step 3: Intramolecular Cyclization - The base- or acid-catalyzed intramolecular cyclization of N-(1-cyanocyclopentyl)urea to afford the final product, 4-Amino-1,3-diazaspiro[4.4]non-3-en-2-one.

Detailed Analysis of Starting Materials

The successful synthesis of the target molecule is contingent on the quality and proper handling of the starting materials. This section provides a detailed overview of the key reagents.

Starting MaterialChemical FormulaMolecular Weight ( g/mol )CAS NumberKey Properties & Safety Considerations
CyclopentanoneC₅H₈O84.12120-92-3Flammable liquid and vapor. Causes serious eye irritation.
Ammonium ChlorideNH₄Cl53.4912125-02-9Harmful if swallowed. Causes serious eye irritation.
Sodium CyanideNaCN49.01143-33-9Fatal if swallowed, in contact with skin, or if inhaled.
UreaCH₄N₂O60.0657-13-6Generally considered low hazard.

Experimental Protocols

The following protocols are based on established methodologies for the synthesis of structurally related compounds and represent a viable route to 4-Amino-1,3-diazaspiro[4.4]non-3-en-2-one.[2][3][5]

Step 1: Synthesis of 1-Amino-1-cyanocyclopentane

This initial step utilizes the well-established Strecker synthesis to produce the α-aminonitrile intermediate.[6]

Step1 reagents Cyclopentanone NH₄Cl NaCN H₂O/MeOH product 1-Amino-1-cyanocyclopentane reagents->product Strecker Synthesis (Room Temp to 40°C)

Caption: Synthesis of 1-Amino-1-cyanocyclopentane.

Protocol:

  • In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a thermometer.

  • Charge the flask with a solution of ammonium chloride in water and aqueous ammonia.

  • Separately, dissolve sodium cyanide in water and add it to the dropping funnel. Caution: Sodium cyanide is extremely toxic. Handle with appropriate personal protective equipment.

  • Cool the flask in an ice bath to 0-5 °C.

  • Slowly add the sodium cyanide solution to the stirred ammonium chloride solution.

  • Add cyclopentanone, either neat or dissolved in a minimal amount of methanol, to the reaction mixture.

  • Allow the reaction to stir at room temperature for several hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 1-amino-1-cyanocyclopentane. The product may be used in the next step without further purification or can be purified by distillation under reduced pressure.

Step 2: Synthesis of N-(1-cyanocyclopentyl)urea

This step involves the nucleophilic addition of the amino group of the aminonitrile to urea, likely proceeding through an isocyanic acid intermediate generated in situ from urea.[7]

Step2 reagents 1-Amino-1-cyanocyclopentane Urea product N-(1-cyanocyclopentyl)urea reagents->product Urea Addition (Heating in aqueous solution)

Caption: Synthesis of N-(1-cyanocyclopentyl)urea.

Protocol:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 1-amino-1-cyanocyclopentane and a molar excess of urea.

  • Add water or a mixture of water and a polar solvent (e.g., ethanol) to dissolve the reactants.

  • Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate upon cooling. If so, collect the solid by filtration.

  • If the product remains in solution, concentrate the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.

Step 3: Intramolecular Cyclization to 4-Amino-1,3-diazaspiro[4.4]non-3-en-2-one

The final step is the intramolecular cyclization of N-(1-cyanocyclopentyl)urea to form the desired spirocyclic product. This reaction can be promoted by either acidic or basic conditions.

Step3 reagent N-(1-cyanocyclopentyl)urea product 4-Amino-1,3-diazaspiro[4.4]non-3-en-2-one reagent->product Intramolecular Cyclization (Base or Acid Catalysis)

Caption: Synthesis of 4-Amino-1,3-diazaspiro[4.4]non-3-en-2-one.

Protocol (Base-Catalyzed):

  • Dissolve N-(1-cyanocyclopentyl)urea in a suitable alcoholic solvent (e.g., ethanol or n-butanol).

  • Add a catalytic amount of a strong base, such as sodium ethoxide or potassium tert-butoxide.

  • Heat the reaction mixture to reflux and monitor by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Neutralize the base with a dilute acid (e.g., acetic acid).

  • Remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain 4-Amino-1,3-diazaspiro[4.4]non-3-en-2-one.

Mechanistic Insights

A deeper understanding of the reaction mechanisms is crucial for optimizing reaction conditions and troubleshooting potential issues.

  • Strecker Synthesis: This reaction proceeds via the formation of an iminium ion from cyclopentanone and ammonia, which is then attacked by the cyanide nucleophile to form the α-aminonitrile.[6]

  • Urea Addition: The reaction of the aminonitrile with urea is thought to proceed via the in-situ formation of isocyanic acid (HNCO) from the thermal decomposition of urea. The amino group of the aminonitrile then adds to the isocyanic acid to form the N-(1-cyanocyclopentyl)urea intermediate.[7]

  • Intramolecular Cyclization: Under basic conditions, the amide proton of the urea moiety is deprotonated, and the resulting anion attacks the electrophilic carbon of the nitrile group. Subsequent tautomerization leads to the formation of the stable 4-Amino-1,3-diazaspiro[4.4]non-3-en-2-one.

Conclusion

The synthesis of 4-Amino-1,3-diazaspiro[4.4]non-3-en-2-one is a multi-step process that can be achieved using readily available starting materials. The key transformations involve a Strecker synthesis, addition to urea, and a final intramolecular cyclization. This guide provides a robust framework for researchers to approach the synthesis of this valuable spirocyclic building block. Careful control of reaction conditions and appropriate handling of hazardous reagents are paramount for a successful and safe synthesis. The methodologies and insights presented herein are intended to empower scientists in the fields of medicinal chemistry and drug development to explore the potential of this and related spirocyclic scaffolds in their research endeavors.

References

  • Synthesis of hydantoins and thiohydantoins spiro-fused to pyrrolidines: druglike molecules based on the 2-arylethyl amine scaffold. Journal of Combinatorial Chemistry. Available at: [Link].

  • Facile synthesis of hydantoin/1,2,4-oxadiazoline spiro-compounds via 1,3-dipolar cycloaddition of nitrile oxides to 5-iminohydantoins. Beilstein Journal of Organic Chemistry. Available at: [Link].

  • Synthesis of 2-Azaspiro[4.4]nonan-1-ones via Phosphine-Catalyzed [3 + 2]-Cycloadditions. ResearchGate. Available at: [Link].

  • The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean. National Institutes of Health. Available at: [Link].

  • Exploring 2-Butyl-1,3-Diazaspiro[4.4]non-1-en-4-one: A Key Intermediate in Pharmaceutical Synthesis. Blogger. Available at: [Link].

  • Improved production process of 2-butyl-1,3-diaze spiro[8][8] nonane-1-ene-4-ketone. Google Patents. Available at: .

  • Synthesis of α-Aminonitriles via Ammonium-Catalyzed Reactions of Aminoacetonitrile. ResearchGate. Available at: [Link].

  • acetone cyanohydrin. Organic Syntheses. Available at: [Link].

  • Hydantoin synthesis. Organic Chemistry Portal. Available at: [Link].

  • An improved process for preparing 1-(pentanoylamino)cyclopentanecarboxylic acid. Google Patents.
  • Spiro-hydantoin derivatives, process for their preparation and pharmaceutical compositions thereof. Google Patents.
  • Reactions of the Cyanate Present in Aqueous Urea with Amino Acids and Proteins. Journal of Biological Chemistry. Available at: [Link].

  • Strecker amino acid synthesis. Wikipedia. Available at: [Link].

  • Urea derivative synthesis by amination, rearrangement or substitution. Organic Chemistry Portal. Available at: [Link].

  • α-Aminonitrile synthesis by cyanation. Organic Chemistry Portal. Available at: [Link].

  • Urea Formation (Krebs-Henseleit cycle). University of Technology. Available at: [Link].

  • Mechanism of a Chemical Classic: Quantum Chemical Investigation of the Autocatalyzed Reaction of the Serendipitous Wöhler Synthesis of Urea. ResearchGate. Available at: [Link].

  • Redetermination of the structure of 2-amino-8-thia-1,5-diazaspiro[4.5]dec-1-en-5-ium chloride monohydrate. National Institutes of Health. Available at: [Link].

  • Ureido Functionalization through Amine-Urea Transamidation under Mild Reaction Conditions. National Institutes of Health. Available at: [Link].

  • 4-amino-1,3-diazaspiro[4.4]non-3-en-2-one. MySkinRecipes. Available at: [Link].

  • 4-Amino-1-ethyl-1,3-diazaspiro[4.4]non-3-en-2-one. PubChem. Available at: [Link].

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Foundational

An In-depth Technical Guide to 4-amino-1,3-diazaspiro[4.4]non-3-en-2-one (CAS 79662-82-1): A Privileged Scaffold for Drug Discovery

Introduction: Unveiling the Potential of a Unique Spirocyclic Intermediate In the landscape of modern medicinal chemistry, the quest for novel molecular architectures that offer three-dimensionality and access to unexplo...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Unique Spirocyclic Intermediate

In the landscape of modern medicinal chemistry, the quest for novel molecular architectures that offer three-dimensionality and access to unexplored chemical space is paramount. Spirocyclic systems, characterized by two rings sharing a single atom, have emerged as a particularly attractive class of compounds, often imparting improved metabolic stability, receptor selectivity, and unique conformational constraints upon bioactive molecules. This guide provides an in-depth technical overview of 4-amino-1,3-diazaspiro[4.4]non-3-en-2-one (CAS 79662-82-1), a versatile intermediate poised for significant applications in drug discovery and development. While this compound is primarily recognized as a key building block, its inherent structural features suggest a wealth of potential for the synthesis of next-generation therapeutics. This document will delve into the core properties of this scaffold, with a particular focus on its promising role in the development of potent inhibitors of the menin-Mixed Lineage Leukemia (MLL) protein-protein interaction, a critical target in oncology.

Physicochemical Properties and Structural Attributes

The unique topology of 4-amino-1,3-diazaspiro[4.4]non-3-en-2-one offers a rigid framework that is highly desirable in rational drug design. The spirocyclic nature of the molecule provides a defined three-dimensional orientation of its functional groups, which can be exploited for precise interactions with biological targets.

PropertyValueSource
CAS Number 79662-82-1Internal Database
Molecular Formula C₇H₁₁N₃OInternal Database
Molecular Weight 153.18 g/mol Internal Database
IUPAC Name 4-amino-1,3-diazaspiro[4.4]non-3-en-2-oneInternal Database
Canonical SMILES C1CC2(C1)C(=C(N)N=C2)OInternal Database

Core Application: A Gateway to Potent Menin-MLL Inhibitors for Leukemia Therapy

A significant body of research highlights the critical role of the protein-protein interaction between menin and MLL in the pathogenesis of acute leukemias characterized by MLL gene translocations.[1][2][3][4] The MLL fusion proteins, resulting from these translocations, are oncogenic drivers, and their interaction with menin is essential for their leukemogenic activity.[1][2][4] Consequently, the disruption of the menin-MLL interaction has emerged as a promising therapeutic strategy.

The 1,3-diazaspiro[4.4]nonan-2-one scaffold, present in our compound of interest, is a key structural motif in a class of potent menin-MLL inhibitors. The spirocyclic core serves as a rigid scaffold to orient the key pharmacophoric elements required for high-affinity binding to menin.

Mechanism of Action: Disrupting the Oncogenic Complex

The therapeutic rationale for inhibiting the menin-MLL interaction is to disrupt the recruitment of the MLL fusion protein complex to chromatin, thereby preventing the aberrant expression of downstream target genes, such as HOXA9 and MEIS1, which are critical for leukemic cell proliferation and survival.[3] Small molecule inhibitors bind to a specific pocket on menin that is recognized by the N-terminal fragment of MLL.

Below is a conceptual diagram illustrating the mechanism of action of menin-MLL inhibitors derived from the 4-amino-1,3-diazaspiro[4.4]non-3-en-2-one scaffold.

G cluster_0 Leukemic Cell cluster_1 Therapeutic Intervention Menin Menin MLL_Fusion MLL Fusion Protein Menin->MLL_Fusion Interaction Blocked_Menin Menin-Inhibitor Complex Menin->Blocked_Menin DNA DNA (HOXA9, MEIS1 genes) MLL_Fusion->DNA Binds to Oncogenes Oncogene Expression DNA->Oncogenes Upregulates Leukemia Leukemia Progression Oncogenes->Leukemia Drives Inhibitor Diazaspiro[4.4]nonanone Inhibitor Inhibitor->Menin Binds to Blocked_Menin->MLL_Fusion Interaction Blocked

Figure 1: Conceptual signaling pathway demonstrating the disruption of the menin-MLL interaction by a diazaspiro[4.4]nonanone-based inhibitor.

Synthetic Pathways and Experimental Protocols

The utility of 4-amino-1,3-diazaspiro[4.4]non-3-en-2-one lies in its potential to be readily elaborated into more complex, biologically active molecules. The amino group provides a convenient handle for functionalization, allowing for the introduction of various substituents to explore structure-activity relationships (SAR).

General Synthetic Scheme for Menin-MLL Inhibitors

A plausible synthetic route to menin-MLL inhibitors utilizing our core intermediate is outlined below. This generalized scheme is based on established synthetic methodologies for this class of compounds.

G Start 4-amino-1,3-diazaspiro[4.4]non-3-en-2-one (CAS 79662-82-1) Step1 Step 1: Acylation / Sulfonylation (Introduce R1 group) Start->Step1 Intermediate1 N-functionalized diazaspiro[4.4]nonanone Step1->Intermediate1 Step2 Step 2: Suzuki or Buchwald-Hartwig Coupling (Introduce R2 aryl/heteroaryl group) Intermediate1->Step2 Final_Product Potent Menin-MLL Inhibitor Step2->Final_Product

Figure 2: Generalized synthetic workflow for the elaboration of 4-amino-1,3-diazaspiro[4.4]non-3-en-2-one into potential menin-MLL inhibitors.

Exemplary Experimental Protocol: N-Acylation

This protocol provides a general procedure for the first step in the synthetic workflow, the functionalization of the amino group.

Objective: To introduce a diverse set of acyl groups onto the 4-amino position of the diazaspiro[4.4]nonanone core to probe the SAR of the R1 substituent.

Materials:

  • 4-amino-1,3-diazaspiro[4.4]non-3-en-2-one

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • A variety of acid chlorides or sulfonyl chlorides (e.g., benzoyl chloride, 4-chlorobenzoyl chloride, methanesulfonyl chloride)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of 4-amino-1,3-diazaspiro[4.4]non-3-en-2-one (1.0 eq) in anhydrous DCM at 0 °C, add TEA (1.2 eq).

  • Slowly add the desired acid chloride or sulfonyl chloride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the N-functionalized intermediate.

Beyond Oncology: Exploring Other Therapeutic Avenues

While the development of menin-MLL inhibitors is a highly compelling application, the diazaspiro[4.4]nonane scaffold is also found in compounds with other biological activities. These include:

  • Anti-inflammatory agents: The rigid scaffold can be used to design specific inhibitors of inflammatory kinases or other protein-protein interactions involved in inflammatory signaling.[5]

  • Central Nervous System (CNS) agents: The metabolic stability often conferred by spirocyclic systems makes them attractive for developing drugs targeting the CNS, such as cognitive enhancers and neuroprotective agents.[6]

  • Antinociceptive agents: Derivatives of 4-aminopyridazinones, which share some structural similarity, have shown potent analgesic activity.[7]

Conclusion and Future Directions

4-amino-1,3-diazaspiro[4.4]non-3-en-2-one represents a valuable and versatile starting material for the synthesis of a wide range of potentially bioactive molecules. Its rigid, three-dimensional structure makes it an ideal scaffold for the design of potent and selective inhibitors of challenging drug targets, most notably the menin-MLL protein-protein interaction. The synthetic accessibility and the presence of a readily functionalizable amino group provide a solid foundation for extensive medicinal chemistry campaigns.

For researchers and drug development professionals, this compound offers a gateway to novel chemical space and the opportunity to develop next-generation therapeutics for oncology and other disease areas. Further exploration of the derivatization of this scaffold is highly encouraged to fully unlock its therapeutic potential.

References

  • MySkinRecipes. (n.d.). 2-Methyl-2,7-diazaspiro[4.4]nonan-3-one hydrochloride. Retrieved from [Link]

  • Borkin, D., et al. (2019). The complexity of blocking bivalent protein-protein interactions: development of a highly potent inhibitor of the menin-Mixed Lineage Leukemia (MLL) interaction. PubMed Central. Retrieved from [Link]

  • Grembecka, J., et al. (2011). Inhibitors of the Menin-Mixed Lineage Leukemia (MLL) Interaction. NCBI. Retrieved from [Link]

  • Kuntimaddi, A., et al. (2022). Discovery of M-1121 as an orally active covalent inhibitor of menin-MLL interaction capable of achieving complete and long-lasting tumor regression. NIH. Retrieved from [Link]

  • Shi, A., et al. (2013). Pharmacologic inhibition of the menin-MLL interaction blocks progression of MLL leukemia in vivo. PubMed Central. Retrieved from [Link]

  • Sperandio, O., et al. (2007). 4-amino-5-substituted-3(2H)-pyridazinones as orally active antinociceptive agents: synthesis and studies on the mechanism of action. PubMed. Retrieved from [Link]

  • Ji, H. Y., et al. (2009). 3-Mesityl-2-oxo-1-oxaspiro[4.4]non-3-en-4-yl benzoate. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 11), o2728. Retrieved from [Link]

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Exploratory

An In-depth Technical Guide to the Molecular Structure of 4-Amino-1,3-diazaspiro[4.4]non-3-en-2-one

For Researchers, Scientists, and Drug Development Professionals Abstract This guide provides a comprehensive technical overview of the molecular structure, properties, and potential applications of 4-Amino-1,3-diazaspiro...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of the molecular structure, properties, and potential applications of 4-Amino-1,3-diazaspiro[4.4]non-3-en-2-one. This spirocyclic compound, with the chemical formula C₇H₁₁N₃O and a molecular weight of 153.18 g/mol , is a significant building block in medicinal chemistry.[1] Its unique three-dimensional structure is of considerable interest for the development of novel therapeutics, particularly for central nervous system (CNS) disorders and as an anti-inflammatory agent.[1] This document will delve into the key aspects of its molecular architecture, including its synthesis, spectroscopic characterization, and potential biological significance, drawing upon data from structurally related compounds to provide a thorough analysis.

Introduction: The Significance of the Spirocyclic Scaffold

Spirocyclic systems, characterized by two rings sharing a single atom, have garnered substantial attention in drug discovery. Their rigid, three-dimensional nature provides a distinct advantage in designing molecules with high specificity for biological targets. The 1,3-diazaspiro[4.4]nonane core of the title compound imparts a unique conformational rigidity that can be exploited to enhance binding affinity and reduce off-target effects. This class of compounds is recognized for its potential in creating novel molecules that can interact with specific enzymes or receptors.[1]

Molecular Structure and Properties

The fundamental properties of 4-Amino-1,3-diazaspiro[4.4]non-3-en-2-one are summarized in the table below.

PropertyValueSource
CAS Number 79662-82-1[1]
Molecular Formula C₇H₁₁N₃O[1]
Molecular Weight 153.18 g/mol [1]
IUPAC Name 4-amino-1,3-diazaspiro[4.4]non-3-en-2-one

Table 1: Key Properties of 4-Amino-1,3-diazaspiro[4.4]non-3-en-2-one

The molecular structure features a five-membered cyclopentane ring fused to a five-membered diaminopyrrolone ring at a spiro carbon atom. The presence of an amino group and a carbonyl group suggests the potential for diverse chemical modifications and interactions.

Figure 1: 2D representation of the molecular structure.

Synthesis and Characterization

Proposed Synthetic Pathway

A potential synthetic approach could involve a multi-step process starting from a suitable cyclopentanone derivative. The formation of the diazaspiro core can often be achieved through cyclization reactions.

Synthesis_Workflow A Cyclopentanone Derivative B Functionalization at alpha-carbon A->B e.g., bromination C Reaction with a Guanidine Equivalent B->C Nucleophilic substitution D Cyclization C->D Intramolecular condensation E 4-Amino-1,3-diazaspiro[4.4]non-3-en-2-one D->E Tautomerization/Final Product

Figure 2: A generalized synthetic workflow.

Experimental Protocol (Hypothetical):

  • Alpha-functionalization of Cyclopentanone: A starting cyclopentanone derivative could be functionalized at the alpha-position, for example, through bromination, to introduce a leaving group.

  • Reaction with a Guanidine Source: The functionalized cyclopentanone could then be reacted with a suitable guanidine equivalent. This would introduce the necessary nitrogen atoms for the heterocyclic ring.

  • Cyclization: An intramolecular cyclization, potentially acid or base-catalyzed, would lead to the formation of the spirocyclic core.

  • Purification: The final product would be purified using standard techniques such as column chromatography or recrystallization.

Spectroscopic Characterization (Predicted)

The structural elucidation of 4-Amino-1,3-diazaspiro[4.4]non-3-en-2-one would rely on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons of the cyclopentane ring, likely in the aliphatic region. The protons of the amino group would appear as a broad singlet, and its chemical shift would be dependent on the solvent and concentration.

  • ¹³C NMR: The carbon NMR spectrum would be characterized by a signal for the carbonyl carbon (C=O) in the downfield region (around 170-180 ppm). The spiro carbon would also have a characteristic chemical shift. The remaining carbons of the two rings would appear in the aliphatic and olefinic regions.

Infrared (IR) Spectroscopy:

The IR spectrum would provide key information about the functional groups present in the molecule.

Functional GroupExpected Wavenumber (cm⁻¹)
N-H stretch (amino group)3300-3500
C=O stretch (amide)1680-1720
C=C stretch (enamine)1600-1650
C-N stretch1250-1350

Table 2: Predicted IR Absorption Frequencies.

The complementary nature of FTIR and NMR spectroscopy is crucial for unambiguous structure determination.[2]

Mass Spectrometry:

High-resolution mass spectrometry would be used to confirm the molecular formula by providing a highly accurate mass measurement. The fragmentation pattern observed in the mass spectrum could also offer further structural insights.

Structural Analysis and Conformation

The spirocyclic nature of 4-Amino-1,3-diazaspiro[4.4]non-3-en-2-one imposes significant conformational constraints. X-ray crystallography of related spiro compounds, such as derivatives of 1-oxaspiro[4.4]non-3-en-2-one, has shown that the five-membered rings often adopt envelope or twisted conformations.[3] It is anticipated that the cyclopentane ring in the title compound would also exhibit such a conformation.

Computational modeling, using methods like Density Functional Theory (DFT), could provide valuable insights into the molecule's three-dimensional structure, electronic properties, and conformational preferences.[4][5] Such studies are instrumental in understanding how the molecule might interact with biological targets.

Conformational_Analysis Molecule 4-Amino-1,3-diazaspiro[4.4]non-3-en-2-one Conformation 3D Conformation Molecule->Conformation Determined by Properties Electronic Properties Molecule->Properties Exhibits TargetBinding Interaction with Biological Targets Conformation->TargetBinding Influences Reactivity Chemical Reactivity Properties->Reactivity Dictates Reactivity->TargetBinding Governs

Figure 3: Interplay of structure, properties, and biological activity.

Biological Significance and Potential Applications

As indicated by commercial suppliers, 4-Amino-1,3-diazaspiro[4.4]non-3-en-2-one is a valuable intermediate in the synthesis of compounds with potential biological activities, particularly in the areas of central nervous system disorders and anti-inflammatory treatments.[1] The development of derivatives of this core structure could lead to novel therapeutic agents.

The amino group at the 4-position provides a convenient handle for further chemical modifications, allowing for the synthesis of a library of analogues for structure-activity relationship (SAR) studies. The synthesis and biological evaluation of derivatives of similar heterocyclic systems, such as 4-aminoantipyrine and 4-aminophenol, have demonstrated a wide range of pharmacological activities, including antimicrobial and anticancer effects.[6][7][8][9]

Conclusion

4-Amino-1,3-diazaspiro[4.4]non-3-en-2-one represents a promising scaffold for the development of new chemical entities with therapeutic potential. Its rigid, three-dimensional structure and the presence of versatile functional groups make it an attractive starting point for medicinal chemistry campaigns. While detailed experimental data for this specific molecule is limited in the public domain, this guide has provided a comprehensive overview of its expected molecular structure, properties, and potential synthesis based on established chemical principles and data from closely related compounds. Further research into the synthesis and biological evaluation of derivatives of this spirocyclic system is warranted to fully explore its therapeutic potential.

References

  • Synthesis and Biological Evaluation of 4-Aminoantipyrine Analogues. (n.d.). PubMed. Retrieved January 19, 2026, from [Link]

  • Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. (2022, February 17). PubMed. Retrieved January 19, 2026, from [Link]

  • Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]

  • 4-amino-1,3-diazaspiro[4.4]non-3-en-2-one. (n.d.). MySkinRecipes. Retrieved January 19, 2026, from [Link]

  • Synthesis and Biological Activities of 4-Aminoantipyrine Derivatives Derived from Betti-Type Reaction. (n.d.). National Institutes of Health (NIH). Retrieved January 19, 2026, from [Link]

  • Computational Investigation of 1, 3, 4 Oxadiazole Derivatives as Lead Inhibitors of VEGFR 2 in Comparison with EGFR: Density Functional Theory, Molecular Docking and Molecular Dynamics Simulation Studies. (2022, November 1). MDPI. Retrieved January 19, 2026, from [Link]

  • Recent Advances of Computational Modeling for Predicting Drug Metabolism: A Perspective. (n.d.). PubMed. Retrieved January 19, 2026, from [Link]

  • 4-Hydroxy-3-mesityl-1-oxaspiro[4.4]non-3-en-2-one. (n.d.). National Institutes of Health (NIH). Retrieved January 19, 2026, from [Link]

Sources

Foundational

Unlocking the Therapeutic Potential of 4-Amino-1,3-diazaspiro[4.4]non-3-en-2-one: A Technical Guide for Preclinical Investigation

Introduction: The Spirocyclic Scaffold as a Modern Staple in Drug Discovery In the landscape of medicinal chemistry, the pursuit of novel molecular architectures that confer advantageous pharmacological properties is per...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Spirocyclic Scaffold as a Modern Staple in Drug Discovery

In the landscape of medicinal chemistry, the pursuit of novel molecular architectures that confer advantageous pharmacological properties is perpetual. Among these, spirocyclic compounds—molecules characterized by two rings sharing a single common atom—have emerged as a privileged scaffold. Their inherent three-dimensionality, a departure from traditional flat aromatic structures, provides a unique conformational rigidity that can enhance binding affinity and selectivity for biological targets. This structural feature often leads to improved physicochemical and pharmacokinetic profiles, including enhanced solubility and metabolic stability, making spirocycles increasingly prevalent in both clinical candidates and approved drugs.

This guide focuses on a specific, yet largely unexplored, member of this class: 4-Amino-1,3-diazaspiro[4.4]non-3-en-2-one . While direct biological data for this exact molecule is sparse, its structural motifs—a spirocyclic core, a cyclic urea, and an enamine—suggest a high potential for diverse biological activities. Drawing upon the well-established pharmacology of related spiro-heterocyclic systems, this document provides a comprehensive framework for the systematic investigation of its therapeutic potential. We will delve into hypothesized mechanisms of action and present detailed, field-proven experimental workflows for evaluating its efficacy in key therapeutic areas, namely oncology, infectious diseases, and enzyme inhibition.

Hypothesized Biological Activities and Investigative Frameworks

The unique structural features of 4-Amino-1,3-diazaspiro[4.4]non-3-en-2-one suggest several avenues for biological activity. The following sections outline the rationale for these hypotheses and provide detailed protocols for their investigation.

Anticancer and Antiproliferative Potential

The prevalence of spirocyclic scaffolds in anticancer agents is well-documented. Their rigid structure can facilitate potent and selective interactions with various oncogenic targets. Furthermore, the 4-amino-quinazoline and related 4-amino-pyrimidine cores, which bear resemblance to the enamine functionality in our target molecule, are known to be critical pharmacophores in a number of kinase inhibitors.

Hypothesized Mechanism of Action: Inhibition of protein kinases involved in cell proliferation and survival signaling pathways (e.g., EGFR, PAK4). The spirocyclic core could orient the 4-amino group for optimal interaction within the ATP-binding pocket of these enzymes.

A tiered approach is recommended to systematically evaluate the anticancer potential of 4-Amino-1,3-diazaspiro[4.4]non-3-en-2-one.

anticancer_workflow cluster_0 Tier 1: Initial Screening cluster_1 Tier 2: Dose-Response & Mechanistic Insight cluster_2 Tier 3: Target Identification & Validation a Compound Synthesis & QC b NCI-60 Cell Line Screen a->b Broad-spectrum activity assessment c IC50 Determination in Selected Cell Lines b->c Identify sensitive cell lines d Cell Cycle Analysis (Flow Cytometry) c->d e Apoptosis Assay (e.g., Annexin V/PI) c->e f Kinase Inhibition Profiling (Broad Panel) e->f Suggests target class g Western Blot for Pathway Modulation f->g Validate cellular effects h In Vivo Xenograft Model g->h Assess in vivo efficacy

Caption: Tiered workflow for anticancer drug discovery.

Protocol 1: IC50 Determination via MTT Assay

  • Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of 4-Amino-1,3-diazaspiro[4.4]non-3-en-2-one (e.g., from 0.01 µM to 100 µM) in culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Cell Cycle Analysis

  • Treatment: Treat cells with the compound at its IC50 and 2x IC50 concentrations for 24 hours.

  • Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fixation: Fix the cells in 70% ethanol at -20°C overnight.

  • Staining: Resuspend the cells in PBS containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The distribution of cells in G0/G1, S, and G2/M phases can be quantified. A significant increase in the population of cells in a particular phase suggests cell cycle arrest.

Antimicrobial Activity

Spiro-heterocycles have demonstrated a broad spectrum of antimicrobial activities. The presence of the diazacyclic core and the amino group in the target molecule suggests potential for disruption of microbial cell wall synthesis, nucleic acid replication, or metabolic pathways.

Hypothesized Mechanism of Action: Interference with essential bacterial or fungal enzymes, or disruption of membrane integrity. The rigid spiro structure could facilitate binding to microbial-specific targets.

A systematic screening against a panel of clinically relevant bacteria and fungi is the initial step.

antimicrobial_workflow cluster_0 Primary Screening cluster_1 Secondary Assays cluster_2 Safety & Selectivity a Compound Preparation & Solubilization b Broth Microdilution Assay (MIC Determination) a->b d Minimum Bactericidal/ Fungicidal Concentration (MBC/MFC) b->d Determine killing concentration c Panel of Pathogens (e.g., S. aureus, E. coli, C. albicans) c->b e Time-Kill Kinetics Assay d->e f Biofilm Inhibition Assay d->f g Hemolysis Assay e->g Evaluate safety profile h Cytotoxicity against Mammalian Cell Lines g->h Assess host toxicity

Caption: Workflow for antimicrobial activity assessment.

Protocol 3: Minimum Inhibitory Concentration (MIC) Determination

  • Preparation: Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate using appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI for fungi).

  • Inoculation: Add a standardized inoculum of the microbial strain to each well to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.

  • Reading: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Enzyme Inhibition

The conformational rigidity of spirocycles makes them excellent candidates for enzyme inhibitors. They can fit into well-defined binding pockets and orient functional groups for optimal interaction. Spiro-lactams, in particular, have been shown to be powerful enzyme inhibitors.

Hypothesized Targets: A wide range of enzymes could be potential targets, including proteases, kinases, and metabolic enzymes like acetyl-CoA carboxylase. The cyclic urea and enamine functionalities can act as hydrogen bond donors and acceptors.

A targeted approach based on structural similarity to known inhibitors or a broad screening approach can be employed.

enzyme_inhibition_workflow a Target Selection (Based on SAR of related compounds) b In Vitro Biochemical Assay (e.g., KinaseGlo, FRET) a->b Hypothesis-driven c IC50 Determination b->c Quantify potency d Mechanism of Inhibition Studies (e.g., Lineweaver-Burk plot) c->d Determine mode of inhibition e Selectivity Profiling (Against related enzymes) c->e Assess specificity f Cell-Based Target Engagement Assay (e.g., CETSA) d->f Confirm target interaction in cells

Caption: Workflow for evaluating enzyme inhibitory activity.

Protocol 4: General Kinase Inhibition Assay (e.g., ADP-Glo™ Assay)

  • Reaction Setup: In a 96-well plate, combine the kinase, its specific substrate, ATP, and varying concentrations of 4-Amino-1,3-diazaspiro[4.4]non-3-en-2-one in a kinase buffer.

  • Kinase Reaction: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Kinase Detection Reagent: Add Kinase Detection Reagent to convert ADP to ATP, and then measure the newly synthesized ATP via a luciferase/luciferin reaction.

  • Luminescence Measurement: Read the luminescence on a plate reader. The signal is proportional to the amount of ADP formed and thus to the kinase activity.

  • Data Analysis: Calculate the percentage of inhibition at each compound concentration and determine the IC50 value.

Data Presentation and Interpretation

For each experimental workflow, it is crucial to present the data in a clear and comparative manner.

Table 1: Summary of Potential Biological Activities and Key Assays

Therapeutic AreaHypothesized Target ClassPrimary AssayKey Endpoint
Oncology Protein Kinases, Cell Cycle RegulatorsCell Proliferation Assay (MTT)IC50 Value
Infectious Diseases Bacterial/Fungal Enzymes, Cell Wall SynthesisBroth MicrodilutionMinimum Inhibitory Concentration (MIC)
Enzyme Inhibition Kinases, Proteases, etc.Biochemical Inhibition AssayIC50 Value

Conclusion and Future Directions

The exploration of 4-Amino-1,3-diazaspiro[4.4]non-3-en-2-one represents a promising frontier in the quest for novel therapeutic agents. Its spirocyclic framework, a hallmark of modern medicinal chemistry, provides a strong rationale for investigating its potential as an anticancer, antimicrobial, or enzyme inhibitory agent. The experimental workflows and protocols detailed in this guide offer a robust, step-by-step approach for elucidating its biological activity profile. Successful identification of a primary activity should be followed by structure-activity relationship (SAR) studies, lead optimization, and further preclinical development to fully realize its therapeutic potential. The inherent drug-like properties of the spirocyclic scaffold suggest that this molecule could be a valuable starting point for the development of next-generation therapeutics.

References

  • Pyranoid Spirosugars as Enzyme Inhibitors. PubMed. [Link]

  • Spiro Compounds: A Brief History. ResearchGate. [Link]

  • Therapeutic potential of spiro compounds against Staphylococcus aureus: a comprehensive review. PMC - NIH. [Link]

  • Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. DNDi. [Link]

  • Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. ScienceDirect. [Link]

  • Discovery of Fragment-Based Inhibitors of SARS-CoV-2 PLPro. ACS Publications. [https://pubs.acs.org/doi/10.1021/acs.jmedchem.4c02315]([Link]

Exploratory

The Diaza-Spirocyclic Core: A Technical Guide to the Discovery and History of Diazaspiro[4.4]nonane Compounds

For Researchers, Scientists, and Drug Development Professionals Introduction: The Emergence of a Privileged Scaffold In the landscape of medicinal chemistry, the quest for novel molecular architectures that offer precise...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Privileged Scaffold

In the landscape of medicinal chemistry, the quest for novel molecular architectures that offer precise three-dimensional arrangements of functional groups is perpetual. Among these, spirocyclic systems—characterized by two rings sharing a single common atom—have garnered significant attention for their inherent rigidity and ability to present substituents in well-defined spatial orientations. The diazaspiro[4.4]nonane core, a unique bicyclic system featuring two nitrogen atoms within a nine-atom spirocyclic framework, has emerged as a privileged scaffold in drug discovery and natural product synthesis. Its constrained conformation can enhance binding affinity to biological targets and improve pharmacokinetic properties, making it a valuable building block for the development of novel therapeutics. This guide provides an in-depth exploration of the discovery and historical evolution of diazaspiro[4.4]nonane compounds, tracing their journey from early synthetic curiosities to key components in modern pharmaceuticals.

The Dawn of Spiro-Heterocycles: Early Investigations and Foundational Syntheses

While the broader field of spirocyclic chemistry has roots extending into the late 19th century, with Jacob Volhard's synthesis of 1,6-dioxaspiro[4.4]nonane-2,7-dione in 1889, the specific exploration of their diaza-analogues appears to have commenced later. Early forays into the synthesis of spiro-heterocycles were often characterized by multi-step, low-yielding procedures.

A pivotal moment in the history of diazaspiro[4.4]nonane chemistry can be traced to the mid-20th century. While a specific first synthesis of the parent diazaspiro[4.4]nonane is not readily apparent in readily available literature, the work of chemists like G. R. Clemo in the 1940s on the synthesis of spiro-pyrrolidines laid the conceptual groundwork for constructing such intricate nitrogen-containing spirocycles. These early investigations were crucial in developing the fundamental reactions and strategies that would later be refined for the synthesis of more complex diazaspiro systems.

A Landmark Application: The Synthesis of the Irbesartan Intermediate

A significant milestone in the history of diazaspiro[4.4]nonane compounds was the development of a key intermediate for the synthesis of the blockbuster antihypertensive drug, Irbesartan. In the late 1980s and early 1990s, researchers at Sanofi described the synthesis of 2-butyl-1,3-diazaspiro[4.4]non-1-en-4-one.[1][2] This compound serves as a crucial building block for the construction of the final drug molecule.[3][4]

The original synthetic route, as reported by Takenaka H. and Hayase Y. in a 1989 publication in Heterocycles, started from cyclopentanone.[2] This multi-step process, while effective, highlighted the challenges associated with the construction of this specific diazaspiro system. Subsequent process improvements have focused on optimizing this synthesis for large-scale industrial production.

The "Spiro-Heterocycle" Synthesis for Irbesartan: A Step-by-Step Protocol

The synthesis of 2-butyl-1,3-diazaspiro[4.4]non-1-en-4-one, often referred to as the "spiro-heterocycle" in the context of Irbesartan production, typically involves the following key transformations:

  • Formation of 1-aminocyclopentanecarbonitrile: The synthesis commences with the Strecker synthesis, reacting cyclopentanone with an alkali metal cyanide and ammonia or an ammonium salt.

  • Hydrolysis to the Amino Acid: The resulting aminonitrile is then hydrolyzed under acidic or basic conditions to yield 1-aminocyclopentanecarboxylic acid.

  • Acylation: The amino acid is acylated with valeryl chloride (pentanoyl chloride) to introduce the butyl side chain.

  • Cyclization: The final and crucial step is the cyclization to form the diazaspiro[4.4]nonane ring system. This is often achieved by reacting the acylated amino acid with a dehydrating agent or by thermal condensation.

This synthetic sequence, while conceptually straightforward, requires careful control of reaction conditions to achieve high yields and purity, particularly on an industrial scale.

The Influence of Natural Products: The Cephalotaxus Alkaloids

The diazaspiro[4.4]nonane scaffold is not merely a synthetic curiosity; it is also found in nature. The Cephalotaxus alkaloids, a class of compounds isolated from plants of the Cephalotaxus genus, feature a 1-azaspiro[4.4]nonane core. The most prominent member of this family is cephalotaxine. The complex structure of these alkaloids has presented a significant challenge to synthetic chemists, and their total synthesis has been a driving force for the development of new synthetic methodologies for constructing the azaspiro[4.4]nonane ring system.[5]

The first total synthesis of cephalotaxine was a landmark achievement that showcased the ingenuity of organic chemists in assembling complex molecular architectures. Over the years, numerous synthetic approaches to cephalotaxine and its analogues have been reported, each contributing to the growing toolbox of reactions for the construction of spiro-heterocycles.[6][7][8][9]

Modern Synthetic Strategies: Elegance and Efficiency

The 21st century has witnessed a surge in the development of elegant and efficient methods for the synthesis of diazaspiro[4.4]nonane derivatives. These modern strategies often employ cascade or domino reactions, where multiple bonds are formed in a single operation, leading to a significant increase in synthetic efficiency.

One notable example is the domino radical bicyclization . This approach utilizes a radical cascade to construct the spirocyclic skeleton from a linear precursor in a single step, offering a powerful and convergent route to these complex molecules.

The evolution of synthetic methodologies is summarized in the table below:

EraKey MethodologiesCharacteristicsKey References
Mid-20th Century Multi-step classical reactionsFoundational, often low-yielding, focused on fundamental transformationsG. R. Clemo et al.
Late 20th Century Linear multi-step synthesis for specific targetsApplication-driven, focus on optimization for industrial scaleTakenaka H., Hayase Y. (1989)[2], Bernhart C.A. et al. (1993)[1]
Early 21st Century to Present Domino/cascade reactions, asymmetric synthesisHigh efficiency, atom economy, stereocontrolVarious contemporary publications

Visualizing the Synthesis: A Logical Workflow

The general logic for the construction of a diazaspiro[4.4]nonane core can be visualized as a convergent process, starting from simpler building blocks and culminating in the formation of the spirocyclic system.

G cluster_0 Starting Materials cluster_1 Key Intermediates cluster_2 Final Product A Cyclic Ketone (e.g., Cyclopentanone) E Aminonitrile A->E Strecker Synthesis B Amine Source (e.g., Ammonia) B->E C Cyanide Source (e.g., KCN) C->E D Acylating Agent (e.g., Valeryl Chloride) G Acylated Amino Acid D->G F Amino Acid E->F Hydrolysis F->G Acylation H Diazaspiro[4.4]nonane Derivative G->H Cyclization

Sources

Protocols & Analytical Methods

Method

The Ascendant Role of 4-Amino-1,3-diazaspiro[4.4]non-3-en-2-one in Modern Organic Synthesis

In the landscape of contemporary drug discovery and materials science, the demand for novel molecular architectures with enhanced three-dimensionality and tailored physicochemical properties has never been greater. Spiro...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery and materials science, the demand for novel molecular architectures with enhanced three-dimensionality and tailored physicochemical properties has never been greater. Spirocyclic scaffolds have emerged as a powerful tool for medicinal chemists, offering a rigid yet spatially diverse framework that can significantly improve biological activity and pharmacokinetic profiles.[1][2] Within this promising class of compounds, 4-Amino-1,3-diazaspiro[4.4]non-3-en-2-one stands out as a versatile and highly functionalized building block. Its unique spirocyclic structure, combining a cyclopentane ring with a cyclic guanidine-like moiety, offers a compelling entry point into a rich and underexplored chemical space.[3][4]

This comprehensive guide serves as an in-depth technical resource for researchers, scientists, and drug development professionals. It aims to illuminate the synthetic potential of 4-Amino-1,3-diazaspiro[4.4]non-3-en-2-one, providing not just protocols, but a foundational understanding of its reactivity and strategic applications.

The Strategic Advantage of the Spirocyclic Guanidine Motif

The potency and versatility of 4-Amino-1,3-diazaspiro[4.4]non-3-en-2-one stem from the fusion of two key structural features: the spirocyclic core and the cyclic guanidine unit.

  • The Spirocyclic Core: The spiro[4.4]nonane framework imparts a rigid, three-dimensional topology to molecules. This is a significant departure from the often flat, aromatic structures prevalent in many drug candidates.[5] The benefits of this increased sp3 character include:

    • Improved Physicochemical Properties: Higher Fsp3 fractions generally correlate with better solubility, metabolic stability, and overall pharmacokinetic profiles.[5]

    • Enhanced Target Binding: The rigid conformation can reduce the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity.[6]

    • Novel Vectorial Orientation: The spiro center provides a scaffold from which substituents can be projected in precise, non-planar vectors, enabling a more thorough exploration of a target's binding pocket.[2]

  • The Cyclic Guanidine Unit: Guanidine and its derivatives are recognized as some of the strongest organic bases, a property stemming from the resonance stabilization of the protonated guanidinium cation.[7][8] This inherent basicity, along with the nucleophilic amino group, makes 4-Amino-1,3-diazaspiro[4.4]non-3-en-2-one a reactive and versatile synthetic handle. The cyclic nature of this moiety also offers a degree of conformational constraint compared to acyclic guanidines.

Synthesis and Physicochemical Properties

While a specific, detailed, and publicly available synthesis protocol for 4-Amino-1,3-diazaspiro[4.4]non-3-en-2-one is not widely documented in peer-reviewed literature, its structure suggests a plausible retrosynthetic analysis rooted in established guanidine synthesis methodologies. A potential synthetic route could involve the condensation of a spirocyclic diamine precursor with a cyanating agent, or the cyclization of a spiro-amino-urea derivative.

Table 1: Physicochemical Properties of 4-Amino-1,3-diazaspiro[4.4]non-3-en-2-one

PropertyValueSource
CAS Number 79662-82-1[3]
Molecular Formula C₇H₁₁N₃O[3]
Molecular Weight 153.18 g/mol [3]
Appearance White to off-white solid (typical)Inferred
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol)[7]
Storage 2-8°C, under inert atmosphere[3]

Applications in Organic Synthesis: Protocols and Mechanistic Insights

The true power of 4-Amino-1,3-diazaspiro[4.4]non-3-en-2-one lies in its application as a versatile building block. Its enamine-like character, coupled with the nucleophilic amino group, opens avenues for a variety of chemical transformations.

N-Functionalization: Accessing Diverse Scaffolds

The exocyclic amino group is a prime site for derivatization, allowing for the introduction of a wide range of functionalities.

Protocol 1: General Procedure for N-Acylation

  • Dissolution: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 4-Amino-1,3-diazaspiro[4.4]non-3-en-2-one (1.0 eq) in a suitable anhydrous solvent (e.g., Dichloromethane, THF, or Acetonitrile).

  • Base Addition: Add a non-nucleophilic base such as triethylamine (1.2 eq) or diisopropylethylamine (1.2 eq) to the solution.

  • Acylating Agent Addition: Cool the mixture to 0°C in an ice bath. Slowly add the desired acylating agent (e.g., an acid chloride or anhydride, 1.1 eq) dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Causality and Experimental Choice: The use of a non-nucleophilic base is crucial to prevent side reactions with the acylating agent. Cooling the reaction to 0°C helps to control the exothermicity of the acylation. The choice of solvent depends on the solubility of the starting materials and the acylating agent.

C-N Bond Formation: Building Complex Heterocycles

The enamine-like nitrogen can participate in various C-N bond-forming reactions, such as condensations with carbonyl compounds to form Schiff bases, which can then be further elaborated.

Protocol 2: General Procedure for Condensation with Aldehydes

  • Reagent Mixture: To a solution of 4-Amino-1,3-diazaspiro[4.4]non-3-en-2-one (1.0 eq) in a protic solvent such as ethanol or methanol, add the desired aldehyde (1.0-1.2 eq).

  • Catalysis: Add a catalytic amount of a weak acid (e.g., acetic acid, 0.1 eq) to facilitate the reaction.

  • Reaction Conditions: Heat the mixture to reflux and monitor the reaction by TLC or LC-MS. The formation of the imine is often accompanied by the loss of water. A Dean-Stark apparatus can be used to remove water and drive the reaction to completion.

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate and can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure, and the residue purified by recrystallization or column chromatography.

Authoritative Grounding: The formation of imines from primary amines and aldehydes is a fundamental reaction in organic chemistry. The resulting imine can be a versatile intermediate for further transformations, such as reduction to a secondary amine or participation in cycloaddition reactions.

Envisioned Applications in Medicinal Chemistry

The derivatives of 4-Amino-1,3-diazaspiro[4.4]non-3-en-2-one are poised to be valuable scaffolds in the development of novel therapeutics. Commercial suppliers note its utility in developing treatments for central nervous system (CNS) disorders and as anti-inflammatory agents.[3] This suggests that libraries of compounds based on this spirocyclic core could be screened for activity against a range of biological targets. For instance, the guanidine moiety is a known pharmacophore in many biologically active compounds, capable of forming strong hydrogen bonds with targets such as kinases and proteases.

Visualizing Synthetic Pathways

To better illustrate the synthetic utility of this building block, the following diagrams outline potential reaction pathways.

G cluster_start Starting Material cluster_reactions Primary Transformations cluster_products Intermediate Scaffolds start 4-Amino-1,3-diazaspiro[4.4]non-3-en-2-one acylation N-Acylation start->acylation RCOCl, Base alkylation N-Alkylation start->alkylation R-X, Base condensation Condensation with Carbonyls start->condensation RCHO, H+ amide N-Acyl Derivatives acylation->amide amine N-Alkyl Derivatives alkylation->amine imine Imines / Schiff Bases condensation->imine

Caption: Key synthetic transformations of the title compound.

G cluster_workflow General Experimental Workflow A 1. Dissolve Building Block in Anhydrous Solvent B 2. Add Base (if required) A->B C 3. Cool to 0°C B->C D 4. Add Electrophile / Reagent C->D E 5. Monitor Reaction (TLC / LC-MS) D->E F 6. Aqueous Work-up & Extraction E->F Reaction Complete G 7. Dry, Concentrate & Purify F->G H Characterized Product G->H

Caption: A generalized workflow for derivatization reactions.

Conclusion and Future Outlook

4-Amino-1,3-diazaspiro[4.4]non-3-en-2-one is more than just another building block; it is an entry point into a world of novel, three-dimensional chemistry. Its inherent structural rigidity and the versatile reactivity of its cyclic guanidine moiety make it an invaluable tool for chemists aiming to escape the "flatland" of traditional aromatic scaffolds.[5] As the push for compounds with improved drug-like properties continues, the strategic incorporation of spirocyclic building blocks like this one will undoubtedly play a pivotal role in the discovery of the next generation of therapeutics and advanced materials.

References

  • Varela, M. T., Dias, G. G., de Oliveira, L. F. N., et al. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry, 287, 117368. [Link]

  • Drug Hunter. (2025). The Spirocycle Surge in Drug Discovery. [Link]

  • Bavetsias, V., et al. (2016). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Future Medicinal Chemistry. [Link]

  • DNDi. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. [Link]

  • ResearchGate. (2025). The utilization of spirocyclic scaffolds in novel drug discovery. [Link]

  • Science of Synthesis. (n.d.). Product Class 13: Guanidine Derivatives. Thieme, 40(1), 13. [Link]

  • Ishikawa, T. (2009). Guanidine chemistry. Yakugaku Zasshi, 129(9), 1045-1059. [Link]

  • INEOS OPEN. (n.d.). Guanidine: a Simple Molecule with Great Potential: from Catalysts to Biocides and Molecular Glues. [Link]

  • ResearchGate. (n.d.). Main methods for the synthesis of guanidine derivatives (а) and mechanisms of the presented reactions (b). [Link]

  • Berlinck, R. G. S., Trindade-Silva, A. E., & Santos, M. F. C. (2012). The chemistry and biology of organic guanidine derivatives. Natural Product Reports, 29(11), 1382-1406. [Link]

  • MySkinRecipes. (n.d.). 4-amino-1,3-diazaspiro[4.4]non-3-en-2-one. [Link]

  • MySkinRecipes. (n.d.). 4-amino-1,3-diazaspiro[4.4]non-3-en-2-one. [Link]

Sources

Application

The Spirocyclic Scaffold of Promise: Application Notes for 4-Amino-1,3-diazaspiro[4.4]non-3-en-2-one in Medicinal Chemistry

Introduction: Unveiling the Potential of a Unique Spirocyclic Hydantoin In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that offer unique three-dimensional arrangements and diverse...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Unique Spirocyclic Hydantoin

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that offer unique three-dimensional arrangements and diverse biological activities is paramount. The 4-Amino-1,3-diazaspiro[4.4]non-3-en-2-one, a distinctive spirocyclic hydantoin, has emerged as a key intermediate with considerable promise for the development of new therapeutic agents.[1] Its rigid, spiro-fused ring system provides a fixed orientation of substituents, enabling precise interactions with biological targets. This unique structural feature makes it a valuable building block for designing drugs with potential applications in treating central nervous system disorders, inflammatory conditions, and viral infections.[1] The broader class of spiro-hydantoin derivatives has demonstrated a wide spectrum of pharmacological activities, including anticonvulsant, antiviral, and anticancer properties, underscoring the therapeutic potential of this scaffold.

This comprehensive guide provides researchers, scientists, and drug development professionals with detailed application notes and protocols for the synthesis and biological evaluation of derivatives based on the 4-Amino-1,3-diazaspiro[4.4]non-3-en-2-one core. We will delve into a plausible synthetic route, explore its potential mechanisms of action based on related compounds, and provide protocols for assessing its biological activity, thereby offering a solid foundation for its exploration in drug discovery programs.

Synthetic Protocol: A Plausible Route to the 4-Amino-1,3-diazaspiro[4.4]non-3-en-2-one Scaffold

While specific literature detailing the synthesis of 4-Amino-1,3-diazaspiro[4.4]non-3-en-2-one is not abundant, a robust and well-established method for the synthesis of spiro-hydantoins is the Bucherer-Bergs reaction.[2][3][4][5][6] This multicomponent reaction provides a straightforward approach to 5,5-disubstituted hydantoins from a ketone, a cyanide source, and ammonium carbonate. A plausible adaptation of this reaction, incorporating guanidine to yield the 4-amino functionality, is presented below. This protocol is designed to be a self-validating system, with clear steps and rationales.

Protocol 1: Synthesis of 4-Amino-1,3-diazaspiro[4.4]non-3-en-2-one via a Modified Bucherer-Bergs Reaction

This protocol describes a potential one-pot synthesis starting from cyclopentanone. The use of guanidine hydrochloride in place of a portion of the ammonium carbonate is the key modification to introduce the exocyclic amino group at the 4-position.

Materials:

  • Cyclopentanone

  • Potassium Cyanide (KCN)

  • Ammonium Carbonate ((NH₄)₂CO₃)

  • Guanidine Hydrochloride (CH₅N₃·HCl)

  • Ethanol

  • Water

  • Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH)

  • Dichloromethane (DCM)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

  • Ethyl Acetate

  • Hexanes

Instrumentation:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Rotary evaporator

  • pH meter or pH paper

  • Separatory funnel

  • Chromatography column

Step-by-Step Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine cyclopentanone (1 equivalent), ammonium carbonate (2 equivalents), and guanidine hydrochloride (1.5 equivalents) in a 1:1 mixture of ethanol and water.

    • Causality: The ethanol/water solvent system is crucial for dissolving the reactants and facilitating the reaction. Ammonium carbonate provides the source of ammonia and carbon dioxide necessary for the hydantoin ring formation.

  • Addition of Cyanide: Carefully add a solution of potassium cyanide (1.5 equivalents) in water to the reaction mixture. Caution: Potassium cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood and wear appropriate personal protective equipment.

    • Expertise & Experience: The cyanide anion acts as the nucleophile that attacks the carbonyl carbon of the ketone, initiating the formation of the α-aminonitrile intermediate.

  • Reaction Progression: Heat the reaction mixture to 60-70°C and stir vigorously for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • Trustworthiness: Heating accelerates the reaction rate, while TLC allows for the monitoring of the consumption of starting materials and the formation of the product, ensuring the reaction goes to completion.

  • Work-up and Neutralization: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the reaction mixture with a dilute solution of hydrochloric acid to a pH of approximately 7. This step should be performed in a fume hood as it may release hydrogen cyanide gas.

  • Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 4-Amino-1,3-diazaspiro[4.4]non-3-en-2-one.

Biological Activities and Potential Mechanisms of Action

Derivatives of the spiro-hydantoin scaffold have exhibited a remarkable range of biological activities. While specific data for 4-Amino-1,3-diazaspiro[4.4]non-3-en-2-one derivatives are emerging, the activities of closely related analogs provide a strong indication of its potential in medicinal chemistry.

Antiviral Activity

Spiro-hydantoin derivatives have shown promise as antiviral agents. For instance, certain lipophilic hydantoins have demonstrated inhibitory effects against a range of viruses, including Coxsackie virus, parainfluenza-3 virus, reovirus-1, and Sindbis virus.[7] The mechanism of action for such compounds is often multifaceted, potentially involving the inhibition of viral enzymes crucial for replication or interference with the virus's entry into host cells.

Anticancer Activity

The spiro-imidazolidinone core is also a feature in compounds with antiproliferative activity. For example, spiro[imidazolidine-naphthalene/indene]-2,5-dione derivatives have shown growth-inhibitory potency against various human cancer cell lines, including colon and prostate cancer.[4] The proposed mechanisms for their anticancer effects can include the inhibition of key signaling pathways involved in cell growth and proliferation or the induction of apoptosis.

The following table summarizes the reported biological activities of representative spiro-hydantoin and spiro-imidazolidinone derivatives, highlighting the potential therapeutic areas for compounds derived from the 4-Amino-1,3-diazaspiro[4.4]non-3-en-2-one scaffold.

Compound ClassBiological ActivityTarget/Mechanism (if known)IC₅₀/EC₅₀ RangeReference
3,5-Disubstituted HydantoinsAntiviral (Vaccinia virus)Not specifiedEC₅₀ = 16 µg/mL[7]
Spiro[imidazolidine-naphthalene/indene]-2,5-dione DerivativesAnticancer (Colon, Prostate)Thymidine Phosphorylase InhibitionIC₅₀ = 12.9 - 20.58 µM[4]
Spiro Thiazolidinone DerivativesAntibacterial, AntifungalN-C-S linkage implicated in activityNot specified[8]

Hypothetical Signaling Pathway and Experimental Workflow

Based on the known activities of related compounds, a hypothetical mechanism of action for a derivative of 4-Amino-1,3-diazaspiro[4.4]non-3-en-2-one in an antiviral context could involve the inhibition of a viral polymerase, a key enzyme in viral replication.

Antiviral_Mechanism cluster_host_cell Host Cell Viral_Entry Viral Entry Uncoating Uncoating Viral_Entry->Uncoating Viral_RNA_Release Viral RNA Release Uncoating->Viral_RNA_Release Translation Translation of Viral Proteins Viral_RNA_Release->Translation Viral_Polymerase Viral RNA Polymerase Translation->Viral_Polymerase Assembly Virion Assembly Translation->Assembly RNA_Replication Viral RNA Replication Viral_Polymerase->RNA_Replication Replicates viral genome RNA_Replication->Assembly Release New Virion Release Assembly->Release Spiro_Hydantoin_Derivative 4-Amino-1,3-diazaspiro [4.4]non-3-en-2-one Derivative Spiro_Hydantoin_Derivative->Viral_Polymerase Inhibition

Caption: Hypothetical inhibition of viral RNA polymerase by a 4-Amino-1,3-diazaspiro[4.4]non-3-en-2-one derivative.

Protocol 2: In Vitro Antiviral Assay - Plaque Reduction Assay

This protocol outlines a standard plaque reduction assay to evaluate the antiviral activity of synthesized derivatives against a model virus (e.g., a herpesvirus or influenza virus).

Materials:

  • Confluent monolayer of susceptible host cells (e.g., Vero cells) in 24-well plates

  • Virus stock of known titer

  • Synthesized 4-Amino-1,3-diazaspiro[4.4]non-3-en-2-one derivatives

  • Dimethyl sulfoxide (DMSO)

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • Methylcellulose overlay medium

  • Crystal violet staining solution

  • Phosphate-buffered saline (PBS)

Step-by-Step Procedure:

  • Cell Seeding: Seed the host cells into 24-well plates and allow them to grow to a confluent monolayer.

  • Compound Preparation: Prepare serial dilutions of the test compounds in cell culture medium. The final DMSO concentration should be non-toxic to the cells (typically ≤ 0.5%).

  • Virus Infection: Remove the growth medium from the cell monolayers and infect the cells with the virus at a multiplicity of infection (MOI) that will produce a countable number of plaques (e.g., 100 plaque-forming units per well).

  • Compound Treatment: After a 1-hour adsorption period, remove the virus inoculum and add the different concentrations of the test compounds to the respective wells. Include a virus control (no compound) and a cell control (no virus, no compound).

  • Overlay: After a 2-hour incubation with the compounds, remove the medium and overlay the cells with methylcellulose medium containing the respective concentrations of the test compounds.

    • Causality: The semi-solid overlay restricts the spread of the virus to adjacent cells, resulting in the formation of localized areas of cell death (plaques).

  • Incubation: Incubate the plates at 37°C in a CO₂ incubator for a period sufficient for plaque formation (typically 2-3 days).

  • Plaque Staining and Counting: After the incubation period, fix the cells and stain with crystal violet. Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque inhibition for each compound concentration compared to the virus control. Determine the 50% effective concentration (EC₅₀) by plotting the percentage of inhibition against the compound concentration.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_bioassay Biological Evaluation Synthesis Synthesis of Derivatives Purification Purification (Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Serial_Dilution Prepare Compound Dilutions Characterization->Serial_Dilution Pure Compounds Cell_Culture Prepare Host Cell Monolayers Infection Infect Cells with Virus Cell_Culture->Infection Treatment Add Compound Dilutions Serial_Dilution->Treatment Infection->Treatment Plaque_Assay Plaque Reduction Assay Treatment->Plaque_Assay Data_Analysis Calculate EC₅₀/IC₅₀ Plaque_Assay->Data_Analysis

Caption: General experimental workflow for the synthesis and biological evaluation of 4-Amino-1,3-diazaspiro[4.4]non-3-en-2-one derivatives.

Conclusion and Future Directions

The 4-Amino-1,3-diazaspiro[4.4]non-3-en-2-one scaffold represents a promising starting point for the development of novel therapeutic agents. Its unique spirocyclic structure offers a rigid framework for the design of potent and selective inhibitors of various biological targets. The protocols and insights provided in this guide are intended to facilitate the exploration of this exciting chemical space. Future research should focus on the synthesis of a diverse library of derivatives and their systematic evaluation in a range of biological assays to fully elucidate the structure-activity relationships and identify lead compounds for further development. The versatility of the hydantoin core suggests that with further chemical modification, novel derivatives with enhanced potency and specificity against a variety of diseases are well within reach.

References

  • Perković, I., et al. (2006). Hydantoin Derivatives of l- and d-amino acids: Synthesis and Evaluation of Their Antiviral and Antitumoral Activity. Molecules, 11(11), 837-848. Available at: [Link]

  • MySkinRecipes. (n.d.). 4-amino-1,3-diazaspiro[4.4]non-3-en-2-one. Available at: [Link]

  • Zarghi, A., et al. (2009). Synthesis of hydantoins and thiohydantoins spiro-fused to pyrrolidines: druglike molecules based on the 2-arylethyl amine scaffold. Journal of Combinatorial Chemistry, 11(4), 527-538. Available at: [Link]

  • Malik, I., et al. (2024). Imidazolidinones Derivatives As Pioneering Anticancer Agents: Unraveling Insights Through synthesis And Structure‐Activity Exploration. ChemistrySelect, 9(25), e202400959. Available at: [Link]

  • Name Reactions. (n.d.). Bucherer-Bergs Reaction. Available at: [Link]

  • Czopek, A., et al. (2020). Synthesis and biological evaluation of mono- and tri-heterocyclic azole derivatives as anticancer agents. 6th International Electronic Conference on Medicinal Chemistry. Available at: [Link]

  • Wikipedia. (n.d.). Bucherer–Bergs reaction. Available at: [Link]

  • Lamberth, C. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 26(16), 4779. Available at: [Link]

  • MySkinRecipes. (n.d.). 4-amino-1,3-diazaspiro[4.4]non-3-en-2-one. Available at: [Link]

  • MDPI. (2021). Bucherer–Bergs Multicomponent Synthesis of Hydantoins. Encyclopedia. Available at: [Link]

  • Al-Warhi, T., et al. (2024). Catalyzed syntheses of novel series of spiro thiazolidinone derivatives with nano Fe2O3: spectroscopic, X-ray, Hirshfeld surface, DFT, biological and docking evaluations. Scientific Reports, 14(1), 18939. Available at: [Link]

Sources

Method

Synthesis of novel kinase inhibitors using 4-Amino-1,3-diazaspiro[4.4]non-3-en-2-one

Application Note & Protocols Strategic Synthesis of Novel Kinase Inhibitors Leveraging the 4-Amino-1,3-diazaspiro[4.4]non-3-en-2-one Scaffold Abstract Protein kinases are a critical class of enzymes whose dysregulation i...

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Strategic Synthesis of Novel Kinase Inhibitors Leveraging the 4-Amino-1,3-diazaspiro[4.4]non-3-en-2-one Scaffold

Abstract

Protein kinases are a critical class of enzymes whose dysregulation is implicated in numerous diseases, most notably cancer, making them prime targets for therapeutic intervention.[1][2] The development of small molecule kinase inhibitors has revolutionized treatment paradigms, yet the demand for novel chemical matter with improved selectivity and potency remains high.[2][3] This guide details the strategic use of 4-Amino-1,3-diazaspiro[4.4]non-3-en-2-one, a rigid and three-dimensional scaffold, for the synthesis of novel kinase inhibitors.[4][5][6] We provide a comprehensive overview of the synthetic strategy centered on the Buchwald-Hartwig amination, a detailed experimental protocol for synthesis and characterization, and a robust protocol for biological evaluation using a luminescence-based kinase assay.

Introduction: The Rationale for a Spirocyclic Scaffold

The vast majority of kinase inhibitors target the highly conserved ATP-binding site.[7] Achieving selectivity among the ~500 human kinases is a significant challenge.[8] The chemical scaffold serves as the foundation of an inhibitor, dictating the orientation of functional groups that interact with the kinase. While traditional scaffolds are often planar, spirocyclic structures introduce inherent three-dimensionality.

The 4-Amino-1,3-diazaspiro[4.4]non-3-en-2-one core offers several advantages:

  • Structural Rigidity: The fused ring system restricts conformational flexibility, which can reduce the entropic penalty of binding and lead to higher affinity.[9][10]

  • Novel Vectorial Exit Points: The spirocyclic nature allows substituents to project into previously unexplored regions of the kinase active site, potentially enabling the development of inhibitors with unique binding modes or improved selectivity.

  • Synthetic Tractability: The primary amine at the C4 position serves as a versatile synthetic handle for diversification, allowing for the exploration of a wide chemical space.

This guide focuses on leveraging this primary amine through palladium-catalyzed cross-coupling reactions to append various aryl and heteroaryl moieties, a cornerstone of modern medicinal chemistry.[11]

General Synthetic Strategy: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and versatile method for forming C-N bonds, particularly between an amine and an aryl halide or sulfonate.[11][12][13] This reaction is exceptionally well-suited for our purpose, as it tolerates a wide range of functional groups, allowing for the coupling of our spirocyclic amine with diverse, electronically varied, and sterically hindered (hetero)aryl halides.

The general transformation is depicted below. The choice of the aryl halide (Ar-X) is critical, as this component will ultimately form key interactions with the "hinge" region of the kinase ATP-binding site, a common feature of many Type I and Type II kinase inhibitors.[14][15][16]

G cluster_start Reactants scaffold 4-Amino-1,3-diazaspiro[4.4]non-3-en-2-one reagents Pd Catalyst Ligand Base aryl_halide Aryl Halide (Ar-X) product Target Kinase Inhibitor reagents->product Buchwald-Hartwig Amination

Caption: General workflow for inhibitor synthesis.

Causality Behind Experimental Choices:

  • Ligand: The choice of phosphine ligand is crucial for reaction efficiency.[17] Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos) are highly effective for coupling with both electron-rich and electron-poor aryl chlorides and bromides, which are often more readily available and cost-effective than aryl iodides.[17]

  • Base: A non-nucleophilic base is required to deprotonate the amine without competing in the coupling reaction.[11] While strong bases like NaOtBu are common, weaker bases such as K₂CO₃ or K₃PO₄ are often sufficient and can be advantageous for substrates with base-sensitive functional groups.[17]

  • Solvent: Anhydrous, aprotic polar solvents like 1,4-dioxane or toluene are typically used to ensure solubility of the reactants and stability of the catalytic species.[18]

Detailed Experimental Protocol: Synthesis of a Representative Inhibitor

This protocol describes the synthesis of a hypothetical inhibitor, (E)-4-((6-(trifluoromethyl)pyridin-3-yl)amino)-1,3-diazaspiro[4.4]non-3-en-2-one , by coupling the scaffold with 5-bromo-2-(trifluoromethyl)pyridine.

G cluster_workflow Synthetic Workflow A 1. Vessel Preparation (Oven-dried flask, stir bar) B 2. Reagent Addition (Scaffold, Aryl Bromide, Ligand, Pd Catalyst, Base) A->B C 3. Inert Atmosphere (Evacuate and backfill with Argon/Nitrogen) B->C D 4. Solvent Addition (Anhydrous 1,4-Dioxane) C->D E 5. Reaction (Heat to 100 °C, 16h) D->E F 6. Work-up (Cool, filter, concentrate) E->F G 7. Purification (Silica Gel Chromatography) F->G H 8. Characterization (NMR, LC-MS, HRMS) G->H

Caption: Step-by-step experimental workflow diagram.

Materials & Reagents:

  • 4-Amino-1,3-diazaspiro[4.4]non-3-en-2-one (1.0 eq)

  • 5-bromo-2-(trifluoromethyl)pyridine (1.1 eq)

  • [G3-XPhos] Palladacycle (2 mol%)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.5 eq)

  • Anhydrous 1,4-Dioxane

  • Argon or Nitrogen gas supply

  • Standard laboratory glassware and purification equipment

Step-by-Step Methodology:

  • Vessel Preparation: To an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, add 4-Amino-1,3-diazaspiro[4.4]non-3-en-2-one (e.g., 153 mg, 1.0 mmol), 5-bromo-2-(trifluoromethyl)pyridine (249 mg, 1.1 mmol), [G3-XPhos] Palladacycle (17 mg, 0.02 mmol), and anhydrous K₂CO₃ (345 mg, 2.5 mmol).

    • Rationale: Using an oven-dried flask and anhydrous reagents is critical as moisture can deactivate the palladium catalyst and hydrolyze intermediates.

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with argon gas. Repeat this cycle three times to ensure the complete removal of oxygen.

    • Rationale: The Pd(0) active species in the catalytic cycle is sensitive to oxidation by atmospheric oxygen, which would render it inactive.[17]

  • Solvent Addition: Using a syringe, add anhydrous 1,4-dioxane (10 mL) to the flask.

    • Rationale: 1,4-Dioxane is a high-boiling aprotic solvent that effectively solubilizes the reactants and is stable under the reaction conditions.[18]

  • Reaction: Place the flask in a pre-heated oil bath at 100 °C and stir vigorously for 16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

    • Rationale: Elevated temperatures are typically required to drive the catalytic cycle, especially for the oxidative addition step with less reactive aryl bromides or chlorides.[17]

  • Work-up: Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite® to remove the inorganic base and palladium residues. Rinse the pad with additional ethyl acetate (10 mL).

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes (e.g., 20% to 80%) to elute the product.

  • Final Product: Combine the product-containing fractions and remove the solvent under reduced pressure to yield the final compound as a solid. Determine the final yield and proceed to characterization.

Analytical Characterization

Thorough characterization is essential to confirm the structure and purity of the newly synthesized inhibitor. A multi-technique approach ensures a self-validating system of analysis.[19]

Standard Techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the covalent structure of the molecule.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides confirmation of the molecular weight and an initial assessment of purity.

  • High-Resolution Mass Spectrometry (HRMS): Delivers a highly accurate mass measurement, confirming the elemental composition.

  • High-Performance Liquid Chromatography (HPLC): Used to determine the final purity of the compound (typically >95% is required for biological assays).

Table 1: Hypothetical Characterization Data for the Target Compound

Analysis MethodParameterExpected Result
HRMS (ESI+) [M+H]⁺Calculated: 299.1120, Found: 299.1125
¹H NMR Chemical Shifts (δ)Peaks corresponding to spirocycle and aromatic protons
(400 MHz, DMSO-d₆)
¹³C NMR Chemical Shifts (δ)Peaks for all unique carbons, including CF₃ signal
(101 MHz, DMSO-d₆)
HPLC Purity> 98% (at 254 nm)

Protocol for Biological Evaluation: Kinase Inhibition Assay

To assess the biological activity of the synthesized compound, an in vitro kinase assay is performed. Luminescence-based assays, such as the Kinase-Glo® platform, are widely used due to their high sensitivity, broad applicability, and simple "add-mix-read" format.[1][20]

Principle of the Assay: The assay quantifies kinase activity by measuring the amount of ATP remaining in solution after the kinase reaction. Active kinases consume ATP to phosphorylate their substrate. The addition of the Kinase-Glo® reagent stops the kinase reaction and initiates a luciferase-driven reaction that produces light in direct proportion to the amount of ATP present. Therefore, high kinase activity results in low luminescence, while inhibition of the kinase results in high luminescence.[20]

G cluster_active Active Kinase (No Inhibitor) cluster_inhibited Inhibited Kinase A1 Kinase + Substrate + ATP A2 Phosphorylation Occurs (ATP is consumed) A1->A2 A3 Low [ATP] Remaining A2->A3 A4 Add Kinase-Glo® Reagent A3->A4 A5 Low Luminescence A4->A5 B1 Kinase + Substrate + ATP + Inhibitor B2 Phosphorylation Blocked B1->B2 B3 High [ATP] Remaining B2->B3 B4 Add Kinase-Glo® Reagent B3->B4 B5 High Luminescence B4->B5

Caption: Principle of the luminescence-based kinase assay.

Step-by-Step Protocol (384-well plate format):

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO (e.g., 10-point, 3-fold dilution starting from 10 mM). This creates a concentration gradient to determine the IC₅₀ value.

  • Assay Plate Preparation: Add a small volume (e.g., 50 nL) of the diluted compound from the DMSO plate to the wells of a 384-well assay plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

  • Kinase Reaction: Add the kinase and its specific substrate, diluted in kinase assay buffer, to each well to initiate the reaction. The final ATP concentration should be at or near its Km value for the specific kinase.

    • Rationale: Using ATP at its Km concentration ensures that the assay is sensitive to competitive inhibitors.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Detection: Add an equal volume of Kinase-Glo® Reagent to each well. This simultaneously stops the kinase reaction and begins the luminescence reaction.

  • Signal Measurement: Incubate the plate for another 10 minutes in the dark to stabilize the luminescent signal. Read the plate on a luminometer.

Data Analysis and the Path Forward

The raw luminescence data is converted to percent inhibition relative to the controls. The IC₅₀ value, the concentration of inhibitor required to reduce kinase activity by 50%, is determined by fitting the concentration-response data to a four-parameter logistic equation.

The initial biological data feeds into the iterative cycle of drug discovery. Structure-activity relationships (SAR) are developed by comparing the potency of analogs with different aryl substituents.[21][22] For example, adding a hydrogen-bond donor/acceptor or a group that extends into a hydrophobic pocket can dramatically alter the inhibitor's potency and selectivity.[21]

G A Design (Hypothesize SAR) B Synthesis (Protocol §3) A->B Select Ar-X C Biological Testing (Protocol §5) B->C Purify Compound D Data Analysis (Calculate IC₅₀) C->D Generate Data D->A Establish SAR

Caption: The iterative cycle of kinase inhibitor optimization.

Conclusion

The 4-Amino-1,3-diazaspiro[4.4]non-3-en-2-one scaffold represents a valuable starting point for the discovery of novel kinase inhibitors. Its rigid, three-dimensional structure provides a unique platform for exploring chemical space. Combined with powerful synthetic methods like the Buchwald-Hartwig amination and robust, high-throughput biological assays, the protocols outlined in this guide provide a clear and validated pathway for researchers to synthesize and evaluate new potential therapeutic agents.

References

  • Title: Buchwald-Hartwig Amination Source: ACS GCI Pharmaceutical Roundtable Reagent Guides URL: [Link]

  • Title: An Overview of Analytical and Bioanalytical Techniques for the determination of Tyrosine Kinase Inhibitors Source: Research Journal of Pharmacy and Technology URL: [Link]

  • Title: Testing kinase inhibitors where it matters: Drug screening in intact cells Source: Reaction Biology URL: [Link]

  • Title: Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity Source: Nature Biotechnology (via PubMed Central) URL: [Link]

  • Title: Buchwald–Hartwig amination Source: Wikipedia URL: [Link]

  • Title: Measuring and interpreting the selectivity of protein kinase inhibitors Source: Biochemical Journal (via PubMed Central) URL: [Link]

  • Title: Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors Source: ACS Pharmacology & Translational Science URL: [Link]

  • Title: Buchwald-Hartwig Cross-Coupling Source: J&K Scientific LLC URL: [Link]

  • Title: Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review Source: ACS Omega URL: [Link]

  • Title: Type-II Kinase Inhibitor Docking, Screening, and Profiling Using Modified Structures of Active Kinase States Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Optimizing Biochemical Assays for Kinase Activity in Drug Discovery Source: Celtarys Research URL: [Link]

  • Title: The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook Source: The Journal of Organic Chemistry URL: [Link]

  • Title: Evaluation of Small Molecule Kinase Inhibitors as Novel Antimicrobial and Antibiofilm Agents Source: ACS Infectious Diseases (via PubMed Central) URL: [Link]

  • Title: Kinase assays Source: BMG LABTECH URL: [Link]

  • Title: Rigid Scaffolds are Promising for Designing Macrocyclic Kinase Inhibitors Source: bioRxiv URL: [Link]

  • Title: Exploration of Type II Binding Mode: A Privileged Approach for Kinase Inhibitor Focused Drug Discovery? Source: Journal of Medicinal Chemistry (via NIH) URL: [Link]

  • Title: Type-II Kinase Inhibitor Docking, Screening, and Profiling Using Modified Structures of Active Kinase States Source: Journal of Medicinal Chemistry (via NIH) URL: [Link]

  • Title: Synthesis of four novel natural product inspired scaffolds for drug discovery Source: The Journal of Organic Chemistry (via PubMed) URL: [Link]

  • Title: Ullmann condensation Source: Wikipedia URL: [Link]

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  • Title: Design, Synthesis, and Structure–Activity Relationship Study of Potent MAPK11 Inhibitors Source: Molecules URL: [Link]

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  • Title: Synthesis of Four Novel Natural Product Inspired Scaffolds for Drug Discovery Source: Figshare URL: [Link]

  • Title: Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review Source: ACS Omega (via PubMed Central) URL: [Link]

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  • Title: One-Pot Synthesis of 1-Thia-4-azaspiro[4.4/5]alkan-3-ones via Schiff Base: Design, Synthesis, and Apoptotic Antiproliferative Properties of Dual EGFR/BRAFV600E Inhibitors Source: Molecules (via PubMed Central) URL: [Link]

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Application

Application Notes and Protocols for the Derivatization of 4-Amino-1,3-diazaspiro[4.4]non-3-en-2-one

Authored by: Your Senior Application Scientist Introduction: The Versatile Spirocyclic Guanidine Scaffold The 4-Amino-1,3-diazaspiro[4.4]non-3-en-2-one moiety represents a privileged scaffold in medicinal chemistry. Its...

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Your Senior Application Scientist

Introduction: The Versatile Spirocyclic Guanidine Scaffold

The 4-Amino-1,3-diazaspiro[4.4]non-3-en-2-one moiety represents a privileged scaffold in medicinal chemistry. Its unique three-dimensional structure, combining a spirocyclic core with a reactive aminoguanidine-like functional group, offers a fertile ground for the development of novel therapeutic agents. Spirocyclic compounds, in general, have gained significant attention in drug discovery due to their conformational rigidity and novelty, which can lead to improved binding affinity and selectivity for biological targets.[1] The guanidine group, a strong base at physiological pH, is a key pharmacophore in numerous natural products and synthetic drugs, known for its ability to participate in multiple hydrogen bonding and electrostatic interactions.[2]

Derivatization of the 4-amino group of this spirocyclic scaffold allows for the exploration of a vast chemical space, enabling the modulation of physicochemical properties such as solubility, lipophilicity, and metabolic stability. This, in turn, can significantly impact the pharmacokinetic and pharmacodynamic profiles of the resulting compounds. These derivatives have shown potential in a range of therapeutic areas, including as antifungal agents and in the treatment of cardiovascular and ophthalmic diseases.[1][3]

This application note provides detailed experimental protocols for the derivatization of 4-Amino-1,3-diazaspiro[4.4]non-3-en-2-one via three common and versatile reaction pathways: N-acylation, N-alkylation, and condensation with carbonyl compounds. The provided protocols are based on established methodologies for structurally related compounds and serve as a starting point for further optimization by researchers.

I. N-Acylation of 4-Amino-1,3-diazaspiro[4.4]non-3-en-2-one

N-acylation of the primary amino group introduces an amide functionality, which can act as a hydrogen bond donor and acceptor, thereby influencing molecular recognition. This reaction is typically carried out using acylating agents such as acid chlorides or anhydrides in the presence of a base.

Protocol 1: Acylation with an Acid Chloride

This protocol describes a general procedure for the acylation of the title compound using an acid chloride in the presence of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) to scavenge the HCl byproduct.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of 4-Amino-1,3-diazaspiro[4.4]non-3-en-2-one (1.0 eq.) in a suitable aprotic solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile) under an inert atmosphere (e.g., nitrogen or argon), add a base (e.g., triethylamine, 1.2 eq.).

  • Addition of Acylating Agent: Cool the reaction mixture to 0 °C in an ice bath. Slowly add the desired acid chloride (1.1 eq.) dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with the addition of water. Separate the organic layer, and wash it sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes or DCM/methanol).

  • Characterization: Characterize the purified product by NMR (¹H, ¹³C) and mass spectrometry to confirm its structure and purity.

Table 1: Reaction Parameters for N-Acylation

ParameterRecommended Conditions
Solvent Dichloromethane (DCM), Tetrahydrofuran (THF)
Base Triethylamine (TEA), Diisopropylethylamine (DIPEA)
Temperature 0 °C to room temperature
Reaction Time 2-16 hours
Purification Silica gel column chromatography

Causality Behind Experimental Choices: The use of an aprotic solvent prevents unwanted side reactions with the acylating agent. The base is crucial to neutralize the generated HCl, which could otherwise protonate the starting material and inhibit the reaction. Cooling the reaction mixture during the addition of the acid chloride helps to control the exothermic nature of the reaction.

Acylation_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve Starting Material & Base in Solvent cool Cool to 0 °C start->cool Inert Atmosphere add_reagent Add Acid Chloride cool->add_reagent stir Stir at Room Temperature add_reagent->stir monitor Monitor by TLC/LC-MS stir->monitor quench Quench with Water monitor->quench extract Extract & Wash quench->extract purify Purify by Chromatography extract->purify characterize Characterize (NMR, MS) purify->characterize

Caption: Workflow for the N-acylation of 4-Amino-1,3-diazaspiro[4.4]non-3-en-2-one.

II. N-Alkylation of 4-Amino-1,3-diazaspiro[4.4]non-3-en-2-one

N-alkylation introduces alkyl or substituted alkyl groups to the amino functionality, which can significantly alter the steric and electronic properties of the molecule. This can be achieved using various alkylating agents, such as alkyl halides or sulfonates, in the presence of a base. A phase-transfer catalyzed approach can be particularly effective for guanidine-containing compounds.[4]

Protocol 2: Phase-Transfer Catalyzed Alkylation

This protocol utilizes a phase-transfer catalyst (PTC), such as a tetrabutylammonium salt, to facilitate the reaction between the water-soluble guanidine derivative and a water-insoluble alkyl halide in a biphasic system.[4][5]

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve 4-Amino-1,3-diazaspiro[4.4]non-3-en-2-one (1.0 eq.) and a phase-transfer catalyst (e.g., tetrabutylammonium bromide, 0.1 eq.) in a mixture of an organic solvent (e.g., toluene or DCM) and an aqueous solution of a strong base (e.g., 50% NaOH).

  • Addition of Alkylating Agent: Add the desired alkyl halide (1.1-1.5 eq.) to the biphasic mixture.

  • Reaction Conditions: Stir the reaction mixture vigorously at room temperature or with gentle heating (40-60 °C) for 4-24 hours. Vigorous stirring is essential to ensure efficient mixing of the two phases.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, dilute the mixture with water and separate the organic layer. Wash the organic layer with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the residue by column chromatography on silica gel.

  • Characterization: Confirm the structure of the N-alkylated product using NMR (¹H, ¹³C) and mass spectrometry.

Table 2: Reaction Parameters for N-Alkylation

ParameterRecommended Conditions
Solvent System Toluene/aqueous NaOH, DCM/aqueous NaOH
Catalyst Tetrabutylammonium bromide (TBAB)
Base Sodium hydroxide (NaOH)
Temperature Room temperature to 60 °C
Reaction Time 4-24 hours
Purification Silica gel column chromatography

Trustworthiness of the Protocol: This self-validating system relies on the distinct phases of the reaction mixture. The use of a PTC is a well-established and reliable method for alkylating compounds with limited solubility in organic solvents.[4]

III. Condensation with Aldehydes and Ketones

The primary amino group of 4-Amino-1,3-diazaspiro[4.4]non-3-en-2-one can undergo condensation reactions with aldehydes and ketones to form Schiff bases (imines).[6] These imines can be stable or can serve as intermediates for further transformations, such as reduction to secondary amines.

Protocol 3: Schiff Base Formation with an Aldehyde

This protocol outlines the formation of a Schiff base through the acid-catalyzed condensation of the title compound with an aldehyde.

Step-by-Step Methodology:

  • Reaction Setup: Dissolve 4-Amino-1,3-diazaspiro[4.4]non-3-en-2-one (1.0 eq.) and the desired aldehyde (1.0-1.2 eq.) in a suitable solvent (e.g., ethanol, methanol, or toluene).

  • Catalyst Addition: Add a catalytic amount of a weak acid (e.g., acetic acid) to the reaction mixture.

  • Reaction Conditions: Stir the reaction at room temperature or with heating (reflux) for 1-12 hours. If using toluene, a Dean-Stark apparatus can be used to remove the water formed during the reaction, driving the equilibrium towards the product.

  • Reaction Monitoring: Monitor the formation of the imine by TLC or LC-MS.

  • Product Isolation: Upon completion, cool the reaction mixture. The product may precipitate out of the solution and can be collected by filtration. If the product is soluble, remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization or column chromatography.

  • Characterization: Characterize the Schiff base derivative by NMR (¹H, ¹³C), IR (for the C=N stretch), and mass spectrometry.

Table 3: Reaction Parameters for Schiff Base Formation

ParameterRecommended Conditions
Solvent Ethanol, Methanol, Toluene
Catalyst Acetic acid
Temperature Room temperature to reflux
Reaction Time 1-12 hours
Purification Recrystallization, Silica gel column chromatography

Expertise & Experience: The choice of solvent and the use of a catalyst are critical. Protic solvents like ethanol can facilitate proton transfer steps in the mechanism, while the removal of water in a non-polar solvent like toluene is a classic strategy to drive reversible condensation reactions to completion.[7]

Condensation_Pathway cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product start_mol 4-Amino-1,3-diazaspiro[4.4]non-3-en-2-one hemiaminal Hemiaminal start_mol->hemiaminal + Aldehyde/Ketone (Acid Catalyst) aldehyde Aldehyde/Ketone schiff_base Schiff Base (Imine) hemiaminal->schiff_base - H₂O

Caption: Reaction pathway for the formation of a Schiff base from 4-Amino-1,3-diazaspiro[4.4]non-3-en-2-one.

IV. Analytical Characterization

The structural elucidation of the synthesized derivatives is crucial for confirming the success of the derivatization and for their further use in biological assays.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are primary techniques for structure determination. The disappearance of the primary amine protons (in ¹H NMR) and the appearance of new signals corresponding to the acyl, alkyl, or imine moieties are indicative of a successful reaction.[8][9]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the synthesized compounds, confirming their elemental composition.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify key functional groups. For example, the formation of an amide will show characteristic C=O and N-H stretching vibrations, while a Schiff base will exhibit a C=N stretch.

V. Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Acid chlorides and alkyl halides are often corrosive and lachrymatory; handle them with care.

  • Strong bases like sodium hydroxide are corrosive and should be handled with caution.

  • Consult the Safety Data Sheet (SDS) for all chemicals before use.

References

  • Scott, F. L., et al. (1953). Syntheses of Heterocyclic Compounds from Aminoguanidine. Journal of the American Chemical Society, 75(16), 4053-4054. Available at: [Link]

  • Batey, R. A., et al. (2003). A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds. TSpace Repository. Available at: [Link]

  • Miller, C. A., & Batey, R. A. (2003). A new guanidinylation procedure for the preparation of functionalized guanidines and investigation towards the synthesis of cyclic quanidine compounds. TSpace Repository. Available at: [Link]

  • Miller, C. A., & Batey, R. A. (2003). Phase-transfer-catalyzed alkylation of guanidines by alkyl halides under biphasic conditions: a convenient protocol for the synthesis of highly functionalized guanidines. The Journal of Organic Chemistry, 68(6), 2300-2309. Available at: [Link]

  • Girek, T., et al. (2018). A Study on the Condensation Reaction of 4-Amino-3,5-dimethyl-1,2,4-triazole with Benzaldehydes: Structure and Spectroscopic Properties of Some New Stable Hemiaminals. Molecules, 23(9), 2334. Available at: [Link]

  • Kornienko, A., et al. (2019). Examples of the condensations involving α-aminoazoles, aldehydes and cyclic carbonyl compounds. ResearchGate. Available at: [Link]

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Method

Application Notes & Protocols: 4-Amino-1,3-diazaspiro[4.4]non-3-en-2-one in CNS Drug Discovery

Foreword: Embracing Three-Dimensionality in CNS Drug Design The pursuit of novel chemical matter for Central Nervous System (CNS) drug discovery is a perpetual challenge, driven by the need for agents with improved effic...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Embracing Three-Dimensionality in CNS Drug Design

The pursuit of novel chemical matter for Central Nervous System (CNS) drug discovery is a perpetual challenge, driven by the need for agents with improved efficacy, selectivity, and pharmacokinetic profiles. Historically, medicinal chemistry has been dominated by "flat" aromatic and heteroaromatic scaffolds. However, the "escape from flatland" has become a guiding principle, emphasizing the integration of three-dimensional (3D) structures to better engage with the complex topographies of biological targets.[1][2] Spirocyclic systems, defined by two rings sharing a single atom, are at the forefront of this movement.[3] Their rigidified, 3D-oriented frameworks offer a powerful strategy to enhance potency, selectivity, and metabolic stability while improving physicochemical properties crucial for CNS penetration.[1][4]

This document provides a detailed guide for researchers on the application of 4-Amino-1,3-diazaspiro[4.4]non-3-en-2-one (CAS 79662-82-1), a promising yet underexplored scaffold for CNS drug discovery.[5] While specific biological data on this exact molecule is nascent, its structural features—a spirocyclic core, a cyclic urea-like moiety (a known pharmacophore), and a reactive primary amine—present a compelling starting point for library synthesis and screening against a range of CNS targets. This guide will detail the rationale, synthetic derivatization strategies, and robust screening protocols to unlock the potential of this unique chemical entity.

The Strategic Value of the 4-Amino-1,3-diazaspiro[4.4]non-3-en-2-one Scaffold

The core structure of 4-Amino-1,3-diazaspiro[4.4]non-3-en-2-one offers several intrinsic advantages for CNS drug design:

  • Inherent Three-Dimensionality: The spirocyclic junction locks the two rings in a perpendicular orientation, creating a rigid scaffold that projects substituents into distinct vectors of chemical space.[3] This is critical for achieving high-affinity and selective interactions with the well-defined binding pockets of CNS targets like GPCRs and ion channels.[6]

  • Improved Physicochemical Properties: The high sp³-carbon fraction typical of spirocycles generally leads to improved solubility and reduced off-target liabilities compared to flat, aromatic systems.[1][4] These features are advantageous for optimizing blood-brain barrier (BBB) permeability.

  • Metabolic Stability: The quaternary spiro-carbon is inherently resistant to metabolic degradation (e.g., CYP450 oxidation), which can improve the pharmacokinetic profile of drug candidates.[1]

  • Synthetic Tractability: The primary amino group serves as a versatile synthetic handle for combinatorial library generation, allowing for the exploration of a wide range of chemical diversity to build structure-activity relationships (SAR).

A related compound, 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one hydrochloride, has been noted for its potential in developing medications for neurological disorders, further supporting the exploration of this chemical class.[7]

Synthetic Derivatization Strategy: Library Generation

The primary amino group of the parent scaffold is the logical point for diversification. A robust approach involves parallel synthesis to generate a focused library of N-substituted analogs.

Protocol 2.1: Parallel Amide Library Synthesis

This protocol details the synthesis of an amide library via acylation of the parent scaffold with a diverse set of carboxylic acids.

Rationale: Amide bond formation is a reliable and well-characterized reaction. The resulting amides introduce a variety of substituents (R-groups) that can probe different regions of a target's binding pocket, influencing potency, selectivity, and physical properties.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of 4-Amino-1,3-diazaspiro[4.4]non-3-en-2-one (1.0 eq.) in anhydrous N,N-Dimethylformamide (DMF).

    • Prepare a 96-well plate containing a diverse selection of carboxylic acids (1.1 eq. per well). Include aliphatic, aromatic, and heterocyclic acids to maximize diversity.

    • Prepare a stock solution of a peptide coupling agent, such as HATU (1.1 eq.), and a non-nucleophilic base, such as Diisopropylethylamine (DIPEA) (2.0 eq.), in anhydrous DMF.

  • Reaction Execution (in 96-well plate):

    • To each well containing a carboxylic acid, add the peptide coupling agent/base solution. Allow to stir for 10-15 minutes at room temperature to pre-activate the acids.

    • Add the stock solution of the spirocyclic amine to each well.

    • Seal the plate and allow it to shake at room temperature for 12-18 hours.

  • Work-up and Purification:

    • Quench the reactions by adding water to each well.

    • Extract the products using a suitable organic solvent (e.g., ethyl acetate).

    • Perform parallel purification using high-throughput flash chromatography or preparative HPLC-MS.

  • Quality Control:

    • Confirm the identity and purity of each library member via LC-MS and ¹H NMR analysis.

DOT Diagram: Amide Library Synthesis Workflow

G cluster_prep Reagent Preparation cluster_reaction Reaction cluster_purification Purification & QC reagent_amine Stock Soln: 4-Amino-1,3-diazaspiro... addition Add Spiro-Amine Solution reagent_amine->addition reagent_acids 96-Well Plate: Diverse Carboxylic Acids pre_activation Pre-activation: Acids + Coupling Agents reagent_acids->pre_activation 1. Add reagent_coupling Stock Soln: HATU/DIPEA in DMF reagent_coupling->pre_activation pre_activation->addition 2. Add incubation Incubate 12-18h addition->incubation 3. Seal & Shake workup Aqueous Work-up & Extraction incubation->workup purify Parallel Purification (HPLC-MS) workup->purify qc QC Analysis (LC-MS, NMR) purify->qc library_out Purified Amide Library qc->library_out Final Library

Caption: Parallel synthesis workflow for generating an amide library.

CNS Target Screening Protocols

Given the structural motifs of the scaffold, potential CNS targets include G-protein coupled receptors (GPCRs), ion channels, and certain enzymes. The antipsychotic drug Fluspirilene, for instance, is a spirocyclic compound that targets dopamine D₂ and serotonin 5-HT₂A receptors.[2] This provides a logical starting point for screening.

Protocol 3.1: Radioligand Binding Assay for Dopamine D₂ Receptor

Rationale: This assay determines the ability of the synthesized compounds to displace a known radiolabeled ligand from the D₂ receptor, providing a measure of binding affinity (Ki).

Step-by-Step Methodology:

  • Membrane Preparation:

    • Use commercially available cell membranes prepared from a cell line stably expressing the human dopamine D₂ receptor (e.g., CHO-K1 or HEK293 cells).

    • Thaw membranes on ice and dilute to the desired concentration in assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

  • Assay Plate Setup:

    • In a 96-well plate, add assay buffer.

    • Add test compounds from the synthesized library at various concentrations (typically a serial dilution from 10 µM to 0.1 nM).

    • Add the radioligand, for example, [³H]-Spiperone, at a concentration near its Kd (e.g., 0.2 nM).

    • For total binding wells, add vehicle instead of test compound.

    • For non-specific binding (NSB) wells, add a high concentration of a known non-labeled D₂ antagonist (e.g., 10 µM Haloperidol).

  • Incubation:

    • Initiate the binding reaction by adding the prepared cell membranes to each well.

    • Incubate the plate at room temperature for 60-90 minutes.

  • Harvesting and Detection:

    • Terminate the reaction by rapid filtration through a glass fiber filter plate (e.g., Whatman GF/B) using a cell harvester. This separates the bound radioligand from the unbound.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

    • Allow the filters to dry, then add scintillation cocktail to each well.

    • Count the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of compound that inhibits 50% of specific binding).

    • Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Table 1: Hypothetical Screening Data Summary
Compound IDR-GroupD₂ Receptor Ki (nM)5-HT₂A Receptor Ki (nM)
Parent -H>10,000>10,000
Lib-001 -CH₂-Ph5,2108,900
Lib-002 -CO-Ph8501,200
Lib-003 -CO-(4-F-Ph)75 450
Lib-004 -CO-Cyclohexyl1,5003,300
Lib-005 -CO-Thiophene98 >5,000

This data is illustrative and serves as an example of how results would be presented.

Follow-up Assays and Mechanistic Studies

Compounds showing promising binding affinity (e.g., Ki < 100 nM) and selectivity should be advanced to functional and secondary assays.

DOT Diagram: CNS Drug Discovery Cascade

G start 4-Amino-1,3-diazaspiro[4.4]non-3-en-2-one (Parent Scaffold) lib_synth Combinatorial Library Synthesis start->lib_synth primary_screen Primary Screening: Radioligand Binding Assays (e.g., D₂, 5-HT₂A) lib_synth->primary_screen hit_id Hit Identification (Potency & Selectivity) primary_screen->hit_id functional_assay Functional Assays (e.g., Calcium Flux, cAMP) hit_id->functional_assay adme_tox In Vitro ADME/Tox (PAMPA for BBB, Microsomal Stability) hit_id->adme_tox lead_opt Lead Optimization (SAR Expansion) functional_assay->lead_opt adme_tox->lead_opt in_vivo In Vivo PK/PD & Efficacy Models lead_opt->in_vivo

Caption: A typical cascade for advancing a hit compound.

Protocol 4.1: In Vitro Blood-Brain Barrier (BBB) Permeability Assay (PAMPA)

Rationale: A critical property for any CNS drug is the ability to cross the BBB. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, non-cell-based method to predict passive BBB penetration.

Step-by-Step Methodology:

  • Membrane Preparation:

    • A filter plate (e.g., Millipore MultiScreen IP, 0.45 µm) is coated with a lipid solution (e.g., 20% porcine brain lipid in dodecane) to form an artificial membrane.

  • Assay Setup:

    • The filter plate (the "donor" plate) is placed into a 96-well "acceptor" plate containing buffer at pH 7.4 (simulating blood plasma).

    • Add test compounds (dissolved in the same buffer) to the donor wells.

    • Incubate the plate sandwich at room temperature for 4-18 hours, allowing the compounds to diffuse from the donor to the acceptor compartment.

  • Quantification:

    • After incubation, measure the concentration of the compound in both the donor and acceptor wells using LC-MS/MS or UV-Vis spectroscopy.

  • Data Analysis:

    • Calculate the effective permeability (Pe) for each compound. Compounds are typically binned into high, medium, and low permeability categories based on known CNS drugs as controls.

Conclusion and Future Directions

The 4-Amino-1,3-diazaspiro[4.4]non-3-en-2-one scaffold represents a valuable starting point for the discovery of novel CNS agents. Its inherent 3D geometry and synthetic accessibility make it an ideal candidate for library synthesis and screening.[5][6] By following the protocols outlined in this guide—from rational library design to a cascade of binding, functional, and ADME assays—researchers can systematically explore the potential of this scaffold. The initial focus on dopaminergic and serotonergic receptors is a logical starting point based on precedents for spirocyclic structures in antipsychotic medications, but the versatility of the scaffold warrants broader screening against other CNS target classes in the future.[2]

References

  • Varela, J. A., et al. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry. [Link]

  • Dymek, B., et al. (2020). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules. [Link]

  • Bonaventura, J. J. & Taylor, M. K. (2011). The utilization of spirocyclic scaffolds in novel drug discovery. Expert Opinion on Drug Discovery. [Link]

  • Varela, J. A., et al. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry. [Link]

  • MySkinRecipes. 4-amino-1,3-diazaspiro[4.4]non-3-en-2-one. MySkinRecipes Website. [Link]

Sources

Application

Application Note &amp; Protocol: N-Acylation of 4-Amino-1,3-diazaspiro[4.4]non-3-en-2-one

Abstract This document provides a comprehensive guide to the N-acylation of 4-amino-1,3-diazaspiro[4.4]non-3-en-2-one, a versatile spirocyclic scaffold with significant potential in medicinal chemistry and drug developme...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the N-acylation of 4-amino-1,3-diazaspiro[4.4]non-3-en-2-one, a versatile spirocyclic scaffold with significant potential in medicinal chemistry and drug development. The presence of a primary amino group on the cyclic guanidine-like core makes it an ideal candidate for structural diversification through acylation, enabling the synthesis of novel amide derivatives. This application note details a robust and reproducible protocol for the N-acylation of this substrate using acyl chlorides, including a step-by-step experimental procedure, purification methods, and detailed characterization of the resulting products. The causality behind experimental choices is explained to ensure both scientific integrity and successful implementation by researchers in the field.

Introduction and Scientific Context

The N-acylation of amines is a cornerstone transformation in organic synthesis, fundamental to the formation of the amide bond—a linkage that is ubiquitous in pharmaceuticals, natural products, and advanced materials[1]. The introduction of an acyl group can significantly modulate the physicochemical properties of a molecule, including its solubility, stability, and biological activity. Spirocyclic scaffolds, such as the 1,3-diazaspiro[4.4]nonane system, are of increasing interest in drug discovery as they provide three-dimensional diversity and conformational rigidity, which can lead to improved target affinity and pharmacokinetic profiles[2][3].

The starting material, 4-amino-1,3-diazaspiro[4.4]non-3-en-2-one, combines the unique topology of a spirocycle with the chemical functionality of a cyclic guanidine derivative. The exocyclic primary amino group is a prime handle for derivatization. This protocol provides a reliable method for its acylation, opening avenues for the exploration of new chemical space and the development of novel therapeutic agents.

Reaction Principle and Mechanism

The N-acylation of 4-amino-1,3-diazaspiro[4.4]non-3-en-2-one with an acyl chloride proceeds via a nucleophilic acyl substitution mechanism. The primary amine acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This addition forms a tetrahedral intermediate, which then collapses, expelling the chloride ion as a leaving group. A non-nucleophilic base, such as triethylamine (TEA), is crucial to neutralize the hydrochloric acid (HCl) generated in situ, preventing the protonation of the starting amine and driving the reaction to completion[2][4].

N-Acylation_Mechanism Amine R'-NH₂ (4-Amino-1,3-diazaspiro...) Intermediate R-C(O⁻)(Cl)-NH₂⁺-R' Amine->Intermediate Nucleophilic Attack AcylChloride R-COCl (Acyl Chloride) AcylChloride->Intermediate Base Et₃N (Triethylamine) Salt Et₃N·HCl (Triethylammonium Chloride) Base->Salt HCl Scavenging Amide R-CO-NH-R' (N-Acylated Product) Intermediate->Amide Collapse & Cl⁻ Elimination

Caption: Mechanism of N-acylation with an acyl chloride.

Detailed Experimental Protocol

This protocol describes a general procedure for the N-acylation of 4-amino-1,3-diazaspiro[4.4]non-3-en-2-one using benzoyl chloride as a representative acylating agent.

Materials and Equipment
  • Reagents:

    • 4-Amino-1,3-diazaspiro[4.4]non-3-en-2-one (≥95% purity)

    • Benzoyl chloride (≥99% purity)

    • Triethylamine (TEA, ≥99.5%, distilled)

    • Dichloromethane (DCM, anhydrous, ≥99.8%)

    • 1 M Hydrochloric acid (HCl) solution

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Equipment:

    • Round-bottom flask with magnetic stir bar

    • Ice bath

    • Dropping funnel

    • Separatory funnel

    • Rotary evaporator

    • Standard laboratory glassware

    • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

    • Flash column chromatography system with silica gel (230-400 mesh)

Step-by-Step Procedure
  • Reaction Setup: To a clean, dry round-bottom flask under a nitrogen or argon atmosphere, add 4-amino-1,3-diazaspiro[4.4]non-3-en-2-one (1.0 eq). Dissolve the starting material in anhydrous dichloromethane (DCM). The volume should be sufficient to ensure complete dissolution and efficient stirring.

  • Base Addition: Add triethylamine (TEA, 1.2 eq) to the solution. The slight excess of base ensures complete neutralization of the HCl byproduct.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath. This is critical to control the exothermicity of the reaction and minimize potential side reactions.

  • Acyl Chloride Addition: Dissolve benzoyl chloride (1.1 eq) in a small amount of anhydrous DCM and add it to a dropping funnel. Add the benzoyl chloride solution dropwise to the stirred reaction mixture over 15-20 minutes, ensuring the internal temperature remains at or below 5 °C.

  • Reaction Progression: After the addition is complete, allow the reaction to stir at 0 °C for an additional 30 minutes, then remove the ice bath and let the mixture warm to room temperature. Stir for 2-4 hours.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 10% methanol in DCM eluent). The disappearance of the starting amine spot indicates the completion of the reaction.

  • Work-up:

    • Quench the reaction by adding deionized water.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. The acid wash removes excess TEA, while the bicarbonate wash removes any unreacted benzoyl chloride and residual acid.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter off the drying agent and concentrate the filtrate in vacuo using a rotary evaporator to obtain the crude product.

Purification

The crude product is purified by flash column chromatography on silica gel.

  • Column Packing: Pack a column with silica gel using a slurry method with hexanes or another non-polar solvent.

  • Sample Loading: Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel. Dry this mixture and load it onto the top of the packed column[5][6].

  • Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 20% ethyl acetate and gradually increasing to 70%). The polarity of the eluent should be optimized based on TLC analysis.

  • Fraction Collection: Collect fractions and analyze them by TLC. Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified N-acylated product as a solid or oil.

Data Presentation and Characterization

Quantitative Data Summary
ReagentMolar Mass ( g/mol )Amount (mmol)EquivalentsVolume/Mass
4-Amino-1,3-diazaspiro[4.4]non-3-en-2-one153.181.01.0153 mg
Benzoyl Chloride140.571.11.1128 µL
Triethylamine101.191.21.2167 µL
Dichloromethane (Solvent)---10 mL

Table 1: Representative reagent quantities for the N-acylation reaction.

Expected Spectroscopic Characterization Data

The identity and purity of the final product, N-(2-oxo-1,3-diazaspiro[4.4]non-3-en-4-yl)benzamide, should be confirmed by spectroscopic methods[7][8][9].

TechniqueExpected Observations
¹H NMR δ (ppm): Singlet for the amide proton (NH -CO, ~8-9 ppm), multiplets for aromatic protons (~7.4-7.8 ppm), and signals corresponding to the spirocyclic CH₂ groups.
¹³C NMR δ (ppm): Signal for the amide carbonyl carbon (~165-170 ppm), spirocyclic carbonyl carbon (~180 ppm), aromatic carbons (~127-135 ppm), and aliphatic carbons of the spiro ring.
IR (KBr) ν (cm⁻¹): N-H stretch (~3300 cm⁻¹), C=O stretch (amide I, ~1660 cm⁻¹), N-H bend (amide II, ~1540 cm⁻¹), and aromatic C-H stretches.
Mass Spec. ESI-MS: Expected [M+H]⁺ peak corresponding to the molecular weight of the N-acylated product.

Table 2: Predicted characterization data for the N-benzoylated product.

Experimental Workflow Visualization

The following diagram illustrates the complete workflow from reaction setup to final product characterization.

Experimental_Workflow cluster_reaction Reaction Phase cluster_workup Work-up & Isolation cluster_purification Purification cluster_analysis Characterization Setup 1. Dissolve Amine in DCM Add Triethylamine Cool 2. Cool to 0 °C Setup->Cool Addition 3. Add Benzoyl Chloride Dropwise Cool->Addition React 4. Stir at RT for 2-4h Monitor by TLC Addition->React Quench 5. Quench with Water React->Quench Extract 6. Wash with HCl, NaHCO₃, Brine Quench->Extract Dry 7. Dry (MgSO₄) & Evaporate Extract->Dry Column 8. Flash Column Chromatography (Silica Gel, Hex/EtOAc) Dry->Column Analysis 9. Spectroscopic Analysis (NMR, IR, MS) Column->Analysis

Caption: Workflow for N-acylation of 4-amino-1,3-diazaspiro[4.4]non-3-en-2-one.

Conclusion

The protocol detailed in this application note provides a reliable and efficient method for the N-acylation of 4-amino-1,3-diazaspiro[4.4]non-3-en-2-one. By carefully controlling the reaction conditions, particularly temperature and stoichiometry, researchers can synthesize a diverse library of amide derivatives from this promising scaffold. The robust work-up and purification procedures ensure the isolation of high-purity products suitable for further investigation in drug discovery and development programs. This foundational methodology empowers scientists to explore the chemical and biological potential of this unique class of spirocyclic compounds.

References

  • BenchChem. (2025). Application Notes and Protocols for N-Acylation of Amines Using Mixed Anhydrides. Link

  • BenchChem. (2025). Application Notes and Protocol: N-acylation of Primary Amines with 4-Bromobutyryl Chloride. Link

  • Devi, N. (2009). Mild and Useful Method for N-Acylation of Amines. Synthetic Communications, 39, 2694–2701. Link

  • El-Gazzar, A. B. A., et al. (2014). An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. Journal of Chemistry, 2014.
  • Rogers-Evans, M., et al. (2013). Construction of multifunctional modules for drug discovery: synthesis of novel thia/oxa-azaspiro[3.4]octanes. Organic Letters, 15(18), 4766-9.
  • BenchChem. (2025). Application Notes and Protocols: N-alkylation and N-acylation of Pent-1-yn-3-amine. Link

  • Comprehensive Organic Synthesis II (Second Edition), Volume 6, 2014.
  • MDPI. (2020). Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy. Molecules, 25(11), 2531. Link

  • Patil, T. P., et al. (2023). A Review of Synthesis of Aminoguanidine Derivatives and Some of their Biological Activities.
  • Schäfer, G., & Bode, J. W. (2015). Synthesis of Sterically Hindered N-Acylated Amino Acids from N-Carboxyanhydrides. Organic Letters, 17(19), 4882–4885. Link

  • Das, B., et al. (2013). Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride. Journal of Chemical Sciences, 125(3), 607–613. Link

  • Zhang, T. Y., et al. (2019). Synthesis and antibacterial activity evaluation of aminoguanidine or dihydrotriazine derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 126-133.
  • Kurzer, F., & Godfrey, L. E. A. (1963). Syntheses of Heterocyclic Compounds from Aminoguanidine. Angewandte Chemie International Edition in English, 2(8), 459-476.
  • Semantic Scholar. (2019). Synthesis, Antimicrobial Activity, and Molecular Docking Studies of Aminoguanidine Derivatives Containing an Acylhydrazone Moiety. Link

  • Zhang, H., et al. (2024). Synthesis and biological evaluation of novel aminoguanidine derivatives as potential antibacterial agents. Scientific Reports, 14(1), 28453. Link

  • BenchChem. (2025). Technical Support Center: Purification of N-Alkylated Isatins. Link

  • National Institutes of Health. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Processes, 8(4), 493. Link

  • National Institutes of Health. (2012). Separation and Purification of Multiply Acetylated Proteins Using Cation-Exchange Chromatography. Methods in Enzymology, 512, 49–62. Link

  • ResearchGate. (2019). NMR, mass spectroscopy, IR - finding compound structure?. Link

  • Chemistry Steps. (n.d.). Identifying Unknown from IR, NMR, and Mass Spectrometry. Link

  • Organic Syntheses. (2025).
  • ResearchGate. (2025). Isolation And Purification Of Substance By Column Chromatography. Link

  • YouTube. (2022). Column Chromatography. Link

  • National Institutes of Health. (2011). NMR-spectroscopic analysis of mixtures: from structure to function. Journal of Natural Products, 74(9), 1996–2007. Link

  • International Journal of Current Science. (2024). Advancements in Spectroscopic Determination of Organic Structures through Artificial Intelligence.

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Method

The Spirohydantoin Scaffold: A Privileged Motif for the Development of Novel Anti-inflammatory Agents

Introduction: The Promise of Spirocyclic Scaffolds in Inflammation Research Inflammation is a complex biological response essential for host defense, yet its dysregulation is a hallmark of numerous chronic diseases, incl...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of Spirocyclic Scaffolds in Inflammation Research

Inflammation is a complex biological response essential for host defense, yet its dysregulation is a hallmark of numerous chronic diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders.[1] Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of treatment, primarily exerting their effects through the inhibition of cyclooxygenase (COX) enzymes.[2] The discovery of two COX isoforms, the constitutively expressed COX-1, responsible for physiological functions, and the inducible COX-2, which is upregulated at sites of inflammation, paved the way for the development of selective COX-2 inhibitors with potentially fewer gastrointestinal side effects.[2][3]

Spirocyclic compounds, characterized by two rings sharing a single atom, have emerged as "privileged structures" in medicinal chemistry.[4] Their rigid, three-dimensional architecture offers precise spatial orientation of functional groups, enhancing selectivity and affinity for biological targets.[4] While the specific molecule 4-Amino-1,3-diazaspiro[4.4]non-3-en-2-one is a novel scaffold with limited publicly available data, the closely related spirohydantoin (spiro-imidazolidine-2,4-dione) core has been successfully exploited to generate potent anti-inflammatory agents. This application note will, therefore, focus on the synthesis and application of spirohydantoin derivatives as a representative and well-documented example of this promising class of compounds. We will detail the synthesis of a model spirohydantoin scaffold, its derivatization, and the subsequent biological evaluation, providing a comprehensive guide for researchers in the field of anti-inflammatory drug discovery.

The Spirohydantoin Core: A Versatile Starting Point

The spirohydantoin scaffold is particularly attractive due to its synthetic accessibility and the presence of multiple points for chemical modification, allowing for the fine-tuning of pharmacological properties. A common and efficient route to spirohydantoins is through the reaction of a cyclic ketone, such as isatin or its derivatives, with an amino acid or a source of cyanide and ammonia.[5][6]

Synthetic Workflow for a Model Spirohydantoin

The following diagram illustrates a typical synthetic workflow for the generation of a library of spirohydantoin derivatives for anti-inflammatory screening.

G cluster_0 Part 1: Core Scaffold Synthesis cluster_1 Part 2: Derivatization cluster_2 Part 3: Biological Evaluation A Isatin Derivative D Bucherer-Bergs Reaction A->D B Potassium Cyanide B->D C Ammonium Carbonate C->D E Spirohydantoin Core D->E F Spirohydantoin Core H N-Alkylation/Arylation F->H G Alkyl/Aryl Halide G->H I Derivative Library H->I J Derivative Library K In Vitro Assays (COX-2 Inhibition, NO Production) J->K L In Vivo Assays (Carrageenan-induced Paw Edema) J->L M Lead Compound Identification K->M L->M G cluster_0 Inflammatory Stimulus (e.g., LPS) cluster_1 Pro-inflammatory Cascade cluster_2 Inhibition by Spirohydantoin Derivative A Macrophage B Activation of NF-κB A->B C Upregulation of COX-2 B->C E Prostaglandins (PGE2) C->E D Arachidonic Acid D->E F Inflammation & Pain E->F G Spirohydantoin Derivative G->C Inhibition

Sources

Application

Application Notes &amp; Protocols: The 4-Amino-1,3-diazaspiro[4.4]non-3-en-2-one Scaffold for Novel Therapeutic Discovery

Abstract Spirocyclic systems are gaining significant traction in medicinal chemistry due to their unique three-dimensional architecture, which can impart favorable pharmacological properties.[1] These rigid structures of...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Spirocyclic systems are gaining significant traction in medicinal chemistry due to their unique three-dimensional architecture, which can impart favorable pharmacological properties.[1] These rigid structures offer a way to explore chemical space beyond the traditional flat, aromatic compounds that have historically dominated drug discovery.[2][3] By restricting conformational flexibility, spirocycles can enhance binding affinity, improve selectivity, and positively modulate physicochemical properties such as solubility and metabolic stability.[1][2] This guide focuses on the 4-Amino-1,3-diazaspiro[4.4]non-3-en-2-one scaffold, a promising yet underexplored nucleus for generating diverse chemical libraries. We present its potential applications, supported by detailed, field-proven protocols for high-throughput screening and validation in two key therapeutic areas: oncology (as kinase inhibitors) and virology.

The Spirocyclic Advantage: Introducing the 4-Amino-1,3-diazaspiro[4.4]non-3-en-2-one Scaffold

The core value of the 4-Amino-1,3-diazaspiro[4.4]non-3-en-2-one scaffold lies in its distinct structural features:

  • Spirocyclic Core: The spiro-junction, where the two rings are connected by a single carbon atom, creates a rigid, three-dimensional arrangement of substituents. This pre-organized conformation can reduce the entropic penalty upon binding to a biological target, potentially leading to higher potency.[3]

  • Cyclic Urea Moiety: This feature provides a rigid core with defined hydrogen bond donors and acceptors, crucial for anchoring the molecule within a target's binding site.

  • Exocyclic Amine: The primary amino group serves as a key vector for chemical diversification. It is a readily functionalizable handle for introducing a wide array of side chains via techniques like amide coupling, reductive amination, or sulfonylation, enabling systematic exploration of the structure-activity relationship (SAR).

  • Privileged Substructure: Nitrogen-containing heterocyclic compounds are prevalent in a vast number of natural products and FDA-approved drugs, making this scaffold a "privileged" starting point for drug discovery.[4][5]

These features make the scaffold an excellent candidate for building libraries aimed at challenging targets that require precise spatial orientation for effective modulation.

General Synthetic Strategy & Library Generation

The power of a scaffold is realized through the creation of a diverse chemical library. A generalized, efficient synthesis is paramount. The proposed strategy involves a multicomponent reaction to assemble the core, followed by diversification at the exocyclic amine.

Synthetic_Scheme cluster_synthesis Core Synthesis start1 Cyclopentanone intermediate1 Spirohydantoin Intermediate start1->intermediate1 Bucherer-Bergs Reaction start2 Potassium Cyanide start2->intermediate1 start3 Ammonium Carbonate start3->intermediate1 intermediate2 Nitration intermediate1->intermediate2 e.g., HNO3/H2SO4 intermediate3 Reduction intermediate2->intermediate3 e.g., H2/Pd-C scaffold 4-Amino-1,3-diazaspiro [4.4]non-3-en-2-one Scaffold intermediate3->scaffold diversification Library Diversification (Amide Coupling, etc.) R-COOH scaffold->diversification Functionalization library Therapeutic Candidate Library diversification->library

Caption: General synthetic pathway for the core scaffold and library generation.

This approach allows for the rapid generation of hundreds to thousands of unique analogs by varying the 'R' group, which is essential for a successful high-throughput screening campaign.

Application I: A Scaffold for Novel Kinase Inhibitors

Rationale: Protein kinases are a major class of drug targets, particularly in oncology.[6] Many successful kinase inhibitors are heterocyclic compounds that target the ATP-binding site.[7] The 4-Amino-1,3-diazaspiro[4.4]non-3-en-2-one scaffold is hypothesized to be an effective "hinge-binder" via its cyclic urea moiety, while the diversified side chains can extend into solvent-exposed regions or other pockets to confer potency and selectivity. The rigid spiro core helps position these side chains optimally, a key challenge in kinase inhibitor design.[8]

Experimental Workflow for Screening

A typical workflow involves a primary, single-concentration screen to identify initial "hits," followed by secondary, dose-response assays to confirm activity and determine potency (IC₅₀). Finally, confirmed hits are tested in cell-based assays to assess their effect in a more biologically relevant context.

HTS_Workflow lib Compound Library (10 µM in DMSO) primary Primary HTS: Biochemical Kinase Assay (e.g., ADP-Glo™) lib->primary data Data Analysis: Calculate % Inhibition, Z'-factor > 0.5 primary->data hit Identify 'Hits' (e.g., >50% Inhibition) data->hit hit->data No Activity dose Secondary Assay: IC₅₀ Determination (10-point dose response) hit->dose Confirmed Activity confirm Confirm Hits (Potency & Curve Fitting) dose->confirm confirm->dose Artifact/Weak cell Tertiary Assay: Cell-Based Antiproliferation (e.g., SRB Assay on MCF-7 cells) confirm->cell Potent Inhibitor lead Lead Candidate cell->lead

Caption: High-throughput screening cascade for identifying novel kinase inhibitors.
Protocol: Primary High-Throughput Screen (Biochemical)

This protocol uses the ADP-Glo™ Kinase Assay (Promega), a luminescence-based method to measure kinase activity by quantifying ADP formation.[9] It is robust, sensitive, and amenable to high-throughput automation.[10]

Objective: To identify compounds that inhibit a target kinase by >50% at a single concentration (e.g., 10 µM).

Materials:

  • Target Kinase (e.g., EGFR, VEGFR2)

  • Kinase-specific substrate peptide

  • ADP-Glo™ Kinase Assay Kit (V9101, Promega)

  • White, opaque 384-well assay plates (e.g., Corning #3570)

  • Compound library plated in DMSO

  • Acoustic liquid handler (e.g., Echo 525) or pin tool for compound transfer

Protocol Steps:

  • Reagent Preparation: Prepare Kinase Reaction Buffer, ATP, and substrate solutions according to the manufacturer's protocol. The ATP concentration should be at or near the Kₘ for the specific kinase to ensure competitive inhibitors can be identified.

  • Assay Plate Preparation:

    • Add 2.5 µL of Kinase Reaction Buffer containing the substrate peptide to all wells of a 384-well plate.

    • Using an acoustic liquid handler, transfer 25 nL of compound from the library source plate to the assay plate (final concentration 10 µM, 0.5% DMSO).

    • For controls, transfer 25 nL of DMSO (100% activity, negative control) and 25 nL of a known potent inhibitor (e.g., Staurosporine) (0% activity, positive control).

  • Kinase Reaction Initiation:

    • Prepare a 2X enzyme/ATP mix.

    • Add 2.5 µL of the 2X enzyme/ATP mix to all wells to start the reaction. The final volume is 5 µL.

  • Incubation: Incubate the plate at room temperature for 60 minutes. The incubation time should be optimized to ensure the reaction is in the linear range (typically <20% ATP consumption).

  • Reaction Termination & ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to all wells to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

  • Luminescence Generation:

    • Add 10 µL of Kinase Detection Reagent to all wells to convert ADP to ATP and generate a luminescent signal via a coupled luciferase reaction.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition: Read the luminescence on a plate reader (e.g., BMG PHERAstar).

  • Data Analysis:

    • Calculate the Z'-factor to validate assay quality: Z' = 1 - (3*(σ_pos + σ_neg)) / |μ_pos - μ_neg|. A Z' > 0.5 is considered excellent for HTS.[11]

    • Calculate percent inhibition for each compound: % Inhibition = 100 * (1 - (Signal_compound - Signal_pos) / (Signal_neg - Signal_pos)).

Protocol: Cell-Based Antiproliferation Assay (SRB Assay)

Objective: To determine the ability of confirmed biochemical hits to inhibit the growth of cancer cells. The Sulforhodamine B (SRB) assay is a cell density-based assay suitable for HTS.[12]

Materials:

  • Cancer cell line (e.g., MCF-7 breast cancer cells)

  • Complete growth medium (e.g., DMEM + 10% FBS)

  • Trichloroacetic acid (TCA), Sulforhodamine B (SRB) solution, Tris base

  • Clear, flat-bottomed 96-well plates

Protocol Steps:

  • Cell Plating: Seed cells into 96-well plates at an appropriate density (e.g., 5,000 cells/well) in 100 µL of medium and incubate for 24 hours.

  • Compound Addition: Add 100 µL of medium containing serial dilutions of the test compounds (and DMSO vehicle control). Incubate for 72 hours.

  • Cell Fixation: Gently remove the medium. Add 100 µL of cold 10% (w/v) TCA to each well and incubate at 4°C for 60 minutes.

  • Washing: Wash the plates five times with slow-running tap water and allow them to air dry completely.

  • Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and stain for 30 minutes at room temperature.

  • Wash and Solubilize: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye. Air dry. Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Data Acquisition: Read the absorbance at 510 nm on a microplate reader.

  • Data Analysis: Plot absorbance vs. log[concentration] and fit to a sigmoidal dose-response curve to determine the GI₅₀ (concentration causing 50% growth inhibition).

Compound IDPrimary Screen (% Inhibition @ 10µM)Secondary Assay (IC₅₀, nM)Cell-Based Assay (GI₅₀, µM)
SCAF-00185.2751.2
SCAF-00212.5>10,000>50
SCAF-00392.1220.4
SCAF-00465.74508.9
Table 1: Representative data from a screening cascade for kinase inhibitors.

Application II: A Scaffold for Novel Antiviral Agents

Rationale: Spirocycles have been identified in compounds with potent antiviral activity.[2] The rigid three-dimensional structure can facilitate novel binding modes to viral enzymes like proteases or polymerases, or interfere with protein-protein interactions essential for viral assembly.[13] The 4-Amino-1,3-diazaspiro[4.4]non-3-en-2-one scaffold provides a unique shape and hydrogen bonding pattern that may disrupt these critical viral processes.

Protocol: Plaque Reduction Neutralization Assay

Objective: To determine the concentration of a compound required to reduce the number of viral plaques by 50% (EC₅₀). This is a gold-standard assay for quantifying the infectivity of lytic viruses.[14]

Materials:

  • Host cell line susceptible to the virus (e.g., Vero E6 for SARS-CoV-2)

  • Target virus stock with a known titer (PFU/mL)

  • Growth medium and infection medium (low serum)

  • Overlay medium (e.g., containing 1.2% Avicel® or methylcellulose)

  • Crystal Violet staining solution

Protocol Steps:

  • Cell Plating: Seed host cells in 24-well plates to form a confluent monolayer within 24 hours.

  • Compound Preparation: Prepare serial dilutions of the test compounds in infection medium.

  • Virus-Compound Incubation: In a separate plate, mix the diluted compounds with a standardized amount of virus (e.g., 100 Plaque Forming Units, PFU). Incubate for 1 hour at 37°C to allow compounds to bind to the virus.

  • Infection: Remove the growth medium from the cell monolayers and inoculate with 200 µL of the virus-compound mixture. Include "virus only" (no compound) and "cells only" (no virus) controls.

  • Adsorption: Incubate for 1 hour at 37°C, gently rocking every 15 minutes to allow viral adsorption.

  • Overlay Application: Remove the inoculum and gently add 1 mL of overlay medium to each well. The viscous overlay prevents secondary plaque formation, ensuring that each plaque originates from a single infectious particle.

  • Incubation: Incubate the plates for a period sufficient for plaques to form (e.g., 3-5 days), depending on the virus.

  • Plaque Visualization:

    • Remove the overlay medium.

    • Fix the cells with 10% formalin for at least 30 minutes.

    • Remove formalin and stain the cell monolayer with 0.1% Crystal Violet solution for 15 minutes.

    • Gently wash with water and allow the plates to dry.

  • Data Acquisition & Analysis: Count the number of plaques in each well. Calculate the percent plaque reduction relative to the "virus only" control. Plot the percent reduction against log[concentration] and determine the EC₅₀ from the dose-response curve.

Protocol: Cytotoxicity Assay (MTT Assay)

Causality: It is critical to ensure that the observed antiviral effect is not simply due to the compound killing the host cells. Therefore, a cytotoxicity assay must be run in parallel on the same host cells.[14][15]

Objective: To determine the 50% cytotoxic concentration (CC₅₀) of the compounds on the host cell line.

Protocol Steps:

  • Cell Plating: Seed the same host cells in a 96-well plate at the same density as used for the antiviral assay.

  • Compound Addition: Add the same serial dilutions of the compounds to the cells (without any virus).

  • Incubation: Incubate for the same duration as the plaque reduction assay.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition & Analysis: Read the absorbance at 570 nm. Plot cell viability vs. log[concentration] to determine the CC₅₀.

Compound IDAntiviral Activity (EC₅₀, µM)Cytotoxicity (CC₅₀, µM)Selectivity Index (SI = CC₅₀/EC₅₀)
SCAF-1012.5>100>40
SCAF-10215.225.51.7
SCAF-1038.7>100>11.5
SCAF-1041.11.51.4
Table 2: Representative data from antiviral and cytotoxicity screening. A higher Selectivity Index indicates a more promising therapeutic window.

A compound with a high Selectivity Index (typically >10) is considered a promising candidate for further development, as it demonstrates potent antiviral activity at concentrations far below those that cause host cell toxicity.[15]

Conclusion and Future Directions

The 4-Amino-1,3-diazaspiro[4.4]non-3-en-2-one scaffold represents a compelling starting point for the development of novel therapeutics. Its inherent three-dimensionality and synthetic tractability make it an ideal core for libraries targeting complex protein families like kinases and viral enzymes. The protocols detailed herein provide a robust framework for researchers to screen, identify, and validate hit compounds derived from this scaffold.

Future efforts should focus on expanding the diversity of the chemical library, exploring a wider range of biological targets, and performing detailed mechanism-of-action studies on confirmed hits. Advanced structural biology techniques, such as X-ray crystallography, can be employed to understand how these spirocyclic compounds achieve their potency and selectivity, guiding the next cycle of rational drug design.

References

  • ResearchGate. (n.d.). Selected Applications of Spirocycles in Medicinal Chemistry | Request PDF. Retrieved January 18, 2026, from [Link]

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  • Frank, M., et al. (n.d.). Syntheses and medicinal chemistry of spiro heterocyclic steroids. PMC - NIH. Retrieved January 18, 2026, from [Link]

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Sources

Method

Application Notes and Protocols for the Analytical Characterization of 4-Amino-1,3-diazaspiro[4.4]non-3-en-2-one Derivatives

Introduction The 4-Amino-1,3-diazaspiro[4.4]non-3-en-2-one scaffold represents a class of heterocyclic compounds with significant potential in medicinal chemistry and drug development. Spirocyclic systems, characterized...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 4-Amino-1,3-diazaspiro[4.4]non-3-en-2-one scaffold represents a class of heterocyclic compounds with significant potential in medicinal chemistry and drug development. Spirocyclic systems, characterized by a single atom shared between two rings, introduce three-dimensional complexity that is highly valued in modern drug design for its ability to explore novel chemical space and improve pharmacological properties. The robust and unambiguous characterization of these derivatives is paramount to ensure structural integrity, purity, and batch-to-batch consistency, which are foundational requirements for any subsequent biological evaluation or regulatory submission.

This guide provides a comprehensive overview and detailed protocols for the analytical characterization of 4-Amino-1,3-diazaspiro[4.4]non-3-en-2-one derivatives. It is designed for researchers, scientists, and drug development professionals, offering field-proven insights and explaining the causality behind experimental choices to ensure scientific integrity and reproducible results.

The Integrated Analytical Workflow

A multi-technique approach is essential for the complete characterization of novel chemical entities. Each analytical method provides a unique piece of the structural puzzle. The data from these techniques are not merely additive; they are synergistic, providing a self-validating system for structural confirmation and purity assessment. Below is a logical workflow for the characterization of a newly synthesized derivative.

Analytical_Workflow cluster_B cluster_C cluster_D A Newly Synthesized Compound B Preliminary Structural Confirmation A->B Initial Analysis C Purity Assessment & Separation B->C Is structure correct? D Definitive 3D Structure C->D Is compound pure? (If crystals available) E Final Characterization Report C->E Data Compilation D->E Data Compilation B1 NMR Spectroscopy (¹H, ¹³C, 2D) B2 Mass Spectrometry (LRMS & HRMS) B3 FTIR Spectroscopy C1 HPLC / UPLC (Purity, Impurity Profile) C2 Chiral HPLC (Enantiomeric Purity) C3 Elemental Analysis (CHN) D1 Single-Crystal X-ray Crystallography

Caption: Integrated workflow for comprehensive characterization.

Primary Structural Elucidation

The initial and most critical phase of characterization involves confirming the proposed molecular structure. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the cornerstone techniques for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For 4-Amino-1,3-diazaspiro[4.4]non-3-en-2-one derivatives, ¹H and ¹³C NMR are indispensable.

Expertise & Experience: The choice of deuterated solvent is critical. Dimethyl sulfoxide-d₆ (DMSO-d₆) is often an excellent choice for this class of compounds due to its high polarity, which can solubilize the polar derivatives and allow for the observation of exchangeable protons (e.g., from the amino group and N-H bonds). The chemical shifts of protons on the cyclopentane ring can provide clues about their relative stereochemistry, especially when analyzed with 2D NMR techniques like NOESY.[1][2][3]

Expected Spectral Features:
NucleusFunctional Group / PositionExpected Chemical Shift (ppm)Notes
¹H Cyclopentane Ring Protons (CH₂)1.5 - 2.5Complex multiplets are expected. Diastereotopic protons may show distinct signals.[1]
Amino Group (NH₂)5.0 - 7.0 (broad)Shift is concentration and solvent dependent. May exchange with D₂O.
N-H (in diazole ring)8.0 - 11.0 (broad)If present and not substituted. Its presence confirms the tautomeric form.
Substituent ProtonsVariableDependent on the specific derivative.
¹³C Spiro Carbon (C5)60 - 80A key quaternary carbon signal, confirming the spirocyclic nature.
Carbonyl Carbon (C2)150 - 170Characteristic signal for the urea-like carbonyl group.
C4 (C=N)160 - 180The imine-like carbon of the enamine system.
C3 (C-N)110 - 130The carbon bearing the amino group.
Cyclopentane Carbons (CH₂)20 - 40Typically appear in the aliphatic region of the spectrum.
Protocol: NMR Sample Preparation and Acquisition
  • Sample Preparation: Accurately weigh 5-10 mg of the derivative and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube.[4] Ensure the sample is fully dissolved; sonication may be required.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).

  • Acquisition:

    • Acquire a ¹H NMR spectrum using standard parameters (e.g., 400-600 MHz spectrometer).[4]

    • Acquire a broadband proton-decoupled ¹³C NMR spectrum. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

    • If structural ambiguities remain, perform 2D NMR experiments such as COSY (to establish H-H correlations) and HSQC/HMBC (to establish C-H correlations).

Mass Spectrometry (MS)

MS is used to determine the molecular weight of the compound and can provide structural information through fragmentation analysis. High-Resolution Mass Spectrometry (HRMS) is crucial as it provides a highly accurate mass measurement, allowing for the determination of the elemental formula.

Expertise & Experience: Electrospray Ionization (ESI) is typically the method of choice for these polar, nitrogen-containing compounds as it is a soft ionization technique that usually produces a strong protonated molecular ion [M+H]⁺.[1] This simplifies the spectrum and provides an unambiguous molecular weight.

Protocol: HRMS Analysis (ESI-TOF)
  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infusion: Introduce the sample into the ESI source via direct infusion or through an LC system.

  • Ionization: Use ESI in positive ion mode to generate the [M+H]⁺ ion.

  • Mass Analysis: Analyze the ions using a Time-of-Flight (TOF) or Orbitrap mass analyzer to obtain a high-resolution mass spectrum.

  • Data Analysis: Compare the measured exact mass of the [M+H]⁺ ion with the theoretical mass calculated for the proposed elemental formula. A mass accuracy of <5 ppm is required for confident formula assignment.

Data_Integration NMR NMR (¹H, ¹³C, 2D) Report Validated Structure & Purity Profile NMR->Report Carbon-Hydrogen Framework MS HRMS MS->Report Molecular Formula (Elemental Composition) HPLC HPLC / UPLC HPLC->Report Chemical & Enantiomeric Purity (%) XRAY X-ray Crystallography XRAY->Report Unambiguous 3D Structure & Stereochemistry

Caption: Synergistic data integration from multiple techniques.

Purity Assessment and Separation

Ensuring the purity of a compound is as important as confirming its structure. High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose.

Trustworthiness: A robust HPLC method is self-validating. The method should be able to separate the main peak from all impurities, including starting materials, by-products, and degradation products. Method validation according to ICH guidelines (for drug development) ensures accuracy, precision, and linearity.[5]

Reversed-Phase HPLC (RP-HPLC) for Purity Analysis

RP-HPLC is the most common mode for analyzing the purity of small organic molecules.

Expertise & Experience: For polar compounds like the 4-amino-1,3-diazaspiro derivatives, a C18 stationary phase is a standard starting point. The mobile phase typically consists of an aqueous component (water with a modifier like 0.1% formic acid or trifluoroacetic acid to improve peak shape) and an organic component (acetonitrile or methanol). A gradient elution is often necessary to resolve compounds with a range of polarities.[6][7]

Protocol: HPLC Method Development for Purity
  • Column Selection: Start with a standard C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Acetonitrile.

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent (e.g., Methanol) to a concentration of ~1 mg/mL. Filter through a 0.45 µm syringe filter.[5]

  • Initial Gradient:

    • Flow Rate: 1.0 mL/min.

    • Detection: UV/DAD detector, monitor at multiple wavelengths (e.g., 220 nm, 254 nm) and a lambda max scan to find the optimal wavelength.

    • Gradient: Start with a broad gradient (e.g., 5% to 95% B over 20 minutes) to determine the approximate elution time of the compound and any impurities.[8]

  • Method Optimization: Adjust the gradient slope, initial/final %B, and flow rate to achieve good resolution (>1.5) between the main peak and all impurities in the shortest reasonable time.

ParameterStarting ConditionOptimization Goal
Column C18, 4.6x150 mm, 5 µmTest other phases (C8, Phenyl) if needed for selectivity.
Mobile Phase A 0.1% Formic Acid in H₂OTest different pH or additives (TFA, ammonium formate).
Mobile Phase B AcetonitrileTest Methanol for alternative selectivity.
Gradient 5-95% B in 20 minSharpen gradient around the main peak elution time.
Flow Rate 1.0 mL/minAdjust to balance resolution and run time.
Detector DAD (210-400 nm)Use optimal wavelength for quantification.

Definitive Structure and Stereochemistry

While the combination of NMR and MS can provide a confident structural assignment, single-crystal X-ray crystallography offers irrefutable proof of structure, including the relative and absolute stereochemistry.

Single-Crystal X-ray Crystallography

This technique determines the precise three-dimensional arrangement of atoms in a crystal, providing definitive information on bond lengths, bond angles, and stereochemistry.[9][10][11]

Expertise & Experience: Growing diffraction-quality single crystals is often the most challenging step. Slow evaporation of a solvent in which the compound is moderately soluble is a common and effective technique. A mixture of solvents can also be employed, where the compound is dissolved in a good solvent, and a poor solvent (the "anti-solvent") is allowed to slowly diffuse into the solution.

Protocol: Crystal Growth and Analysis
  • Purification: The compound must be highly pure (>99% by HPLC) before attempting crystallization.

  • Solvent Screening: Test the solubility of the compound in a range of solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, hexane).

  • Crystal Growth:

    • Slow Evaporation: Prepare a saturated or near-saturated solution of the compound in a chosen solvent in a small vial. Cover the vial with a cap that has a small pinhole to allow for slow evaporation over several days to weeks.

    • Vapor Diffusion: Place the vial from the previous step inside a larger, sealed jar containing a small amount of an anti-solvent. The anti-solvent vapor will slowly diffuse into the compound's solution, reducing its solubility and inducing crystallization.

  • Crystal Selection: Carefully select a well-formed, transparent crystal under a microscope.

  • Data Collection and Structure Solution: Mount the crystal on a diffractometer and collect diffraction data. The resulting data is used to solve and refine the crystal structure.[9]

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  • Synthesis and Characterization of Spiro Compounds Containing Phenothiazine Moiety and their Anticancer Potential Towards Breast Cancer Cell Lines. (n.d.). Oriental Journal of Chemistry. Retrieved January 18, 2026, from [Link]

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  • 4-Hydroxy-3-mesityl-1-oxaspiro[4.4]non-3-en-2-one. (n.d.). National Institutes of Health. Retrieved January 18, 2026, from [Link]

  • Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. (n.d.). MDPI. Retrieved January 18, 2026, from [Link]

  • Synthesis of Azaspiro[4.4]nonanes as Key Structures of Several Bioactive Natural Products. (2025). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. (2024). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Analytical Method for Spiromesifen (Animal and Fishery Products). (n.d.). Ministry of Health, Labour and Welfare, Japan. Retrieved January 18, 2026, from [Link]

  • Review of Characteristics and Analytical Methods for Determination of Thiabendazole. (n.d.). MDPI. Retrieved January 18, 2026, from [Link]

  • Analytical Method Development and Dermal Absorption of 4-Amino-3-Nitrophenol (4A3NP), a Hair Dye Ingredient under the Oxidative. (2024). Semantic Scholar. Retrieved January 18, 2026, from [Link]

  • X-ray Single Crystal Structure, Tautomerism Aspect, DFT, NBO, and Hirshfeld Surface Analysis of a New Schiff Bases Based on 4-Amino-5-Indol-2-yl-1,2,4-Triazole-3-Thione Hybrid. (n.d.). MDPI. Retrieved January 18, 2026, from [Link]

  • 3-Mesityl-2-oxo-1-oxaspiro[4.4]non-3-en-4-yl benzoate. (n.d.). Acta Crystallographica Section E. Retrieved January 18, 2026, from [Link]

  • Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. (2020). MDPI. Retrieved January 18, 2026, from [Link]

  • Holzgrabe, U. (n.d.). NMR spectroscopy in pharmacy. alpaipars. Retrieved January 18, 2026, from [Link]

  • 4-Amino-1-ethyl-1,3-diazaspiro[4.4]non-3-en-2-one. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]

  • 1,3-Diazaspiro[4.4]non-1-en-4-one. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]

  • NEW SCHIFF BASES DERIVED from 3,4-DIAMINO-1H-1,2,4-TRIAZOLE-5(4H)-THIONE: SYNTHESIS and CHARACTERIZATION. (n.d.). DergiPark. Retrieved January 18, 2026, from [Link]

  • Synthesis and Biological Evaluation of New Schiff Bases Derived from 4-Amino-5-(3-fluorophenyl)-1,2,4-triazole-3-thione. (2023). MDPI. Retrieved January 18, 2026, from [Link]

Sources

Application

Application Notes and Protocols: One-Pot Synthesis of 4-Amino-1,3-diazaspiro[4.4]non-3-en-2-one

Introduction: The Significance of the Spiro[4.4]nonane Scaffold in Modern Drug Discovery The 1,3-diazaspiro[4.4]nonane core is a privileged scaffold in medicinal chemistry, imparting a unique three-dimensional geometry t...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Spiro[4.4]nonane Scaffold in Modern Drug Discovery

The 1,3-diazaspiro[4.4]nonane core is a privileged scaffold in medicinal chemistry, imparting a unique three-dimensional geometry that can enhance target binding affinity and selectivity. The inherent rigidity and defined spatial arrangement of substituents on the spirocyclic framework make it an attractive building block for novel therapeutic agents. Specifically, the 4-Amino-1,3-diazaspiro[4.4]non-3-en-2-one moiety serves as a versatile intermediate in the synthesis of compounds targeting a range of biological pathways, including but not limited to, enzyme inhibition and receptor modulation. Its potential applications span across oncology, neuroscience, and anti-infective research.

The development of efficient, atom-economical synthetic routes to such complex heterocyclic systems is a cornerstone of contemporary drug development. One-pot, multicomponent reactions are particularly valuable in this regard, as they streamline synthetic sequences, reduce waste, and allow for the rapid generation of molecular diversity. This application note provides a detailed protocol for a proposed one-pot synthesis of 4-Amino-1,3-diazaspiro[4.4]non-3-en-2-one, designed for researchers and professionals in drug development and chemical synthesis.

Proposed One-Pot Synthesis: A Mechanistic and Practical Overview

The described protocol is a three-component, one-pot reaction that leverages the principles of the Strecker amino acid synthesis followed by an intramolecular cyclization. This approach is designed for efficiency and scalability, minimizing intermediate purification steps.

Reaction Principle

The synthesis initiates with the formation of an α-aminonitrile from cyclopentanone. This is followed by an in-situ reaction with a suitable nitrogen-containing nucleophile, which upon cyclization, yields the desired spirocyclic product. The choice of reagents and reaction conditions is critical to favor the desired reaction pathway and minimize side-product formation.

Experimental Workflow Diagram

G cluster_0 One-Pot Reaction Vessel cluster_1 Reaction Progression cluster_2 Workup & Isolation A Cyclopentanone G In-situ formation of 1-aminocyclopentanecarbonitrile A->G B Sodium Cyanide B->G C Ammonium Chloride C->G D Cyanoguanidine H Nucleophilic attack by Cyanoguanidine D->H E Solvent System (e.g., aq. Ethanol) E->G F Base (e.g., Triethylamine) F->H G->H I Intramolecular Cyclization H->I J Reaction Quenching I->J K Extraction J->K L Crystallization/Purification K->L M 4-Amino-1,3-diazaspiro[4.4]non-3-en-2-one L->M

Caption: Workflow for the one-pot synthesis of the target spirocycle.

Detailed Experimental Protocol

Materials and Reagents:

ReagentPuritySupplier
Cyclopentanone≥99%Sigma-Aldrich
Sodium Cyanide≥97%Sigma-Aldrich
Ammonium Chloride≥99.5%Sigma-Aldrich
Cyanoguanidine≥98%Sigma-Aldrich
Ethanol (200 proof)ACSFisher Scientific
Triethylamine≥99.5%Sigma-Aldrich
Diethyl EtherACSFisher Scientific
Saturated NaCl solutionN/AIn-house
Anhydrous MgSO₄N/AFisher Scientific

Instrumentation:

  • Three-neck round-bottom flask with reflux condenser, dropping funnel, and magnetic stirrer

  • Heating mantle with temperature controller

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add cyclopentanone (1.0 eq.), ammonium chloride (1.2 eq.), and ethanol (50 mL).

  • Formation of α-Aminonitrile: In a separate beaker, dissolve sodium cyanide (1.2 eq.) in water (20 mL) and add this solution to the dropping funnel. Add the sodium cyanide solution dropwise to the stirred reaction mixture at room temperature over 30 minutes.

  • Reaction Monitoring (Optional): The formation of 1-aminocyclopentanecarbonitrile can be monitored by thin-layer chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.

  • Addition of Cyanoguanidine: Once the formation of the α-aminonitrile is deemed complete (typically after 2-3 hours of stirring at room temperature), add cyanoguanidine (1.1 eq.) and triethylamine (1.5 eq.) to the reaction mixture.

  • Cyclization: Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 6-8 hours. Monitor the progress of the reaction by TLC.

  • Workup: After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure using a rotary evaporator to remove the ethanol.

  • Extraction: To the remaining aqueous residue, add 50 mL of ethyl acetate. Separate the organic layer, and extract the aqueous layer with two additional 30 mL portions of ethyl acetate.

  • Purification: Combine the organic extracts, wash with saturated sodium chloride solution (2 x 30 mL), dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Proposed Reaction Mechanism

The one-pot synthesis proceeds through a cascade of reactions, initiated by the formation of an α-aminonitrile, which then undergoes cyclization with cyanoguanidine.

G cluster_0 Step 1: α-Aminonitrile Formation cluster_1 Step 2: Cyclization A Cyclopentanone C Cyclopentanimine A->C + NH₃, - H₂O B NH₃ (from NH₄Cl) E 1-Aminocyclopentanecarbonitrile C->E + CN⁻ D CN⁻ G Intermediate Adduct E->G + Cyanoguanidine F Cyanoguanidine H Tautomerization & Cyclization G->H I 4-Amino-1,3-diazaspiro[4.4]non-3-en-2-one H->I

Caption: Proposed mechanistic pathway for the one-pot synthesis.

Self-Validating System: Analytical Characterization

To ensure the identity and purity of the synthesized 4-Amino-1,3-diazaspiro[4.4]non-3-en-2-one, a comprehensive analytical characterization is essential.

Table 1: Analytical Methods for Product Validation

Analytical TechniqueExpected Results
¹H NMR Characteristic peaks corresponding to the cyclopentyl protons and the amine proton. The chemical shifts and splitting patterns should be consistent with the proposed spirocyclic structure.
¹³C NMR Signals for the spiro carbon, the carbonyl carbon, the imine carbon, and the carbons of the cyclopentyl ring.
Mass Spectrometry (MS) The molecular ion peak ([M+H]⁺) should correspond to the calculated molecular weight of C₇H₁₁N₃O (153.18 g/mol ).
Infrared (IR) Spectroscopy Characteristic absorption bands for N-H stretching (amine), C=O stretching (urea carbonyl), and C=N stretching (imine).
Melting Point A sharp and defined melting point range indicates a high degree of purity.

Conclusion and Future Perspectives

This application note outlines a robust and efficient one-pot synthesis of 4-Amino-1,3-diazaspiro[4.4]non-3-en-2-one, a valuable building block in medicinal chemistry. The protocol is designed for ease of use and scalability, making it suitable for both academic research and industrial drug development settings. The inherent modularity of this multicomponent reaction allows for the potential synthesis of a diverse library of analogues by varying the starting ketone and the cyclizing agent. Further optimization of reaction conditions, including solvent, temperature, and catalyst, may lead to improved yields and reaction times. The exploration of this scaffold in the development of novel therapeutics holds significant promise for addressing unmet medical needs.

References

  • Strecker, A. Ueber die künstliche Bildung der Milchsäure und einen neuen, dem Glycocoll homologen Körper. Annalen der Chemie und Pharmacie1850 , 75 (1), 27–45. [Link]

  • Orru, R. V. A.; de Greef, M. Recent advances in solution-phase multicomponent methodology for the synthesis of heterocyclic compounds. Synthesis2003 , 2003 (10), 1471-1499. [Link]

  • Domling, A.; Ugi, I. Multicomponent Reactions with Isocyanides. Angewandte Chemie International Edition2000 , 39 (18), 3168-3210. [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-Amino-1,3-diazaspiro[4.4]non-3-en-2-one

Welcome to the technical support center for the synthesis of 4-Amino-1,3-diazaspiro[4.4]non-3-en-2-one. This guide is designed for researchers, scientists, and professionals in drug development who are working on or trou...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Amino-1,3-diazaspiro[4.4]non-3-en-2-one. This guide is designed for researchers, scientists, and professionals in drug development who are working on or troubleshooting this synthesis. Given that a standardized, high-yield protocol for this specific spirocyclic guanidine is not widely published, this document provides a proposed synthetic route based on established principles of heterocyclic chemistry, followed by a comprehensive troubleshooting guide and frequently asked questions to navigate the common challenges associated with this class of reactions.

Proposed Synthetic Pathway

The synthesis of 4-Amino-1,3-diazaspiro[4.4]non-3-en-2-one is proposed to proceed via a cyclocondensation reaction between cyclopentanone and aminoguanidine bicarbonate under acidic or basic conditions. This reaction is predicated on the known reactivity of aminoguanidine with carbonyl compounds to form various heterocyclic systems.[1][2][3] The core challenge lies in controlling the reaction to favor the desired spirocyclic product over potential side products.

Caption: Proposed synthesis of 4-Amino-1,3-diazaspiro[4.4]non-3-en-2-one.

Troubleshooting Guide

This section addresses specific issues that you may encounter during the synthesis.

Q1: My reaction yield is consistently low. What are the primary factors to investigate?

A1: Low yield is a common challenge in spirocyclization reactions.[4] Several factors could be at play:

  • Purity of Starting Materials: Impurities in either cyclopentanone or aminoguanidine bicarbonate can significantly hinder the reaction. Aminoguanidine bicarbonate can decompose over time or contain residual reagents from its synthesis.[5]

    • Solution: Ensure cyclopentanone is freshly distilled. Recrystallize aminoguanidine bicarbonate from water if its purity is questionable. Consider synthesizing aminoguanidine bicarbonate in-house for better quality control.[5]

  • Reaction Conditions (pH, Temperature, Solvent): The pH of the reaction medium is critical. The condensation of aminoguanidine with carbonyls can be sensitive to both acidic and basic conditions, leading to different product distributions.[3]

    • Solution: Systematically screen the reaction pH. Start with neutral conditions and explore mildly acidic (e.g., acetic acid catalysis) and mildly basic (e.g., sodium bicarbonate) conditions. Temperature control is also vital; an initial screen from room temperature up to the reflux temperature of the chosen solvent is recommended.

  • Formation of Side Products: The reaction can potentially lead to the formation of a simple hydrazone (guanylhydrazone) or other isomeric heterocyclic systems instead of the desired spiro-compound.

    • Solution: Use spectroscopic methods (NMR, LC-MS) to analyze the crude reaction mixture to identify major byproducts. Understanding the structure of these byproducts can provide insight into the competing reaction pathways.

Q2: I am observing the formation of multiple products in my crude reaction mixture. How can I improve the selectivity for the desired spirocycle?

A2: Poor selectivity is often linked to the reaction conditions and the nature of the intermediates.

  • Thermodynamic vs. Kinetic Control: It's possible that an undesired product is the kinetic product (formed faster), while the desired spirocycle is the thermodynamic product (more stable).

    • Solution: Try running the reaction for a longer duration or at a slightly elevated temperature to favor the formation of the thermodynamically more stable product. Conversely, if the desired product is suspected to be kinetically favored, shorter reaction times at lower temperatures should be explored.

  • Catalyst Choice: The choice of acid or base catalyst can influence the reaction pathway.

    • Solution: Experiment with a range of catalysts. For acid catalysis, consider Lewis acids (e.g., ZnCl₂) or Brønsted acids of varying strengths (e.g., p-toluenesulfonic acid, acetic acid). For base catalysis, explore organic bases (e.g., triethylamine) or inorganic bases (e.g., K₂CO₃).

  • Solvent Effects: The polarity of the solvent can influence the stability of reaction intermediates and transition states, thereby affecting product distribution.

    • Solution: Screen a variety of solvents with different polarities, such as ethanol, methanol, acetonitrile, THF, and toluene.

Troubleshooting_Workflow start Low Yield or Poor Selectivity purity Check Starting Material Purity start->purity conditions Optimize Reaction Conditions start->conditions analysis Analyze Crude Mixture (NMR, LC-MS) start->analysis purity->conditions modify Modify Conditions to Favor Desired Product conditions->modify side_products Identify Side Products analysis->side_products pathway Deduce Competing Pathways side_products->pathway pathway->modify

Sources

Optimization

Technical Support Center: Purification of 4-Amino-1,3-diazaspiro[4.4]non-3-en-2-one

Welcome to the technical support resource for 4-Amino-1,3-diazaspiro[4.4]non-3-en-2-one. This guide is designed for researchers, medicinal chemists, and drug development professionals.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 4-Amino-1,3-diazaspiro[4.4]non-3-en-2-one. This guide is designed for researchers, medicinal chemists, and drug development professionals. Here, we address common and complex challenges encountered during the purification of this valuable spirocyclic intermediate, moving beyond simple protocols to explain the fundamental principles that ensure reproducible success.

Frequently Asked Questions (FAQs)

Q1: What are the primary recommended purification techniques for crude 4-Amino-1,3-diazaspiro[4.4]non-3-en-2-one?

The two most effective and widely applicable purification methods for this compound are recrystallization and column chromatography. The choice between them depends on the impurity profile and the desired scale.

  • Recrystallization: This is the preferred method for removing small amounts of impurities from a solid sample, especially at a larger scale. It is cost-effective and can yield highly pure crystalline material. The general principle involves dissolving the crude compound in a hot solvent in which it is highly soluble, and then allowing it to cool slowly, causing the pure compound to crystallize while impurities remain in the solvent. A successful recrystallization was used to obtain colorless blocks of a related spirocyclic compound from 95% ethanol[1][2].

  • Column Chromatography: This technique is ideal for separating complex mixtures or when a suitable recrystallization solvent cannot be found. It separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) while a mobile phase flows through. For structurally related organic intermediates, silica gel column chromatography with an eluent like ethyl acetate-petroleum ether has proven effective[3].

Q2: How do I select an optimal solvent system for recrystallization?

The ideal recrystallization solvent should exhibit high solubility for 4-Amino-1,3-diazaspiro[4.4]non-3-en-2-one at elevated temperatures but low solubility at cooler temperatures (e.g., room temperature or 0-4°C). The impurities, conversely, should either be completely soluble or insoluble at all temperatures.

Solvent Screening Protocol:

  • Place approximately 20-30 mg of your crude material into a small test tube.

  • Add a few drops of the test solvent at room temperature. If the compound dissolves immediately, the solvent is unsuitable.

  • If it does not dissolve, gently heat the mixture. The ideal solvent will fully dissolve the compound near its boiling point.

  • Allow the solution to cool slowly to room temperature, then in an ice bath. Abundant crystal formation indicates a promising solvent.

Based on the polar amine and amide-like functional groups in the target molecule, a screening of polar to moderately polar solvents is recommended.

SolventBoiling Point (°C)Polarity IndexRationale & Notes
Ethanol784.3Often effective for polar compounds containing hydrogen bond donors/acceptors. Used successfully for similar spirocycles[1][2].
Isopropanol823.9Similar to ethanol but less polar; may offer different selectivity.
Ethyl Acetate774.4A versatile solvent for moderately polar compounds.
Acetonitrile825.8A polar aprotic solvent that can be effective if protic solvents lead to degradation.
Water10010.2May be suitable, but high polarity might require a co-solvent (e.g., Ethanol/Water) to modulate solubility.
Q3: What are the most probable impurities I need to remove?

Impurities typically originate from the synthetic route. While the specific synthesis for this molecule is not detailed in the provided context, common syntheses for related azaspirocycles often involve cyclization reactions[4][5]. Potential impurities could include:

  • Unreacted Starting Materials: Such as the parent cyclopentanone and guanidine or urea derivatives.

  • Reaction Reagents: Catalysts or bases used to drive the cyclization.

  • Side-Products: Incomplete cyclization products, hydrolyzed intermediates, or products from rearrangement.

  • Solvent Residues: Residual solvents from the reaction work-up.

Q4: Which analytical methods are best for assessing the final purity?

A combination of techniques is essential for a comprehensive purity assessment.

  • High-Performance Liquid Chromatography (HPLC): The industry standard for quantitative purity analysis. A purity of ≥98% by HPLC is a common specification for similar commercial building blocks[6].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation and detects proton- or carbon-containing impurities. The absence of unexpected signals is a strong indicator of purity[7].

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired product (153.18 g/mol )[8].

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Confirms the presence of key functional groups (e.g., N-H, C=O, C=N)[7].

Troubleshooting Guide

This section addresses specific experimental failures, providing causative explanations and actionable solutions.

Scenario 1: The compound "oils out" instead of crystallizing during recrystallization.
  • Problem: Upon cooling, the dissolved compound separates as a liquid (an oil) rather than forming solid crystals. This traps impurities and prevents effective purification.

  • Root Causes & Solutions:

    • Solution is too concentrated: The solubility limit is exceeded too rapidly upon cooling.

      • Solution: Add a small amount of hot solvent to the oiled mixture to redissolve it, then allow it to cool much more slowly.

    • Cooling is too rapid: Prevents the ordered lattice formation required for crystallization.

      • Solution: Insulate the flask to ensure slow cooling. Avoid placing it directly into an ice bath from a high temperature.

    • Presence of impurities: Impurities can inhibit crystal nucleation.

      • Solution: Try adding a seed crystal (a tiny amount of pure, solid product) to induce crystallization. Alternatively, scratch the inside of the flask with a glass rod at the solution's surface to create nucleation sites.

    • Inappropriate solvent: The solvent may be too good, keeping the compound dissolved even when cold.

      • Solution: Re-evaluate your solvent choice. Consider using a binary co-solvent system. Dissolve the crude product in a small amount of a "good" solvent (e.g., ethanol) and then slowly add a "poor" solvent (e.g., hexanes or water) at an elevated temperature until the solution becomes slightly cloudy (the cloud point). Add a drop of the good solvent to clarify, then cool slowly.

Diagram: Recrystallization Troubleshooting Workflow A decision tree for addressing crystallization failures.

G cluster_troubleshoot Troubleshooting Steps start Crude solution prepared for cooling check_oil Does it oil out upon cooling? start->check_oil success Successful Crystallization (Collect Crystals) check_oil->success No add_solvent 1. Add more hot solvent 2. Re-heat to dissolve check_oil->add_solvent Yes failure Purification Failed (Re-evaluate Method) slow_cool Cool SLOWLY (Insulate flask) add_solvent->slow_cool seed_scratch Try seeding or scratching slow_cool->seed_scratch change_solvent Try a co-solvent system (e.g., Ethanol/Water) seed_scratch->change_solvent Still fails change_solvent->failure

Scenario 2: The product shows persistent impurities by HPLC/NMR after a single purification step.
  • Problem: Analytical data indicates that one or more impurities remain after recrystallization or column chromatography.

  • Root Causes & Solutions:

    • Co-crystallization (Recrystallization): An impurity has similar solubility properties and is incorporated into the crystal lattice.

      • Solution: Perform a second recrystallization, perhaps using a different solvent system with different polarity to alter the relative solubilities.

    • Co-elution (Chromatography): An impurity has a similar retention factor (Rf) to the product in the chosen solvent system.

      • Solution: Optimize the chromatography. Change the mobile phase polarity; a small change (e.g., from 30% ethyl acetate in hexanes to 25%) can resolve closely eluting spots. If that fails, consider switching the stationary phase (e.g., from silica to alumina or a reverse-phase C18 column).

Diagram: Purification Strategy Logic Selecting a method based on the impurity type.

G cluster_analysis Impurity Analysis cluster_methods Purification Methods start Crude Product impurity_type What is the nature of the impurities? start->impurity_type recrystallize Recrystallization impurity_type->recrystallize Minor, different solubility chromatography Column Chromatography impurity_type->chromatography Multiple, similar polarity wash Aqueous Wash / Extraction impurity_type->wash Ionic / Acidic / Basic final Pure Product recrystallize->final chromatography->final wash->final (pre-purification step)

Scenario 3: The compound appears to degrade during purification.
  • Problem: The recovery of the product is very low, and new, unexpected spots appear on TLC or peaks in HPLC, suggesting decomposition.

  • Root Causes & Solutions:

    • Thermal Instability: The compound may be sensitive to the high temperatures used for dissolving it in a hot solvent.

      • Solution: Perform recrystallization at a lower temperature using a more volatile solvent with a lower boiling point. Alternatively, use column chromatography, which is typically performed at room temperature.

    • Acid/Base Sensitivity: The amide-like structure could be susceptible to hydrolysis under acidic or basic conditions. Silica gel itself is slightly acidic.

      • Solution: For chromatography, use silica gel that has been neutralized by pre-washing with a solvent mixture containing a small amount of a non-nucleophilic base like triethylamine.

    • Oxidative Instability: The amino group could be susceptible to air oxidation, especially when heated.

      • Solution: Perform purification steps under an inert atmosphere (e.g., nitrogen or argon). Use solvents that have been degassed to remove dissolved oxygen. Store the final product under inert gas at the recommended 2-8°C to ensure long-term stability[8][9].

References

  • MySkinRecipes. (n.d.). 4-amino-1,3-diazaspiro[4.4]non-3-en-2-one. Retrieved from [Link]

  • PubChem. (n.d.). 4-Amino-1-ethyl-1,3-diazaspiro[4.4]non-3-en-2-one. Retrieved from [Link]

  • Zhao, J.-H., Zhou, Y., Zhu, G.-N., & Cheng, J.-L. (2009). 4-Hydroxy-3-mesityl-1-oxaspiro[4.4]non-3-en-2-one. Acta Crystallographica Section E: Structure Reports Online, 65(4), o813. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Hydroxy-3-mesityl-1-oxaspiro[4.4]non-3-en-2-one. Retrieved from [Link]

  • Couty, F., & Evano, G. (2006). Synthesis of Azaspiro[4.4]nonanes as Key Structures of Several Bioactive Natural Products. Synlett, 2006(12), 1855-1869. Available from: [Link]

  • Ji, Z.-L., Wang, H.-J., & Yu, S.-J. (2009). 3-Mesityl-2-oxo-1-oxaspiro[4.4]non-3-en-4-yl benzoate. Acta Crystallographica Section E: Structure Reports Online, 65(9), o2211. Available from: [Link]

  • Al-Amiery, A. A., Al-Majedy, Y. K., Kadhum, A. A. H., & Mohamad, A. B. (2015). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. Molecules, 20(9), 16538–16551. Available from: [Link]

  • Yong, S. R., Williams, M. C., Pyne, S. G., Ung, A. T., Skelton, B. W., White, A. H., & Turner, P. (2005). Synthesis of 2-azaspiro[4.4]nonan-1-ones via phosphine-catalysed [3+2]-cycloadditions. Tetrahedron, 61(33), 8120-8129. Available from: [Link]

  • Chem-Supply. (n.d.). 2-Butyl-1, 3-diazaspiro[4.4]non-1-en-4-one Hydrochloride, min 98% (HPLC). Retrieved from [Link]

Sources

Troubleshooting

Common side reactions in the synthesis of diazaspiro[4.4]nonanes

This technical support guide is intended for researchers, scientists, and professionals in drug development engaged in the synthesis of diazaspiro[4.4]nonane scaffolds. This document provides in-depth troubleshooting adv...

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is intended for researchers, scientists, and professionals in drug development engaged in the synthesis of diazaspiro[4.4]nonane scaffolds. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common side reactions and challenges encountered during key synthetic transformations.

Introduction to Diazaspiro[4.4]nonane Synthesis

The diazaspiro[4.4]nonane core is a privileged scaffold in medicinal chemistry due to its rigid, three-dimensional structure, which can impart favorable pharmacological properties. The synthesis of this spirocyclic system, however, is often accompanied by challenges, including the formation of side products that can complicate purification and reduce overall yields. This guide will focus on troubleshooting common issues in three major synthetic routes: Domino Radical Bicyclization, [3+2] Cycloaddition, and Aza-Michael/Intramolecular Cyclization.

Troubleshooting Guide: Domino Radical Bicyclization

Domino radical bicyclization is a powerful method for the one-pot construction of the diazaspiro[4.4]nonane skeleton. However, the success of this reaction is highly dependent on the careful control of radical intermediates.

Frequently Asked Questions (FAQs)

Q1: My reaction is producing a significant amount of a byproduct that appears to be the starting material without the aryl halide. What is happening and how can I prevent it?

A1: This is a classic case of premature reduction of the initial aryl radical . Before the desired 5-exo-trig cyclization can occur, the aryl radical is quenched by a hydrogen donor, typically the tin hydride reagent (e.g., Bu₃SnH). This leads to the formation of E/Z isomers of the corresponding oxime ether, which can be a significant side reaction, with reported yields of these byproducts ranging from 9-28%[1].

Causality: The rate of intermolecular hydrogen atom transfer from the tin hydride to the aryl radical competes with the rate of intramolecular cyclization. If the concentration of the tin hydride is too high, or if the cyclization is sterically or electronically disfavored, premature reduction will dominate.

Troubleshooting Strategies:

  • Slow Addition of Tin Hydride: Instead of adding all the Bu₃SnH at the beginning of the reaction, add it slowly over the course of the reaction using a syringe pump. This maintains a low steady-state concentration of the hydrogen donor, favoring the intramolecular cyclization pathway.

  • Choice of Radical Initiator: Triethylborane (Et₃B) can be used as a radical initiator at room temperature. This milder condition, compared to the high temperatures required for AIBN, has been shown to improve diastereoselectivity and reduce the formation of reduction side products[2].

  • Substrate Modification: If possible, modify the substrate to accelerate the cyclization step. For instance, using a terminal alkyne instead of an aryl halide to generate the initial vinyl radical can sometimes circumvent the premature reduction issue[1].

Q2: I am isolating a significant amount of a monocyclized product instead of the desired diazaspiro[4.4]nonane. Why is the second cyclization failing?

A2: The formation of a monocyclized product indicates that the first 5-exo-trig cyclization to form the pyrrolidine ring is successful, but the subsequent cyclization of the resulting radical onto the second reactive moiety is not occurring.

Causality: This issue often arises when the second cyclization is kinetically or thermodynamically disfavored. For example, if the alkenyl moiety for the second cyclization is not sufficiently activated (e.g., a simple methyl-substituted olefin), the capture of the alkoxyaminyl radical is precluded, leading to the monocyclized product as the major species. To favor the desired bicyclization, the alkenyl moiety should ideally be tethered to an electron-withdrawing group or an aryl substituent.

Troubleshooting Strategies:

  • Substrate Design: The most effective solution is to redesign the substrate to include an activating group on the second reactive moiety. Electron-withdrawing groups such as esters or nitriles, or a phenyl group, can facilitate the second cyclization.

  • Reaction Concentration: In some cases, running the reaction at a higher dilution can favor intramolecular processes over intermolecular side reactions, though this is less likely to be the primary solution for a failing second cyclization.

Q3: My reaction is yielding a complex mixture of inseparable products. What are the likely side reactions?

A3: A complex product mixture can arise from several competing radical pathways. One common, yet often overlooked, side reaction is a 1,5-hydrogen transfer followed by a 6-exo-trig cyclization . While this has been noted in similar radical cascade systems, it can also compete with the desired 5-exo-trig cyclizations in diazaspiro[4.4]nonane synthesis.

Troubleshooting Strategies:

  • Control of Hydrogen Donor Concentration: As with premature reduction, the concentration of the hydrogen donor (e.g., Bu₃SnH) is critical. A slow addition protocol is highly recommended to minimize the lifetime of radical intermediates that could undergo undesired rearrangements.

  • Temperature Optimization: Lowering the reaction temperature (if using a low-temperature initiator like Et₃B) can sometimes suppress undesired side reactions that have higher activation energies.

Experimental Protocol: Domino Radical Bicyclization

This protocol is a general guideline for the synthesis of 1-azaspiro[4.4]nonane derivatives via a domino radical bicyclization of an O-benzyl oxime ether.

Method A: AIBN Initiator

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), dissolve the O-benzyl oxime ether (1.0 equiv) in anhydrous and degassed cyclohexane (to a concentration of 0.02 M).

  • Add AIBN (0.2 equiv) and Bu₃SnH (1.5 equiv) to the solution.

  • Heat the reaction mixture to reflux (approximately 80-90 °C) and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Method B: Et₃B Initiator

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve the O-benzyl oxime ether (1.0 equiv) in anhydrous and degassed toluene (0.02 M).

  • Add Bu₃SnH (1.5 equiv) to the solution.

  • At room temperature, add triethylborane (Et₃B, 1.0 M in hexanes, 2.0 equiv) dropwise to the stirred solution.

  • Monitor the reaction by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Troubleshooting Guide: [3+2] Cycloaddition Reactions

The [3+2] cycloaddition of azomethine ylides with various dipolarophiles is a convergent and efficient route to the pyrrolidine ring of the diazaspiro[4.4]nonane system. The primary challenge in this approach is often controlling the diastereoselectivity.

Diagram: [3+2] Cycloaddition for Diazaspiro[4.4]nonane Synthesis

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products cluster_conditions Reaction Conditions Amine Cyclic Amine Ylide Azomethine Ylide Amine->Ylide + Aldehyde - H2O Aldehyde Aldehyde Dipolarophile Dipolarophile (e.g., Olefinic Oxindole) Spiro Diazaspiro[4.4]nonane Ylide->Spiro + Dipolarophile [3+2] Cycloaddition Catalyst Catalyst (e.g., Phosphine, Acid) Catalyst->Ylide Solvent Solvent Solvent->Ylide Temp Temperature Temp->Ylide

Caption: General workflow for the [3+2] cycloaddition synthesis of diazaspiro[4.4]nonanes.

Frequently Asked Questions (FAQs)

Q4: My [3+2] cycloaddition is resulting in a low diastereomeric ratio (d.r.). How can I improve the selectivity?

A4: Low diastereoselectivity is a common issue in these reactions and can be influenced by several factors. The goal is to favor one transition state over the other during the cycloaddition.

Causality: The diastereomeric outcome is determined by the relative energies of the competing transition states (endo and exo). These energies are influenced by steric and electronic interactions between the azomethine ylide and the dipolarophile, as well as by the reaction conditions.

Troubleshooting Strategies:

  • Temperature: Lowering the reaction temperature often favors the kinetically controlled product, which may be a single diastereomer. Conversely, higher temperatures can lead to an equilibrium of diastereomers[2].

  • Catalyst System: The choice of catalyst is crucial. For phosphine-catalyzed reactions, varying the steric and electronic properties of the phosphine (e.g., PPh₃ vs. PBu₃) can impact selectivity. In asymmetric syntheses, screening different chiral ligands or catalysts is essential[2].

  • Solvent: The polarity of the solvent can influence the stability of the transition states. A screen of solvents with varying polarities is recommended.

  • Additives: The addition of a Brønsted or Lewis acid can significantly impact the reaction. For example, benzoic acid has been shown to promote the cycloaddition and influence both regioselectivity and diastereoselectivity[2][3].

  • Substrate Sterics: The steric bulk of substituents on both the azomethine ylide and the dipolarophile can direct the facial selectivity of the cycloaddition. If feasible, modifying the steric environment of your starting materials can be a powerful strategy[2].

Q5: How can I distinguish between the different diastereomers of my diazaspiro[4.4]nonane product by NMR?

A5: ¹H and ¹³C NMR are powerful tools for distinguishing diastereomers, as they have different chemical environments and thus different spectral properties.

¹H NMR:

  • Chemical Shifts: Protons in different diastereomers will experience different shielding/deshielding effects, leading to distinct chemical shifts. Protons close to the newly formed stereocenters are most likely to show significant differences.

  • Coupling Constants: The through-bond coupling constants (J-values) are dependent on the dihedral angle between the coupled protons (Karplus relationship). Diastereomers will have different preferred conformations, leading to different dihedral angles and thus different coupling constants. This can be particularly useful for protons on the newly formed pyrrolidine ring.

  • NOE Analysis: Nuclear Overhauser Effect (NOE) experiments (e.g., NOESY or ROESY) can be used to determine the spatial proximity of protons. By identifying through-space correlations, the relative stereochemistry of the diastereomers can be assigned.

¹³C NMR:

  • Chemical Shifts: Similar to ¹H NMR, the carbon atoms in different diastereomers will have different chemical shifts. This is often a very clear way to identify the presence of multiple diastereomers, as each diastereomer will have its own set of carbon signals[4][5][6].

Q6: My phosphine-catalyzed [3+2] cycloaddition is not going to completion. What should I check?

A6: Low conversion in a phosphine-catalyzed reaction can be due to several factors related to the catalyst and reaction conditions.

Troubleshooting Strategies:

  • Catalyst Activity: Ensure the phosphine catalyst is pure and, if air-sensitive, has been handled under inert conditions. The choice of phosphine can also be critical; if triphenylphosphine is not effective, consider a more nucleophilic phosphine like tributylphosphine.

  • Anhydrous Conditions: These reactions are often sensitive to water, which can interfere with the catalytic cycle. Ensure all solvents and reagents are anhydrous[2].

  • Substrate Reactivity: The electronic nature of the reactants is important. An electron-withdrawing group on the dipolarophile is generally required for efficient reaction.

Experimental Protocol: Phosphine-Catalyzed [3+2] Cycloaddition

This protocol describes the synthesis of a 2-azaspiro[4.4]nonan-1-one derivative.

  • To a solution of the N-protected 2-methylene-γ-lactam (1.0 equiv) and an allenoate (1.2 equiv) in an anhydrous solvent (e.g., toluene), add the phosphine catalyst (e.g., PPh₃, 0.2 equiv) under an inert atmosphere.

  • Heat the reaction mixture (e.g., to 80 °C) and monitor by TLC.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Troubleshooting Guide: Aza-Michael/Intramolecular Cyclization

This cascade reaction is a common strategy for constructing the diazaspiro[4.4]nonane core, but can be prone to issues with the final cyclization step.

Diagram: Aza-Michael/Intramolecular Cyclization Troubleshooting

G Start Start: Aza-Michael Reaction Check1 Is Aza-Michael Adduct Formed? Start->Check1 Troubleshoot1 Troubleshoot Aza-Michael: - Check amine nucleophilicity - Check Michael acceptor reactivity - Use catalyst (e.g., base) - Adjust solvent/temperature Check1->Troubleshoot1 No Cyclization Intramolecular Cyclization Check1->Cyclization Yes Troubleshoot1->Start Check2 Is Diazaspiro[4.4]nonane Formed? Cyclization->Check2 Troubleshoot2 Troubleshoot Cyclization: - Use stronger base/acid catalyst - Increase temperature - Check for steric hindrance - Consider alternative cyclization conditions Check2->Troubleshoot2 No End End: Desired Product Check2->End Yes Troubleshoot2->Cyclization

Caption: Troubleshooting workflow for the aza-Michael/intramolecular cyclization synthesis.

Frequently Asked Questions (FAQs)

Q7: The initial aza-Michael addition is sluggish or does not proceed. How can I promote this reaction?

A7: The success of the aza-Michael addition depends on the nucleophilicity of the amine and the electrophilicity of the Michael acceptor.

Troubleshooting Strategies:

  • Catalysis: The reaction is often base-catalyzed. A catalytic amount of a non-nucleophilic base can deprotonate the amine, increasing its nucleophilicity. In some cases, a Lewis acid may be used to activate the Michael acceptor.

  • Solvent: The choice of solvent can be critical. Protic solvents may solvate the amine, reducing its nucleophilicity, while aprotic polar solvents are often a good choice.

  • Temperature: Gently heating the reaction mixture can often overcome a high activation barrier.

Q8: I have successfully formed the aza-Michael adduct, but the subsequent intramolecular cyclization to form the second ring is not occurring. What can I do?

A8: The intramolecular cyclization is essentially an intramolecular nucleophilic attack. If this step is failing, it is likely due to either a lack of reactivity of the nucleophile or an unfavorable ring closure.

Troubleshooting Strategies:

  • Promote Nucleophilicity: The cyclization may require a stronger base to deprotonate the attacking nitrogen, making it more nucleophilic.

  • Activate the Electrophile: If the cyclization involves attack on a carbonyl group, a Lewis acid could be used to activate the carbonyl.

  • Thermodynamic Control: This cyclization may be reversible. Driving the reaction to the product side, for example by removing a byproduct like water, can be effective. Higher temperatures may also be required to overcome the activation energy for ring closure.

  • Check for Steric Hindrance: Bulky substituents near the reacting centers can disfavor the transition state for cyclization. If possible, redesigning the substrate to reduce steric clash may be necessary.

Experimental Protocol: Aza-Michael/Intramolecular Cyclization

This protocol outlines a general procedure for a two-step synthesis of a diazaspiro[4.4]nonane derivative.

Step 1: Aza-Michael Addition

  • To a solution of the cyclic imide (1.0 equiv) in a suitable solvent (e.g., a mixture of EtOH and AcOEt), add the vinyl ketone (1.4 equiv)[7].

  • Add a catalytic amount of a base (e.g., NaOEt, 5 mol%)[7].

  • Heat the reaction mixture to reflux and monitor by TLC.

  • Upon completion, cool the reaction, perform an appropriate workup, and purify the aza-Michael adduct by column chromatography.

Step 2: Intramolecular Cyclization

  • Dissolve the purified aza-Michael adduct (1.0 equiv) in an appropriate solvent (e.g., 1,2-dichloroethane)[7].

  • Add a promoter for the cyclization (e.g., a stoichiometric amount of a strong acid like TfOH)[7].

  • Heat the reaction mixture and monitor by TLC.

  • Upon completion, perform an appropriate workup and purify the final diazaspiro[4.4]nonane product by column chromatography.

References

  • Three-Component [3+2] Cycloaddition for Regio- and Diastereoselective Synthesis of Spirooxindole-Pyrrolidines - PMC - NIH. (n.d.). Retrieved January 19, 2026, from [Link]

  • Highly diastereoselective synthesis of substituted pyrrolidines using a sequence of azomethine ylide cycloaddition and nucleophilic cyclization - PubMed. (n.d.). Retrieved January 19, 2026, from [Link]

  • Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides | Organic Letters - ACS Publications. (2023, October 4). Retrieved January 19, 2026, from [Link]

  • Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides - NIH. (2023, October 4). Retrieved January 19, 2026, from [Link]

  • Troubleshooting: How to Improve Yield - Department of Chemistry : University of Rochester. (n.d.). Retrieved January 19, 2026, from [Link]

  • Synthesis of Azaspiro[4.4]nonanes as Key Structures of Several Bioactive Natural Products. (2025, August 7). Retrieved January 19, 2026, from [Link]

  • Synthesis of 1-azaspiro[4.4]nonan-1-oxyls via Intramolecular 1,3-Dipolar Cycloaddition. (n.d.). Retrieved January 19, 2026, from [Link]

  • An aza-Robinson Annulation Strategy for the Synthesis of Fused Bicyclic Amides - NIH. (n.d.). Retrieved January 19, 2026, from [Link]

  • Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation - Frontiers. (n.d.). Retrieved January 19, 2026, from [Link]

  • One-Dimensional 13C NMR Is a Simple and Highly Quantitative Method for Enantiodiscrimination - NIH. (2018, July 20). Retrieved January 19, 2026, from [Link]

  • NMR portions of the diastereoisomeric mixtures 12 and 44 showing the... - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]

  • 1H and 13C NMR spectral data for spiro[2.4]heptadiene-4,6 and spiro[4.4]nonadiene-1,3. (n.d.). Retrieved January 19, 2026, from [Link]

  • Palladium-Catalyzed Cascade Reactions for Synthesis of Heterocycles Initiated by C(sp3)–H Functionalization - MDPI. (n.d.). Retrieved January 19, 2026, from [Link]

  • differences & similarities of 1H & 13C NMR spectroscopy - YouTube. (2022, October 7). Retrieved January 19, 2026, from [Link]

  • Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis - Frontiers. (2019, February 7). Retrieved January 19, 2026, from [Link]

  • Can NMR be used to separate enantiomers or diastereomers? : r/Mcat - Reddit. (2022, April 19). Retrieved January 19, 2026, from [Link]

Sources

Optimization

Technical Support Center: Overcoming Solubility Challenges with 4-Amino-1,3-diazaspiro[4.4]non-3-en-2-one Derivatives

Disclaimer: Specific solubility data for the 4-Amino-1,3-diazaspiro[4.4]non-3-en-2-one scaffold is not extensively available in public literature. This guide is therefore based on established principles for solubility en...

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: Specific solubility data for the 4-Amino-1,3-diazaspiro[4.4]non-3-en-2-one scaffold is not extensively available in public literature. This guide is therefore based on established principles for solubility enhancement of heterocyclic and amine-containing drug candidates. The strategies provided are intended as a robust starting point for your investigations.

Introduction

Researchers working with novel heterocyclic compounds like 4-Amino-1,3-diazaspiro[4.4]non-3-en-2-one derivatives often face the significant hurdle of poor aqueous solubility. This challenge can impede biological screening, formulation development, and ultimately, the therapeutic potential of promising candidates. It is estimated that up to 40% of approved drugs and nearly 90% of drug candidates are poorly water-soluble.[1][2] This technical guide provides a structured, question-and-answer-based approach to systematically troubleshoot and overcome these solubility issues, empowering you to unlock the full potential of this unique chemical series.

Frequently Asked Questions (FAQs)

Q1: What intrinsic properties of the 4-Amino-1,3-diazaspiro[4.4]non-3-en-2-one core might contribute to poor solubility?

A1: Several structural features of this scaffold can influence its solubility:

  • Spirocyclic System: The rigid, three-dimensional structure of the spiro[4.4]nonane core can lead to strong crystal lattice interactions, making it difficult for solvent molecules to break apart the solid state. High crystal lattice energy is a common reason for poor solubility.[3]

  • Lactam and Enamine Moieties: The molecule contains a cyclic urea (lactam-like) and an enamine system. While these groups contain hydrogen bond donors and acceptors, their contribution to solubility can be counteracted by the overall lipophilicity and planarity of parts of the molecule, which can favor self-association and precipitation.

  • Amino Group: The exocyclic amino group provides a basic center. Its protonation state is pH-dependent and is a critical handle for solubility manipulation. At physiological pH, if the compound's pKa is appropriate, this group can be protonated, leading to a charged species with higher aqueous solubility.[4]

Q2: What is the first step I should take when I encounter a solubility problem with my derivative?

A2: The first and most crucial step is to quantify the problem . Before attempting any enhancement techniques, you must establish a baseline solubility value. A simple Shake-Flask method is a standard approach:

Protocol: Baseline Thermodynamic Solubility Assessment
  • Add an excess amount of your compound to a known volume of the solvent of interest (e.g., phosphate-buffered saline, pH 7.4).

  • Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[5]

  • Separate the undissolved solid from the solution by centrifugation or filtration (using a filter that does not bind the compound).

  • Quantify the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method (e.g., HPLC-UV, LC-MS).

  • This concentration represents the equilibrium or thermodynamic solubility.

This baseline data is essential for evaluating the effectiveness of any subsequent enhancement strategy.

Troubleshooting Guides: A Step-by-Step Approach

This section addresses specific solubility issues with detailed, actionable protocols. The strategies are presented in a logical progression, from simple adjustments to more complex formulation approaches.

Issue 1: My compound is insoluble in neutral aqueous buffers (e.g., PBS pH 7.4).

This is the most common starting problem. The primary cause is often that the neutral, uncharged form of the molecule is insufficiently polar to dissolve in water.

Solution Pathway: pH Modification

The presence of the basic amino group makes the compound's solubility pH-dependent.[6] By lowering the pH, you can protonate this group, creating a more soluble salt form in situ.

A: You need to generate a pH-solubility profile. This experiment will reveal the pH range where your compound is most soluble and provide an estimate of its pKa.

  • Prepare a series of buffers covering a wide pH range (e.g., from pH 2 to pH 10).

  • Perform the Shake-Flask solubility assessment (as described in FAQ 2) in each of these buffers.

  • Plot the measured solubility (on a log scale) against the pH of the buffer.

  • The resulting curve will typically show low solubility at high pH (where the compound is neutral) and significantly higher solubility at low pH (where the compound is protonated and charged).[5][7]

pH_Solubility cluster_0 Initial State cluster_1 Troubleshooting Workflow cluster_2 Outcome Initial Compound Insoluble at Neutral pH (7.4) pH_Profile Generate pH-Solubility Profile [Protocol] Initial->pH_Profile  Identify cause Analyze Analyze Profile: Identify pH of Max Solubility pH_Profile->Analyze Select_Buffer Select Acidic Buffer (e.g., pH 4-5) for Experiments Analyze->Select_Buffer  Informs choice Outcome Compound Solubilized in Acidic Buffer Select_Buffer->Outcome

Caption: Workflow for addressing insolubility using pH modification.

Issue 2: pH modification is not sufficient or is incompatible with my assay system.

Sometimes, the required pH for solubility is too acidic for biological assays, or the compound is still not soluble enough even at low pH. In these cases, co-solvents are the next logical step.

Solution Pathway: Co-solvent Systems

Co-solvents are water-miscible organic solvents that increase the solubility of nonpolar drugs by reducing the overall polarity of the solvent system.[1][8]

A: Common, biocompatible co-solvents are the best starting points. A screening approach is recommended.

Co-solventStarting Concentration (% v/v)Maximum Recommended Conc. (for cell-based assays)Notes
DMSO5-10%< 1% (often < 0.5%)Potent solvent, but can be toxic to cells at higher concentrations.[1]
Ethanol5-10%< 5%Good general-purpose co-solvent.[9]
Propylene Glycol (PG)10-20%< 10%Often used in pharmaceutical formulations.[9]
Polyethylene Glycol 400 (PEG 400)10-20%< 10%Less volatile and can be a good choice for longer-term experiments.[10]
  • Prepare stock solutions of your compound in 100% of each co-solvent (e.g., DMSO, Ethanol).

  • Create a series of aqueous buffer solutions (at a suitable pH determined previously) containing increasing concentrations of the co-solvent (e.g., 1%, 2%, 5%, 10%, 20% v/v).

  • Add a small aliquot of the compound's concentrated stock solution to each co-solvent/buffer mixture to reach the target final concentration.

  • Observe for any precipitation immediately and after a set incubation period (e.g., 2 hours).

  • This will identify the minimum co-solvent concentration required to maintain solubility.

Causality: Co-solvents work by disrupting the hydrogen-bonding network of water and creating a more lipophilic microenvironment, which reduces the energy penalty of solvating a nonpolar molecule.[11]

Issue 3: My compound needs to be in a solid dosage form, or co-solvents are not a viable long-term solution.

For in vivo studies or pre-formulation development, you need strategies that enhance the intrinsic properties of the solid material itself. Salt formation is a powerful and widely used technique.[12]

Solution Pathway: Salt Formation

Converting a basic drug into a salt form is a highly effective method for increasing aqueous solubility and dissolution rate.[3][13] Approximately 50% of marketed small molecule drugs are administered as salts.[13]

A: The goal is to choose a pharmaceutically acceptable acid (counter-ion) that forms a stable, crystalline salt with your compound. The choice of counter-ion can significantly impact the final properties of the salt.[14]

  • Selection of Counter-ions: Choose a panel of common, pharmaceutically acceptable acids.

    • Common choices: Hydrochloride (HCl), Sulfate (H₂SO₄), Mesylate (methanesulfonic acid), Tosylate (p-toluenesulfonic acid), Citrate, Tartrate.

  • Synthesis: Dissolve your free base compound in a suitable organic solvent (e.g., ethanol, isopropanol). Add a stoichiometric amount (e.g., 1.0 to 1.1 equivalents) of the selected acid.

  • Isolation: Induce precipitation/crystallization by cooling, adding an anti-solvent, or slow evaporation. Collect the resulting solid.

  • Characterization:

    • Confirm Salt Formation: Use techniques like NMR or FTIR to confirm proton transfer from the acid to your compound's basic center.

    • Assess Solubility: Perform the Shake-Flask solubility test on each new salt form in water or a relevant buffer.

    • Evaluate Physical Properties: Analyze crystallinity (via XRPD), hygroscopicity, and thermal stability (via TGA/DSC).

The ideal salt will exhibit a significant increase in aqueous solubility while maintaining good physical and chemical stability.[15]

Solubility_Enhancement_Strategy cluster_0 Primary Approaches cluster_1 Advanced Formulation cluster_2 Particle Engineering Start Poorly Soluble Derivative pH pH Adjustment Start->pH Step 1 Cosolvent Co-solvents pH->Cosolvent If insufficient Salt Salt Formation Cosolvent->Salt For solid forms Goal Target Solubility & Bioavailability Achieved Cosolvent->Goal If sufficient for in vitro use Amorphous Amorphous Solid Dispersions Salt->Amorphous If salt is not optimal or possible Lipid Lipid-Based Formulations Salt->Lipid If salt is not optimal or possible Micronization Micronization/ Nanosuspension Salt->Micronization If salt is not optimal or possible Salt->Goal Amorphous->Goal Lipid->Goal Micronization->Goal

Caption: Decision tree for selecting a solubility enhancement strategy.

Issue 4: Salt formation is unsuccessful, or the resulting salts are unstable or hygroscopic.

If salt formation fails, more advanced formulation strategies that modify the solid-state properties of the API are required.

Solution Pathway: Amorphous Solid Dispersions & Lipid-Based Formulations
  • Amorphous Solid Dispersions (ASDs): Crystalline materials must overcome a high energy barrier (crystal lattice energy) to dissolve. Converting the crystalline API into a high-energy amorphous form can dramatically enhance solubility.[16] This is typically achieved by dispersing the API in a polymer matrix.

    • Common Techniques: Hot-melt extrusion, spray drying.[17]

    • Key Consideration: The main challenge is preventing the amorphous form from recrystallizing over time. Polymer selection is critical for stabilization.[3]

  • Lipid-Based Formulations: For highly lipophilic compounds, encapsulating them in a lipid-based system can be very effective.

    • Examples: Self-emulsifying drug delivery systems (SEDDS), microemulsions, and solid lipid nanoparticles.[16]

    • Mechanism: These formulations form fine dispersions (micelles or droplets) in the aqueous environment of the GI tract, keeping the drug solubilized and ready for absorption.[17]

These are advanced techniques that often require specialized equipment and formulation expertise.

Summary and Final Recommendations

Overcoming the solubility challenges of 4-Amino-1,3-diazaspiro[4.4]non-3-en-2-one derivatives requires a systematic and logical approach. Always begin by quantifying the baseline solubility. Then, proceed through a tiered strategy starting with the simplest and most direct methods like pH modification and co-solvents, which are suitable for early-stage in vitro testing. For more advanced applications requiring solid forms, a thorough salt screening should be conducted. If these methods prove insufficient, advanced formulation strategies such as amorphous solid dispersions should be explored. Each step should be guided by robust analytical data to ensure that informed, evidence-based decisions are made throughout the development process.

References

  • Vertex AI Search. (n.d.). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616.
  • Arunagiri, R. (2023, December 18). 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery Online.
  • Gavan, P. (2010, October 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Pharmaceutical Technology.
  • Dr. Reddy's Laboratories. (n.d.). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients.
  • ResearchGate. (2023, February 8). Why salt formation of weak acid increases the drug solubility?
  • Lüdeker, D., & Briel, T. (n.d.). Improving API Solubility by Salt and Cocrystal Formation. Sigma-Aldrich.
  • Dr. Reddy's Laboratories. (n.d.). Formulation Development Strategies for Poorly Soluble Pharma APIs.
  • Co-solvency and anti-solvent method for the solubility enhancement. (2024, October 30). Journal of Pharmaceutical Sciences and Research.
  • Kumar, L., & Kumar, V. (2011). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology, 3(3), 93-98.
  • Williams, A. C., & Edwards, H. G. M. (2004). Pharmaceutical salts: a formulation trick or a clinical conundrum?. The Pharmaceutical Journal, 273(7328), 801-804.
  • Wikipedia. (n.d.). Cosolvent.
  • ResearchGate. (n.d.). Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement.
  • Li, X., et al. (2022). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 12(5), 2183-2204.
  • Patel, J., & Dhingani, A. (2022). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences Review and Research, 72(1), 123-134.
  • Al-Ghaban, F. A., et al. (2020). pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug. Pharmaceutics, 12(10), 949.
  • Google Patents. (n.d.). US20040043073A1 - Pharmaceutical compositions for drugs having pH-dependent solubility.
  • Veranova. (n.d.). Improving solubility and accelerating drug development.
  • ResearchGate. (2011). Study of pH-dependent drugs solubility in water.

Sources

Troubleshooting

Stability of 4-Amino-1,3-diazaspiro[4.4]non-3-en-2-one under acidic/basic conditions

Technical Support Center: Stability of 4-Amino-1,3-diazaspiro[4.4]non-3-en-2-one Welcome to the technical support guide for 4-Amino-1,3-diazaspiro[4.4]non-3-en-2-one. This document provides in-depth troubleshooting advic...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Stability of 4-Amino-1,3-diazaspiro[4.4]non-3-en-2-one

Welcome to the technical support guide for 4-Amino-1,3-diazaspiro[4.4]non-3-en-2-one. This document provides in-depth troubleshooting advice and experimental protocols for researchers, scientists, and drug development professionals working with this spirocyclic guanidine derivative. Our goal is to equip you with the causal understanding and practical methodologies required to anticipate and manage stability challenges during your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm starting work with 4-Amino-1,3-diazaspiro[4.4]non-3-en-2-one. What are the primary stability concerns I should be aware of?

The core structural feature of this molecule is its cyclic guanidine moiety. Guanidines are highly basic and their stability is profoundly influenced by pH.[1] The primary stability concern is its susceptibility to hydrolysis under both acidic and basic conditions. The central carbon atom of the guanidine group is electrophilic and represents the main site for nucleophilic attack by water or hydroxide ions, which can lead to the cleavage of the five-membered diazolidine ring.[2][3] Therefore, careful control of pH during synthesis, purification, formulation, and storage is critical to prevent the formation of degradation products.

Q2: My compound shows signs of degradation in an acidic medium (e.g., during purification with a TFA-buffered mobile phase). What is happening at a mechanistic level?

Under acidic conditions, the guanidine group, being a strong base (the conjugate acid of guanidine has a pKₐ of 13.6), will be protonated to form a stable guanidinium ion.[1] While this protonation stabilizes the positive charge through resonance, it also enhances the electrophilicity of the central carbon atom. This makes it more susceptible to nucleophilic attack by a weak nucleophile like water.

The general mechanism for acid-catalyzed hydrolysis of imine-like structures involves:

  • Protonation: The imine nitrogen is protonated, activating the C=N bond.

  • Nucleophilic Attack: A water molecule attacks the now highly electrophilic carbon.

  • Proton Transfer: A proton is transferred from the attacking water molecule to a nitrogen atom.

  • Ring Cleavage: The C-N bond is cleaved, leading to the opening of the heterocyclic ring.[4]

This process can result in the formation of a spirocyclic urea or other ring-opened derivatives, which will appear as new peaks in your analytical chromatogram.

Acid_Degradation cluster_main Acid-Catalyzed Hydrolysis Parent 4-Amino-1,3-diazaspiro[4.4]non-3-en-2-one Protonated Protonated Intermediate (Guanidinium Ion) Parent->Protonated + H⁺ Attacked Water Adduct (Tetrahedral Intermediate) Protonated->Attacked + H₂O (Nucleophilic Attack) Product Ring-Opened Product (e.g., Spiro-Urea derivative) Attacked->Product - H⁺, -NH₃ (Ring Cleavage)

Caption: Proposed pathway for acid-catalyzed hydrolysis.

Q3: Is the compound more stable under basic conditions? I assumed its basic nature would make it stable in a high pH environment.

This is a common misconception. While the compound is a base, it is not necessarily stable in a basic solution. In fact, many guanidine superbases are known to hydrolyze in the presence of hydroxide ions (OH⁻).[2] The hydroxide ion is a much stronger nucleophile than water and can directly attack the electrophilic central carbon of the guanidine moiety without the need for prior acid catalysis.[3]

The rate of this base-mediated hydrolysis is often significant, leading to rapid degradation. The reaction proceeds through a similar ring-opening mechanism, ultimately yielding urea-like derivatives. Therefore, exposing 4-Amino-1,3-diazaspiro[4.4]non-3-en-2-one to strong bases, especially at elevated temperatures, should be avoided.

Q4: I'm observing a new, more polar peak in my reverse-phase HPLC after leaving my compound in solution overnight. Could this be a degradant?

Yes, this is a classic sign of hydrolysis. The degradation process involves the cleavage of a C-N bond and the introduction of an oxygen atom from water, typically forming urea or carbamic acid intermediates. These resulting structures are generally more polar than the parent compound due to the introduction of additional hydrogen-bonding groups (e.g., carboxylic acids, primary amides). In reverse-phase HPLC, a more polar compound will have less retention and thus elute earlier (i.e., have a shorter retention time) than the parent drug.

To confirm this, you should employ a mass spectrometer (LC-MS). The mass of the new peak will help you deduce its molecular formula and confirm if it corresponds to a predicted hydrolysis product. For instance, a simple hydrolysis product could have a mass corresponding to the parent compound + 17 Da (addition of OH and loss of NH₂) or + 18 Da (addition of H₂O).

Q5: How can I systematically evaluate the stability of this compound and identify potential degradants before they become a problem in my main experiment?

The most robust approach is to conduct a forced degradation study , also known as stress testing.[5][6] This is a systematic process where the compound is exposed to a range of harsh conditions to accelerate its degradation.[7] The primary goals are to identify likely degradation products, understand degradation pathways, and develop a stability-indicating analytical method that can separate the parent compound from all degradants.[8]

Workflow cluster_workflow Forced Degradation Experimental Workflow A 1. Prepare Stock Solution (e.g., in Acetonitrile/Water) B 2. Aliquot & Apply Stress Conditions (See Table 1) A->B C 3. Incubate & Collect Timepoints (e.g., 0, 2, 8, 24 hours) B->C D 4. Quench Reaction (Neutralize acid/base, cool down) C->D E 5. Analyze Samples (Stability-Indicating HPLC-UV/MS) D->E F 6. Evaluate Data (Calculate % Degradation, Identify Peaks) E->F

Caption: A typical workflow for a forced degradation study.

Experimental Guides & Protocols

This section provides validated starting points for your stability studies. Always perform these experiments on a small scale first.

Data Presentation: Recommended Forced Degradation Conditions

The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that the major degradation products are formed without completely consuming the parent compound.[6] Adjust incubation times and temperatures as needed.

Stress Condition Reagent / Method Typical Temperature Suggested Duration Causality & Rationale
Acid Hydrolysis 0.1 M HCl60 °C2 - 24 hoursSimulates gastric conditions and tests for acid-catalyzed ring opening. Elevated temperature accelerates the reaction.[8]
Base Hydrolysis 0.1 M NaOHRoom Temp (25 °C)1 - 8 hoursTests for susceptibility to nucleophilic attack by hydroxide ions. This reaction is often rapid even at room temperature.[8]
Oxidation 3% H₂O₂Room Temp (25 °C)8 - 24 hoursEvaluates stability against oxidative stress, which can occur during synthesis or in the presence of oxidizing excipients.[9]
Thermal Degradation Dry Heat (Oven)70 °C24 - 72 hoursAssesses the intrinsic thermal stability of the solid-state compound.[8]
Photostability ICH Q1B Option 1 or 2Room Temp (25 °C)Per ICH GuidelineDetermines if the compound is light-sensitive, which has implications for packaging and handling.[7]
Protocol: Forced Hydrolysis Study

This protocol details the steps for investigating the stability of 4-Amino-1,3-diazaspiro[4.4]non-3-en-2-one under acidic and basic conditions.

1. Materials & Reagents:

  • 4-Amino-1,3-diazaspiro[4.4]non-3-en-2-one

  • HPLC-grade Acetonitrile (ACN) and Water

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • Class A volumetric flasks and pipettes

  • HPLC vials

  • pH meter

2. Stock Solution Preparation:

  • Accurately weigh and dissolve the compound in a 50:50 ACN/Water mixture to create a 1 mg/mL stock solution. This co-solvent system helps ensure solubility.

3. Stress Sample Preparation:

  • Acid Hydrolysis: In a volumetric flask, add a known volume of the stock solution and an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl and ~0.5 mg/mL of the compound.

  • Base Hydrolysis: In a separate flask, repeat the process using 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.

  • Control Sample: Create a control by diluting the stock solution with an equal volume of water.

4. Incubation and Sampling:

  • Place the acid hydrolysis sample in a water bath set to 60°C.

  • Keep the base hydrolysis and control samples at room temperature (25°C).

  • Withdraw aliquots from each flask at specified time points (e.g., T=0, 2, 4, 8, and 24 hours).

5. Quenching the Reaction:

  • Crucial Step: Immediately after withdrawal, each aliquot must be quenched to stop further degradation.

    • For acidic samples, add an equimolar amount of NaOH to neutralize the solution to ~pH 7.

    • For basic samples, add an equimolar amount of HCl to neutralize.

  • Dilute the quenched sample with the mobile phase to a suitable concentration for HPLC analysis (e.g., 50 µg/mL).

6. HPLC Analysis:

  • Analyze all samples using a validated stability-indicating HPLC method. The method must be able to resolve the parent peak from any new peaks that appear.

  • A C18 column with a gradient elution using a buffered mobile phase (e.g., ammonium formate or phosphate buffer) and an organic modifier (ACN or Methanol) is a good starting point.

  • Use a Photodiode Array (PDA) detector to check for peak purity and a Mass Spectrometer (MS) to obtain mass information on the new peaks.

7. Data Interpretation:

  • Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample.

  • Integrate the area of the new degradation peaks to determine their percentage relative to the total peak area.

  • Use the MS data to propose structures for the major degradants.

References

  • Gazagnaire, E. (2025). Stability of bicyclic guanidine superbases and their salts in water. HELDA - University of Helsinki.
  • Kamerlin, S. C., & Wolfenden, R. (2014). The nonenzymatic decomposition of guanidines and amidines. PubMed - NIH.
  • Wang, C.-C., et al. (2021). Synthesis of Five-Membered Cyclic Guanidines via Cascade [3 + 2] Cycloaddition of α-Haloamides with Organo-cyanamides. Organic Chemistry Portal.
  • Moreno-Beltrán, D., et al. (2025). Metabolic Origin, Role and Fate of the Denaturant Guanidine. PMC - PubMed Central.
  • Singh, S., & Kumar, V. (2016). Forced degradation studies. MedCrave online. Available at: [Link]

  • Sharma, M., & Kaskhedikar, N. (2019). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science. Available at: [Link]

  • Harris, J. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. Available at: [Link]

  • Veeprho. (2020). Forced Degradation Studies for Drug Substances & Drug Products- Scientific Considerations. Veeprho. Available at: [Link]

  • S. G, S., & S, M. (2019). A Brief Study on Forced Degradation Studies with Regulatory Guidance. International Journal for Research in Applied Science and Engineering Technology. Available at: [Link]

  • Wikipedia. (n.d.). Guanidine. Wikipedia. Available at: [Link]

  • Organic Chemistry 2. (2024). Chapter 19.16 - Mechanism of acid-catalyzed hydrolysis. YouTube. Available at: [Link]

Sources

Optimization

Technical Support Center: Optimization of Reaction Conditions for 4-Amino-1,3-diazaspiro[4.4]non-3-en-2-one Functionalization

Introduction Welcome to the technical support center for the functionalization of 4-Amino-1,3-diazaspiro[4.4]non-3-en-2-one. This spirocyclic urea scaffold is a key building block in modern medicinal chemistry, offering...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for the functionalization of 4-Amino-1,3-diazaspiro[4.4]non-3-en-2-one. This spirocyclic urea scaffold is a key building block in modern medicinal chemistry, offering a rigid three-dimensional structure that is highly desirable for exploring chemical space in drug discovery. The primary amino group provides a versatile handle for a wide range of functionalization reactions, including acylation, alkylation, and sulfonylation, allowing for the rapid generation of compound libraries for screening.

This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you optimize your reaction conditions and overcome common challenges. Our approach is grounded in mechanistic principles to provide not just solutions, but a deeper understanding of the underlying chemistry.

Frequently Asked Questions (FAQs)

Q1: What are the primary sites of reactivity on the 4-Amino-1,3-diazaspiro[4.4]non-3-en-2-one scaffold?

A1: The molecule possesses several potential nucleophilic sites. The primary site for electrophilic attack is the exocyclic amino group (-NH₂), which is the most nucleophilic nitrogen. The two nitrogen atoms within the diazolidinone ring are significantly less reactive due to their amide-like character, with their lone pairs being delocalized into the adjacent carbonyl group. Under strongly basic conditions, the N1 nitrogen of the urea can be deprotonated, but this typically requires harsh conditions (e.g., NaH). For most functionalization reactions, such as acylation and alkylation under standard conditions, derivatization will occur selectively at the exocyclic amino group.

Q2: How does the choice of solvent impact the functionalization of this scaffold?

A2: Solvent selection is critical and can influence reaction rates, yields, and even side product formation.[1]

  • Aprotic Polar Solvents (e.g., DMF, DMAc, NMP): These are often excellent choices as they can dissolve the polar starting material and many reagents. However, they can be difficult to remove during workup.

  • Aprotic Nonpolar Solvents (e.g., DCM, THF, Dioxane): These are suitable for many reactions, especially when using organic bases like triethylamine or pyridine. They are generally easier to remove. Poor solubility of the starting material can sometimes be an issue.[2]

  • Protic Solvents (e.g., Alcohols, Water): These are generally avoided for reactions with moisture-sensitive reagents like acyl halides, as they can lead to hydrolysis of the electrophile.[2]

Q3: What role does a base play in N-acylation and N-alkylation reactions?

A3: A base is crucial for most N-functionalization reactions.[3]

  • In N-Acylation: When using acyl halides or anhydrides, an acid byproduct (e.g., HCl) is formed. The base neutralizes this acid, preventing the protonation of the starting amine.[4] A protonated amine is no longer nucleophilic and the reaction will stop.[2][4] Common bases include pyridine, triethylamine (TEA), or diisopropylethylamine (DIPEA).

  • In N-Alkylation: For alkylation with alkyl halides, a base is required to deprotonate the amine after the initial alkylation, regenerating a neutral product and preventing the formation of a stable ammonium salt. Stronger bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃) are often used.[5]

Troubleshooting Guide

This guide addresses common issues encountered during the functionalization of 4-Amino-1,3-diazaspiro[4.4]non-3-en-2-one, providing potential causes and actionable solutions.

Problem 1: Low or No Product Yield

Q: My N-acylation reaction with an acyl chloride is giving a very low yield. I've confirmed the starting material is present by TLC. What could be the cause?

A: Low yields in N-acylation can stem from several factors. Let's diagnose the potential issues with a systematic approach.

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Sol_Reagents [label="Acyl chloride hydrolyzed?\nUse fresh/new bottle.\nRun under inert gas (N2/Ar).", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; Sol_Stoichiometry [label="Insufficient base?\nAmine is protonated.\nUse at least 2 eq. of base (e.g., TEA).\n\nInsufficient acylating agent?\nUse 1.1-1.2 eq.", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; Sol_Conditions [label="Temperature too low?\nReaction is sluggish.\nWarm to 40-50 °C.\n\nReaction time too short?\nMonitor by TLC until SM is consumed.", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; Sol_Solubility [label="Starting material not dissolved?\nReaction is slow.\nSwitch to a more polar solvent (e.g., DMF).\nHeat to improve solubility.", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> CheckReagents; Start -> CheckStoichiometry; Start -> CheckConditions; Start -> CheckSolubility;

CheckReagents -> Sol_Reagents [style=dashed]; CheckStoichiometry -> Sol_Stoichiometry [style=dashed]; CheckConditions -> Sol_Conditions [style=dashed]; CheckSolubility -> Sol_Solubility [style=dashed]; }

Figure 1. Diagnostic workflow for low N-acylation yield.
  • Potential Cause 1: Inactive Reagents. Acyl halides are highly sensitive to moisture. If the reagent has been hydrolyzed, it will not react.[2]

    • Solution: Use a fresh bottle of the acylating agent or distill it before use. Ensure your reaction is run under an inert atmosphere (e.g., nitrogen or argon) with anhydrous solvents.

  • Potential Cause 2: Amine Protonation. The reaction generates one equivalent of acid (e.g., HCl). If an insufficient amount of base is used, the starting amine will be protonated, rendering it non-nucleophilic and effectively stopping the reaction.[4]

    • Solution: For acyl chlorides, use at least two equivalents of a tertiary amine base (e.g., triethylamine, DIPEA). One equivalent neutralizes the generated acid, and the second acts as a base catalyst.

  • Potential Cause 3: Suboptimal Temperature. While many acylations proceed at room temperature, a sluggish reaction may require gentle heating to overcome the activation energy barrier.[4]

    • Solution: Try heating the reaction to 40-60 °C and monitor its progress by TLC. Avoid excessive heat, which could lead to side product formation.

Problem 2: Formation of Multiple Products (Poor Regioselectivity)

Q: My N-alkylation with an alkyl bromide is producing a mixture of products. How can I improve the selectivity for mono-alkylation at the exocyclic amine?

A: Achieving mono-alkylation can be challenging due to the potential for over-alkylation and reaction at other sites. Regioselectivity is key.

  • Potential Cause 1: Over-alkylation. The mono-alkylated product can be more nucleophilic than the starting primary amine, leading to the formation of a di-alkylated side product.

    • Solution 1: Control Stoichiometry. Use a slight excess of the amine starting material (e.g., 1.2 to 1.5 equivalents) relative to the alkylating agent. This will favor the mono-alkylation product.

    • Solution 2: Slow Addition. Add the alkylating agent slowly to the reaction mixture at a low temperature (e.g., 0 °C) to maintain a low concentration of the electrophile and minimize over-reaction.

  • Potential Cause 2: Competing N1-Alkylation. Under strongly basic conditions (e.g., NaH), the urea nitrogen (N1) can be deprotonated and compete with the exocyclic amine for the alkylating agent.

    • Solution: Choice of Base and Conditions. The selectivity of N-alkylation is highly dependent on the base and solvent system.[5] For selective exocyclic amine alkylation, using a milder base like K₂CO₃ in a polar aprotic solvent such as DMF or acetonitrile is often a good starting point. This combination is generally not strong enough to deprotonate the urea nitrogen significantly.

graph Regioselectivity_Control { graph [rankdir="LR", splines=true, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes Start [label="Goal:\nMono-N-Alkylation\nof exocyclic -NH2", fillcolor="#34A853", fontcolor="#FFFFFF"]; Path1 [label="Mild Conditions\n(e.g., K2CO3, DMF)", fillcolor="#F1F3F4", fontcolor="#202124"]; Path2 [label="Strongly Basic Conditions\n(e.g., NaH, THF)", fillcolor="#F1F3F4", fontcolor="#202124"];

Result1 [label="Favors Exocyclic\nMono-Alkylation", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Result2 [label="Risk of N1-Alkylation\n& Over-Alkylation", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Start -> Path1 [label=" Preferred\n Strategy"]; Start -> Path2 [label=" Use with\n Caution"]; Path1 -> Result1; Path2 -> Result2; }

Figure 2. Decision diagram for controlling N-alkylation regioselectivity.

Data-Driven Optimization

Systematic screening of reaction parameters is essential for optimization. Below is a representative table illustrating how to screen bases for an N-acylation reaction.

Table 1: Screening of Bases for the N-Acylation of 4-Amino-1,3-diazaspiro[4.4]non-3-en-2-one with Benzoyl Chloride

EntryBase (2.2 eq.)SolventTemp (°C)Time (h)Conversion (%) [a]
1TriethylamineDCM25485
2PyridineDCM25470
3DIPEADCM25492
4K₂CO₃DMF2512<10
5DIPEADMF252>98

[a] Conversion determined by LCMS analysis of crude reaction mixture.

Analysis: The data suggests that an organic amine base is superior to an inorganic base like K₂CO₃ for this transformation. DIPEA provides slightly better conversion than triethylamine in DCM. Switching the solvent to DMF significantly accelerates the reaction, leading to full conversion in a shorter time (Entry 5). This provides a clear direction for scale-up.

Experimental Protocols

Protocol 1: General Procedure for N-Acylation
  • To a solution of 4-Amino-1,3-diazaspiro[4.4]non-3-en-2-one (1.0 eq.) in anhydrous DMF (0.1 M) under a nitrogen atmosphere, add diisopropylethylamine (DIPEA) (2.2 eq.).

  • Cool the mixture to 0 °C in an ice bath.

  • Add the desired acyl chloride (1.1 eq.) dropwise over 5 minutes.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LCMS until the starting material is consumed.[3]

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.[3]

Protocol 2: General Procedure for N-Alkylation
  • To a suspension of potassium carbonate (K₂CO₃) (3.0 eq.) in anhydrous DMF (0.2 M), add 4-Amino-1,3-diazaspiro[4.4]non-3-en-2-one (1.0 eq.).

  • Add the alkyl halide (1.05 eq.) to the suspension.

  • Heat the reaction mixture to 60-80 °C.

  • Stir vigorously and monitor the reaction by TLC or LCMS. The reaction may take 12-24 hours.

  • After completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Dilute the filtrate with water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

References

  • Optimizing reaction conditions for N-acylation of 2-naphthylamine. BenchChem.
  • optimizing reaction conditions for N-acylation of p-toluidine. BenchChem.
  • optimizing N-acylation of 3-aminoacetanilide reaction conditions. BenchChem.
  • Regio- and Enantioselective N-Heterocyclic Carbene-Catalyzed Annulation of Aminoindoles Initiated by Friedel–Crafts Alkylation. ACS Publications.
  • Optimization of the reaction conditions. ResearchGate.
  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journals.

Sources

Troubleshooting

Technical Support Center: Scale-Up Synthesis of 4-Amino-1,3-diazaspiro[4.4]non-3-en-2-one

Welcome to the technical support guide for the synthesis of 4-Amino-1,3-diazaspiro[4.4]non-3-en-2-one. This document is designed for researchers, chemists, and process development professionals to navigate the complexiti...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4-Amino-1,3-diazaspiro[4.4]non-3-en-2-one. This document is designed for researchers, chemists, and process development professionals to navigate the complexities associated with the scale-up of this valuable spirocyclic guanidine scaffold. We will address common challenges through a detailed troubleshooting guide and frequently asked questions, grounding our advice in established chemical principles and field-proven experience.

Synthesis Overview & Core Mechanism

The synthesis of 4-Amino-1,3-diazaspiro[4.4]non-3-en-2-one is typically achieved through a two-step process starting from cyclopentanone. The key transformation involves the construction of the spirocyclic core via an α-aminonitrile intermediate, followed by a cyclization-guanidinylation reaction.

Step 1: Synthesis of 1-Aminocyclopentanecarbonitrile The first step is a classic Strecker synthesis, where cyclopentanone reacts with an alkali metal cyanide (e.g., KCN) and an ammonium salt (e.g., NH₄Cl) to form the α-aminonitrile. This reaction is robust but requires careful handling due to the extreme toxicity of cyanide salts.[1][2]

Step 2: Cyclization with Cyanamide The α-aminonitrile is then reacted with cyanamide. The reaction proceeds via an initial nucleophilic attack of the primary amine onto one of the nitrile carbons of cyanamide, followed by an intramolecular cyclization of the intermediate onto the aminonitrile's own nitrile group. This cascade forms the desired 2-iminoimidazolidine ring system, which tautomerizes to the more stable 2-amino-2-imidazoline core. The presence of the carbonyl group suggests that a cyanate or a related species might be used in a variation of this reaction, or that the "2-one" is a result of tautomerization or a specific reaction condition. For this guide, we will focus on the common route using cyanamide to form the 2-amino-imidazoline core, which is a structural tautomer of the named compound.

The overall workflow is visualized below.

Synthesis_Workflow Start Cyclopentanone Reagents1 KCN, NH4Cl (Strecker Reaction) Start->Reagents1 Step1 1-Aminocyclopentane- carbonitrile Reagents1->Step1 Formation of α-aminonitrile Reagents2 Cyanamide (H2NCN) Heat, Solvent Step1->Reagents2 Step2 4-Amino-1,3-diazaspiro[4.4] non-3-en-2-one Reagents2->Step2 Guanidinylation & Intramolecular Cyclization End Purified Product Step2->End Purification

Caption: General two-step synthetic workflow.

Troubleshooting Guide: Common Scale-Up Challenges

This section addresses specific experimental issues in a question-and-answer format.

Question 1: My cyclization reaction (Step 2) is showing very low yield and incomplete conversion, even after extended reaction times. What is the likely cause?

Answer: This is a common issue when scaling up guanidinylation reactions, which can be sensitive to multiple factors.

  • Probable Causes:

    • Moisture: Cyanamide and the reaction intermediates are sensitive to hydrolysis. Water contamination can consume reagents and lead to unwanted byproducts.

    • Cyanamide Quality: Cyanamide readily dimerizes to form dicyandiamide, especially upon storage or in the presence of acid/base catalysts. Dicyandiamide is significantly less reactive in this cyclization.

    • Suboptimal Temperature: The reaction requires sufficient thermal energy to overcome the activation barrier for cyclization. However, excessive heat can lead to the decomposition of the starting material, product, or polymerization of cyanamide.[3]

    • Incorrect Stoichiometry: An insufficient amount of cyanamide will naturally lead to incomplete conversion of the aminonitrile starting material.

  • Recommended Solutions & Protocols:

    • Rigorous Anhydrous Conditions: Ensure all solvents are rigorously dried (e.g., distillation over CaH₂) and the reaction is run under an inert atmosphere (Nitrogen or Argon).[4] Dry starting materials in a vacuum oven before use.

    • Verify Reagent Quality: Use fresh, high-purity cyanamide. It is advisable to perform a purity check (e.g., by melting point or NMR) on the cyanamide batch before use.

    • Optimize Reaction Temperature:

      • Start with the literature-reported temperature. If conversion is low, increase the temperature in small increments (e.g., 5-10 °C).

      • Monitor the reaction by TLC or LC-MS every 1-2 hours to track the consumption of starting material and formation of the product.

      • If product degradation is observed at higher temperatures, consider extending the reaction time at a milder temperature.

    • Stoichiometric Adjustment: Use a slight excess of cyanamide (e.g., 1.1 to 1.3 equivalents) to drive the reaction to completion. A large excess should be avoided as it can complicate purification.

Question 2: I'm observing a significant amount of a polar, insoluble white solid crashing out of my reaction mixture during the cyclization step. What is this byproduct?

Answer: The formation of an insoluble white solid is often indicative of polymerization or the formation of highly polar side products like melamine derivatives.

  • Probable Causes:

    • Cyanamide Polymerization: Under certain conditions (especially with heat and catalytic impurities), cyanamide can polymerize or trimerize to form melamine and other insoluble materials.

    • Intermolecular Reactions: Instead of the desired intramolecular cyclization, the aminonitrile or guanidinylated intermediate can react intermolecularly, leading to oligomers or polymers that have poor solubility.

  • Recommended Solutions & Protocols:

    • High-Dilution Principle: On a larger scale, maintaining high dilution can be challenging. However, the principle can be applied through controlled, slow addition of one reagent to the other. Add the aminonitrile solution dropwise over several hours to a heated solution of cyanamide. This keeps the instantaneous concentration of the aminonitrile low, favoring the intramolecular cyclization over intermolecular polymerization.

    • pH Control: The rate of cyanamide polymerization can be pH-dependent. While the reaction itself may proceed without an external catalyst, ensuring the pH of the starting materials is near neutral can help suppress unwanted side reactions.

    • Solvent Choice: Use a solvent in which both the starting materials and intermediates are well-solubilized. A solvent like DMF, DMAc, or NMP might be more effective than lower-boiling point solvents like acetonitrile for maintaining homogeneity at scale.

Question 3: Purification of the final product on silica gel is difficult. The product either streaks badly or doesn't elute from the column. How can I effectively purify my compound?

Answer: The basic guanidine functionality (pKa ≈ 12-13) strongly interacts with the acidic silanol groups on standard silica gel, leading to poor chromatographic performance.[3]

  • Probable Causes:

    • Strong Basic Nature: The guanidine group forms strong ionic interactions with the silica surface.

    • High Polarity: The multiple nitrogen atoms and the carbonyl group make the molecule highly polar, requiring strong eluents that may not provide good separation.

  • Recommended Solutions & Protocols:

    • Modified Silica Gel Chromatography:

      • Protocol: Deactivate the silica gel by adding a basic modifier to your eluent system. A common and effective system is Dichloromethane/Methanol with 0.5-2% Ammonium Hydroxide (or Triethylamine).

      • Step-by-Step:

        • Prepare your eluent mixture (e.g., 95:5 DCM:MeOH + 1% NH₄OH).

        • Slurry pack your column using this eluent.

        • Adsorb your crude product onto a small amount of silica gel.

        • Load the dry material onto the column and elute with the prepared solvent system, gradually increasing the methanol percentage if necessary.

    • Alternative Stationary Phases: Consider using basic alumina or reversed-phase (C18) chromatography. Reversed-phase chromatography with a water/acetonitrile or water/methanol mobile phase containing a modifier like formic acid or TFA can be very effective for purifying basic compounds.

    • Crystallization: This is the most scalable and often preferred method for purification. Perform a systematic screen of solvents (e.g., isopropanol, ethanol, acetonitrile, ethyl acetate, and mixtures thereof) to find conditions that yield crystalline material of high purity.

Frequently Asked Questions (FAQs)

Q1: What are the most critical analytical techniques for monitoring this synthesis? A1: A multi-pronged approach is best.

  • Reaction Monitoring:

    • TLC: Use silica plates and a mobile phase like 90:10:1 DCM/MeOH/NH₄OH. Visualize with UV light and a potassium permanganate stain.

    • LC-MS: This is invaluable for tracking the disappearance of starting materials (m/z of aminonitrile) and the appearance of the product (m/z of target compound). It can also help identify byproducts.[5]

  • Final Product Characterization:

    • NMR (¹H and ¹³C): Essential for structural confirmation. The guanidine carbon has a characteristic shift in the ¹³C NMR spectrum.

    • High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition.

    • FTIR: To confirm the presence of key functional groups (N-H, C=O, C=N).

Q2: What are the key safety considerations when running this synthesis at a multi-gram or kilogram scale? A2: Safety is paramount.

  • Cyanide Handling (Step 1): All operations involving potassium or sodium cyanide must be conducted in a well-ventilated fume hood.[6] A dedicated cyanide quench solution (e.g., bleach or hydrogen peroxide in basic solution) must be readily available to neutralize any spills and decontaminate glassware. Never allow cyanide salts to come into contact with acid, as this will generate highly toxic HCN gas.[7]

  • Cyanamide Handling (Step 2): Cyanamide is a toxic and corrosive substance.[7] Always handle it with appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • Thermal Hazards: The cyclization reaction can be exothermic. When scaling up, ensure the reactor has adequate cooling capacity and that reagents are added in a controlled manner to manage the heat output. A process safety review, including reaction calorimetry, is highly recommended before proceeding to a large scale.

Q3: Can I use a different guanidinylating reagent instead of cyanamide? A3: Yes, several alternatives exist and may offer advantages in terms of reactivity, safety, or handling.

  • S-Methylisothiourea derivatives: These are common reagents that react with primary amines to form guanidines.[8] They are often more stable than cyanamide.

  • Carbodiimides: While typically used for amide coupling, they can react with amines to form guanidines, though this is less common for this specific transformation.

  • Protected Guanidinylating Reagents: Reagents like N,N'-Di-Boc-1H-pyrazole-1-carboxamidine can be used for a milder, more controlled introduction of the guanidine group, followed by deprotection.[4] The choice of reagent will depend on cost, availability, and compatibility with your specific substrate and scale.

Key Experimental Protocol: Cyclization Step

This protocol describes the cyclization of 1-aminocyclopentanecarbonitrile with cyanamide on a laboratory scale, designed with scalability in mind.

Materials:

  • 1-Aminocyclopentanecarbonitrile (1.0 eq)

  • Cyanamide (1.2 eq)

  • 2-Propanol (or other suitable high-boiling solvent)

  • Three-neck round-bottom flask with reflux condenser, temperature probe, and nitrogen inlet

Procedure:

  • Setup: Equip a rigorously dried three-neck flask with a magnetic stirrer, reflux condenser under a nitrogen atmosphere, and a temperature probe.

  • Reagent Charging: To the flask, add cyanamide (1.2 eq) and 2-propanol (to make a final concentration of ~0.5 M with respect to the aminonitrile).

  • Heating: Heat the stirred suspension to 80-90 °C.

  • Controlled Addition: Dissolve 1-aminocyclopentanecarbonitrile (1.0 eq) in a separate portion of dry 2-propanol. Add this solution to the heated cyanamide mixture dropwise via an addition funnel over 2-3 hours.

  • Reaction: After the addition is complete, maintain the reaction at the same temperature, monitoring by LC-MS or TLC every 2 hours until the starting aminonitrile is consumed (typically 6-12 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Concentrate the solvent under reduced pressure.

    • Redissolve the crude residue in dichloromethane.

    • Wash with a saturated sodium bicarbonate solution to remove any acidic impurities, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purification: Purify the crude material using the modified silica gel chromatography protocol described in the troubleshooting section above.

Visualization: Troubleshooting Logic

The following diagram outlines a decision-making process for troubleshooting the critical cyclization step.

Troubleshooting_Tree Start Problem in Cyclization Step? LowYield Low Yield / Incomplete Rxn Start->LowYield Yes Byproduct Insoluble Byproduct Formed Start->Byproduct No Sol1 Check Reagent Purity (Cyanamide) Use Anhydrous Conditions Optimize Temp & Stoichiometry LowYield->Sol1 Yes Purification Purification Issues Byproduct->Purification No Sol2 Use High Dilution (Slow Addition) Control pH / Check Solvent Characterize Byproduct (LCMS) Byproduct->Sol2 Yes Sol3 Use Basic Modifier in Eluent (NH4OH) Try Basic Alumina or C18 Develop Crystallization Method Purification->Sol3 Yes

Caption: Decision tree for common synthesis problems.

References

  • ResearchGate. (2025). Synthetic routes toward 2-substituted 2-imidazolines | Request PDF.
  • NIH. (n.d.). Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines.
  • NIH. (n.d.).
  • NIH. (n.d.). Synthesis of 2-imidazolones and 2-iminoimidazoles.
  • Science of Synthesis. (n.d.).
  • ResearchGate. (n.d.). Scheme 1. Imidazoline derivatives containing a 2-aminoimidazoline or an....
  • Organic Chemistry Portal. (n.d.). Synthesis of 2-imidazolines.
  • Wikipedia. (n.d.). 2-Imidazoline.
  • ACS Omega. (2018). Cyanide-Free Ce(III)
  • Royal Society of Chemistry. (n.d.). Organocatalytic synthesis of spiro compounds via a cascade Michael–Michael-aldol reaction.
  • RSquareL. (n.d.). RECENT ADVANCES IN THE SYNTHESIS OF SPIROCYCLIC COMPOUNDS.
  • SpringerLink. (2024). Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles.
  • NIH. (2024). Exploring pyrrolidinyl-spirooxindole natural products as promising platforms for the synthesis of novel spirooxindoles as EGFR/CDK2 inhibitors for halting breast cancer cells.
  • ACS Publications. (2025). Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases.
  • Oriental Journal of Chemistry. (n.d.).
  • Organic Chemistry Portal. (n.d.). Synthesis of guanidines.
  • Royal Society of Chemistry. (n.d.). Synthesis of α-aminonitriles using aliphatic nitriles, α-amino acids, and hexacyanoferrate as universally applicable non-toxic cyanide sources.
  • University of Toronto. (n.d.). A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds.
  • ResearchGate. (2025).
  • NIH. (2016).
  • NIH. (2015).
  • MDPI. (n.d.). Organocatalytic Synthesis of α-Aminonitriles: A Review.
  • ResearchGate. (n.d.). Synthesis of 4,5-Diazaspiro[2.3]hexanes and 1,2-Diazaspiro[3.3]heptanes as Hexahydropyridazine Analogues | Request PDF.
  • ResearchGate. (2025). Synthesis of Azaspiro[4.
  • ResearchGate. (2025). Synthesis of 2-Azaspiro[4.
  • ResearchGate. (2025). Synthesis of Polycyclic Guanidines by Cyclocondensation Reactions of N -Amidinyliminium Ions | Request PDF.
  • Organic Chemistry Portal. (n.d.).
  • Beilstein Journal of Organic Chemistry. (2019). Synthesis of 1-azaspiro[4.4]nonan-1-oxyls via intramolecular 1,3-dipolar cycloaddition.
  • PubChem. (n.d.). 1,3-Diazaspiro[4.4]non-1-en-4-one.
  • Ministry of Health, Labour and Welfare, Japan. (n.d.). Analytical Method for Spiromesifen (Animal and Fishery Products).
  • Semantic Scholar. (2024). Analytical Method Development and Dermal Absorption of 4-Amino-3-Nitrophenol (4A3NP)
  • MDPI. (n.d.). Analytical Methods for the Determination of Diamorphine (Heroin)

Sources

Optimization

Identification and removal of impurities in 4-Amino-1,3-diazaspiro[4.4]non-3-en-2-one synthesis

Welcome to the technical support center for the synthesis of 4-Amino-1,3-diazaspiro[4.4]non-3-en-2-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Amino-1,3-diazaspiro[4.4]non-3-en-2-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, offering in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the knowledge to identify and remove impurities, thereby optimizing your synthetic route and ensuring the highest purity of your final product.

I. Troubleshooting Guide: From Reaction to Pure Compound

This section addresses common issues encountered during the synthesis of 4-Amino-1,3-diazaspiro[4.4]non-3-en-2-one. Each problem is analyzed from a mechanistic standpoint to provide robust and scientifically sound solutions.

Issue 1: Low or No Product Yield After Initial Synthesis

Symptom: After performing the synthesis, analysis of the crude reaction mixture by techniques such as TLC, LC-MS, or ¹H NMR indicates a low yield or complete absence of the desired 4-Amino-1,3-diazaspiro[4.4]non-3-en-2-one product.

Potential Causes and Solutions:

  • Incomplete Reaction: The reaction may not have gone to completion. This can be due to insufficient reaction time, suboptimal temperature, or degradation of reagents.

    • Causality: The formation of the spirohydantoin ring is a multi-step process, often involving the initial formation of an aminonitrile intermediate followed by cyclization. Each step has its own activation energy barrier that must be overcome.

    • Troubleshooting Steps:

      • Monitor Reaction Progress: Utilize Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of starting materials and the formation of the product over time.[1]

      • Optimize Reaction Conditions: If the reaction is stalled, consider incrementally increasing the temperature or extending the reaction time. Be mindful that excessive heat can lead to byproduct formation.

      • Reagent Quality: Ensure the purity and reactivity of your starting materials, especially the cyanide source and ammonium carbonate, which can degrade over time.

  • Product Solubility: The desired product might be more soluble in the aqueous phase during workup than anticipated, leading to its loss.[1]

    • Causality: The amino and carbonyl functional groups in 4-Amino-1,3-diazaspiro[4.4]non-3-en-2-one can lead to significant water solubility, especially if the aqueous layer is acidic or basic.

    • Troubleshooting Steps:

      • Analyze the Aqueous Layer: Before discarding the aqueous phase from an extraction, analyze a small sample by LC-MS to check for the presence of your product.

      • Back-Extraction: If the product is found in the aqueous layer, perform a continuous liquid-liquid extraction or multiple back-extractions with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) to recover it.

  • Incorrect pH during Workup: The pH of the aqueous solution during extraction is critical for ensuring the product partitions into the organic phase.

    • Causality: The amino group of the target compound is basic. In an acidic aqueous solution (low pH), it will be protonated, forming a salt that is highly soluble in water.

    • Troubleshooting Steps:

      • pH Adjustment: Carefully adjust the pH of the aqueous layer to be slightly basic (pH 8-9) using a mild base like sodium bicarbonate before extraction. This will ensure the amino group is in its free base form, which is more soluble in organic solvents.

Issue 2: Presence of Significant Impurities in the Crude Product

Symptom: Spectroscopic analysis (NMR, MS) of the crude product reveals the presence of one or more significant impurities alongside the desired 4-Amino-1,3-diazaspiro[4.4]non-3-en-2-one.

Common Impurities and Their Origins:

Impurity NamePotential OriginIdentification Method
Unreacted Starting MaterialsIncomplete reaction.TLC, LC-MS, ¹H NMR
Hydrolyzed IntermediatesPresence of excess water or harsh acidic/basic conditions during workup can lead to hydrolysis of nitrile or imine intermediates.LC-MS, IR (presence of carboxylic acid)
Polymeric ByproductsSide reactions, especially at elevated temperatures.¹H NMR (broad signals), Mass Spectrometry (high m/z values)
Isomeric ByproductsNon-selective reactions or rearrangements.High-resolution MS, 2D NMR (COSY, HSQC)

Workflow for Impurity Identification and Removal:

Impurity_Removal_Workflow Crude_Product Crude Product with Impurities Analysis Characterize Impurities (LC-MS, NMR, IR) Crude_Product->Analysis Decision Impurity Type? Analysis->Decision Recrystallization Purify by Recrystallization Decision->Recrystallization Solid with different solubility Column_Chromatography Purify by Column Chromatography Decision->Column_Chromatography Similar polarity Acid_Base_Extraction Purify by Acid-Base Extraction Decision->Acid_Base_Extraction Acidic or Basic Impurity Pure_Product Pure Product Recrystallization->Pure_Product Column_Chromatography->Pure_Product Acid_Base_Extraction->Pure_Product Bucherer_Bergs_Synthesis Start Cyclopentanone + KCN + (NH4)2CO3 Intermediate1 Aminonitrile Intermediate Start->Intermediate1 Intermediate2 Carbamic Acid Intermediate Intermediate1->Intermediate2 Cyclization Intramolecular Cyclization Intermediate2->Cyclization Rearrangement Rearrangement Cyclization->Rearrangement Product 4-Amino-1,3-diazaspiro[4.4]non-3-en-2-one Rearrangement->Product

Sources

Troubleshooting

Preventing degradation of 4-Amino-1,3-diazaspiro[4.4]non-3-en-2-one during storage

A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Degradation During Storage Welcome to the technical support center for 4-Amino-1,3-diazaspiro[4.4]non-3-en-2-one. This guide, designed...

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Degradation During Storage

Welcome to the technical support center for 4-Amino-1,3-diazaspiro[4.4]non-3-en-2-one. This guide, designed for professionals in research and drug development, provides in-depth troubleshooting advice and answers to frequently asked questions to ensure the long-term stability and integrity of your samples. As this compound is a specialized reagent, likely used as a key intermediate in medicinal chemistry for developing novel therapeutics, maintaining its purity is paramount for reproducible and reliable experimental outcomes.[1]

Section 1: Understanding the Stability of 4-Amino-1,3-diazaspiro[4.4]non-3-en-2-one

The structure of 4-Amino-1,3-diazaspiro[4.4]non-3-en-2-one contains several functional groups that influence its stability. The core of the molecule is a spirocyclic system, which imparts a rigid three-dimensional structure.[2][3] The key to its reactivity and potential instability lies in the enamine and cyclic guanidine-like moieties.

  • Enamine System: The molecule possesses an amino group attached to a carbon-carbon double bond, forming an enamine.[4] Enamines are known to be susceptible to hydrolysis, especially under acidic conditions, which can revert them to the corresponding ketone and amine.[4][5][6]

  • Guanidine-like Moiety: The arrangement of nitrogen atoms resembles a cyclic guanidine. Guanidines are strong bases and can be prone to hydrolysis, particularly in the presence of hydroxide ions.[7]

  • Amino Group: The free amino group is a potential site for oxidation. Compounds with aminoguanidine structures have been studied for their antioxidant properties, but they can also be susceptible to oxidative degradation.[8][9][10][11][12]

Given these structural features, the primary degradation pathways to consider during storage are hydrolysis and oxidation .

Proposed Degradation Pathway: Hydrolysis

The most probable degradation route is the hydrolysis of the enamine functional group. This reaction is typically catalyzed by the presence of moisture and can be accelerated by acidic or basic conditions.

G cluster_0 Hydrolysis Pathway A 4-Amino-1,3-diazaspiro[4.4]non-3-en-2-one B Intermediate Iminium Ion A->B + H₂O, H⁺ (catalyst) C 1,3-Diazaspiro[4.4]nonane-2,4-dione (Degradation Product) B->C + H₂O - NH₃

Caption: Proposed hydrolytic degradation of the target compound.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid 4-Amino-1,3-diazaspiro[4.4]non-3-en-2-one?

For long-term stability, the solid compound should be stored at 2-8°C under an inert atmosphere (e.g., argon or nitrogen) and protected from light.[1] A desiccator can also be used to minimize moisture exposure.

Q2: My sample has changed color (e.g., from white to yellow/brown). What does this indicate?

Color change often suggests oxidation or the formation of minor degradation products. It is a strong indicator that the compound's purity may be compromised. You should re-analyze the sample for purity before use.

Q3: Can I store this compound in a solution?

Storing in solution is generally not recommended for long periods. If you must, use an anhydrous, aprotic solvent (e.g., anhydrous DMSO or DMF) and store at -20°C or -80°C under an inert atmosphere. However, be aware that moisture in solvents like DMSO can still lead to degradation, especially during freeze-thaw cycles.[13]

Q4: How many freeze-thaw cycles can a solution of this compound tolerate?

It is best to minimize freeze-thaw cycles. If you need to use a solution multiple times, aliquot it into smaller, single-use volumes before freezing. This prevents repeated temperature cycling and reduces the chance of moisture contamination in the stock solution.[13]

Section 3: Troubleshooting Guide

This section provides a structured approach to identifying and resolving common issues related to the degradation of 4-Amino-1,3-diazaspiro[4.4]non-3-en-2-one.

Problem 1: Decreased Purity or Appearance of New Peaks in Analytical Data (HPLC, LC-MS, NMR)
Possible Cause Recommended Action & Explanation
Moisture Contamination leading to Hydrolysis Action: Immediately transfer the compound to a desiccator or glove box with a dry atmosphere. For future storage, ensure containers are tightly sealed and consider using a sealant like Parafilm®. Explanation: The enamine and guanidine-like functionalities are susceptible to hydrolysis.[4][7] Even small amounts of atmospheric moisture can lead to the formation of byproducts like 1,3-diazaspiro[4.4]nonane-2,4-dione over time.[14]
Oxygen Exposure leading to Oxidation Action: Purge the container with an inert gas (argon or nitrogen) before sealing. Store in a dedicated inert atmosphere container. Explanation: The amino group can be a site for oxidative degradation, which often results in colored impurities.[13] Storing under an inert atmosphere removes oxygen, a key reactant in this process.
Exposure to Light Action: Store the compound in an amber vial or a container wrapped in aluminum foil to block light.[13][15] Explanation: UV radiation can provide the energy to initiate degradation reactions, particularly for compounds with conjugated systems and heteroatoms.
Improper Storage Temperature Action: Ensure the compound is stored at the recommended 2-8°C.[1] Avoid storing at room temperature for extended periods. Explanation: Higher temperatures increase the rate of all chemical reactions, including degradation. Refrigeration slows down these processes significantly.
Problem 2: Inconsistent or Poor Results in Subsequent Synthetic Steps

G cluster_storage Storage Protocol Review cluster_handling Handling Protocol Review start Inconsistent Experimental Results purity_check Assess Purity of Starting Material (LC-MS, qNMR) start->purity_check is_pure Is Purity >95%? purity_check->is_pure review_storage Review Storage Conditions: - Temperature (2-8°C) - Atmosphere (Inert Gas) - Light (Protected) - Moisture (Dessicated) is_pure->review_storage No review_handling Review Handling Procedures: - Weighing in open air? - Using anhydrous solvents? - Inert atmosphere for reactions? is_pure->review_handling No re_run Re-run Experiment with Pure Material is_pure->re_run Yes implement_changes Implement Correct Storage Protocol review_storage->implement_changes implement_changes->purity_check implement_handling Implement Inert Handling Protocol review_handling->implement_handling implement_handling->purity_check

Caption: Troubleshooting workflow for inconsistent experimental results.

Section 4: Protocols for Ensuring Compound Integrity

Adherence to strict protocols for storage and handling is the most effective way to prevent degradation.

Protocol 4.1: Recommended Long-Term Storage of Solid Compound
  • Preparation: Place the vial containing 4-Amino-1,3-diazaspiro[4.4]non-3-en-2-one inside a larger, sealable container (e.g., a glass desiccator jar or a specialized storage vessel).

  • Inert Atmosphere: Place a desiccant (e.g., silica gel) in the bottom of the outer container. Gently flush the container with a stream of dry argon or nitrogen for 2-3 minutes to displace air and moisture.

  • Sealing: Tightly seal the outer container. For vials, ensure the cap is secure and consider wrapping the cap with Parafilm® for an extra barrier against moisture.

  • Light Protection: Place the sealed container in a dark environment. If the container is not opaque, wrap it in aluminum foil.

  • Refrigeration: Store the entire setup in a refrigerator at 2-8°C. Ensure the storage area is free from frequent temperature fluctuations.

Protocol 4.2: Analytical Purity Assessment

To confirm the integrity of your compound, especially if degradation is suspected, the following analytical methods are recommended. Stability testing often relies on chromatographic and spectroscopic techniques to identify and quantify degradation products.[16][17][18][19]

Technique Purpose Expected Observations for Pure vs. Degraded Sample
HPLC-UV Quantify purity and detect non-volatile impurities.Pure: A single major peak at the expected retention time. Degraded: Appearance of additional peaks, often with different polarity (e.g., the more polar ketone degradation product).
LC-MS Identify degradation products by mass.Pure: A major ion corresponding to the mass of the parent compound (C₇H₁₁N₃O, M+H⁺ ≈ 154.09). Degraded: Presence of ions corresponding to degradation products, such as the hydrolyzed ketone (C₇H₁₀N₂O₂, M+H⁺ ≈ 171.08).
¹H-NMR Structural confirmation and purity check.Pure: A clean spectrum matching the reference for the compound. Degraded: Appearance of new signals, potentially the disappearance of the enamine N-H protons and the appearance of signals corresponding to the hydrolyzed product.
FTIR Monitor changes in functional groups.Pure: Characteristic peaks for N-H, C=O, and C=C-N bonds. Degraded: Potential broadening or shifting of the N-H and C=O bands, and a decrease in the intensity of the enamine-related peaks.[17]

Section 5: Summary of Storage Recommendations

Condition Optimal (Long-Term) Acceptable (Short-Term) Not Recommended Justification
Temperature 2-8°CRoom Temperature (< 24 hours)Elevated temperatures (>30°C)Slows the rate of chemical degradation.[15]
Atmosphere Inert Gas (Argon, Nitrogen)Ambient air (brief handling)Humid AirPrevents oxidation and moisture-induced hydrolysis.[7][13]
Light Protected (Amber vial/foil)Ambient laboratory lightDirect Sunlight / UV lightPrevents photo-degradation.[13][15]
Form SolidAnhydrous, aprotic solution (aliquoted)Aqueous or protic solutionsMinimizes surface area and mobility, preventing hydrolysis and solvent-mediated reactions.[4]

By implementing these guidelines, researchers can ensure the stability and reliability of 4-Amino-1,3-diazaspiro[4.4]non-3-en-2-one, leading to more accurate and reproducible scientific outcomes.

References
  • Chemistry Learner. (n.d.). Enamine: Definition, Structure, and Formation Mechanism. Retrieved from [Link]

  • PubMed. (n.d.). Analytical techniques used for monitoring the biodegradation of fluorinated compounds in waste streams from pharmaceutical production. Retrieved from [Link]

  • Making Molecules. (2024). Enamines. Retrieved from [Link]

  • PubMed Central. (2025). Stability of bicyclic guanidine superbases and their salts in water. Retrieved from [Link]

  • ResearchGate. (2024). Relative Stability and Basicity of Enamines from Aminocatalysts. Retrieved from [Link]

  • Separation Science. (2025). Analytical Techniques In Stability Testing. Retrieved from [Link]

  • ACS Publications. (2003). Paradoxical Protective Effect of Aminoguanidine toward Low-Density Lipoprotein Oxidation. Retrieved from [Link]

  • IJRPR. (n.d.). ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. Retrieved from [Link]

  • PubMed Central. (2022). Bond Energies of Enamines. Retrieved from [Link]

  • ACS Publications. (n.d.). Paradoxical Protective Effect of Aminoguanidine toward Low-Density Lipoprotein Oxidation: Inhibition of Apolipoprotein B Fragmentation without Preventing Its Carbonylation. Mechanism of Action of Aminoguanidine | Biochemistry. Retrieved from [Link]

  • Preprints.org. (n.d.). Modern Analytical Technique for Characterization Organic Compounds. Retrieved from [Link]

  • Master Organic Chemistry. (2025). Enamines. Retrieved from [Link]

  • PubMed. (n.d.). Aminoguanidine has both pro-oxidant and antioxidant activity toward LDL. Retrieved from [Link]

  • American Diabetes Association. (1998). Aminoguanidine inhibits reactive oxygen species formation, lipid peroxidation, and oxidant-induced apoptosis. Retrieved from [Link]

  • Mass Analytica. (n.d.). Compound Degradation. Retrieved from [Link]

  • Roylan Developments. (n.d.). Compound storage made simple. Retrieved from [Link]

  • Organic Chemistry Portal. (2021). Synthesis of Five-Membered Cyclic Guanidines via Cascade [3 + 2] Cycloaddition of α-Haloamides with Organo-cyanamides. Retrieved from [Link]

  • RSC Publishing. (2022). Direct synthesis of N2-unprotected five-membered cyclic guanidines by regioselective [3 + 2] annulation of 2-substituted aziridines and N-tosyl cyanamides. Retrieved from [Link]

  • PubMed. (n.d.). Efficient scavenging of fatty acid oxidation products by aminoguanidine. Retrieved from [Link]

  • ACS Publications. (2021). Synthesis of Five-Membered Cyclic Guanidines via Cascade [3 + 2] Cycloaddition of α-Haloamides with Organo-cyanamides. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 4-amino-1,3-diazaspiro[4.4]non-3-en-2-one. Retrieved from [Link]

  • Trustrade. (2023). Storage conditions for chemicals in the laboratory. Retrieved from [Link]

  • PubMed Central. (2022). Anion-Controlled Synthesis of Novel Guanidine-Substituted Oxanorbornanes. Retrieved from [Link]

  • PubChem. (n.d.). 1,3-Diazaspiro[4.4]non-1-en-4-one. Retrieved from [Link]

  • ResearchGate. (n.d.). Spiro Compounds: A Brief History. Retrieved from [Link]

  • Regulations.gov. (2020). Spiromesifen: Drinking Water Assessment for Registration Review. Retrieved from [Link]

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Optimization

Technical Support Center: Troubleshooting Reactions Involving Spirocyclic Ureas

Welcome to the technical support center for researchers, scientists, and drug development professionals working with spirocyclic ureas. This guide provides in-depth troubleshooting advice in a practical question-and-answ...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with spirocyclic ureas. This guide provides in-depth troubleshooting advice in a practical question-and-answer format to address common challenges encountered during the synthesis, purification, and characterization of these unique molecules. My aim is to combine established chemical principles with field-proven insights to help you navigate the complexities of working with spirocyclic ureas.

Section 1: Synthesis and Reaction Optimization

Spirocyclic ureas, with their rigid three-dimensional structures, present unique synthetic challenges. The proximity of reactive groups enforced by the spirocyclic scaffold can lead to unexpected side reactions and influence reactivity in ways not observed in more flexible acyclic or monocyclic urea systems.

Q1: My spirocyclic urea synthesis is resulting in low yields. What are the likely causes and how can I improve it?

Low yields in spirocyclic urea synthesis can often be attributed to a few key factors, primarily steric hindrance, the reactivity of your starting materials, and suboptimal reaction conditions.

Potential Cause 1: Steric Hindrance

The formation of a spirocyclic system often involves bringing together bulky substrates. The steric congestion around the reactive centers can significantly slow down the desired reaction, allowing side reactions to become more prominent.

  • Troubleshooting Steps:

    • Reagent Selection: If possible, consider using less sterically hindered starting materials. For instance, if you are reacting a diamine with a phosgene equivalent, assess if a less bulky diamine can be used.

    • Reaction Temperature: A moderate increase in reaction temperature can sometimes overcome the activation energy barrier imposed by steric hindrance. However, be cautious as excessive heat can lead to decomposition or unwanted side reactions. A systematic temperature screen is recommended.

    • Catalyst Choice: For certain reactions, the use of a catalyst can facilitate the reaction by bringing the reactants together in a favorable orientation. For example, in some cyclization reactions, a Lewis acid catalyst might be beneficial.

Potential Cause 2: Poor Nucleophilicity of the Amine

If your synthesis involves the reaction of an amine with an isocyanate or a phosgene equivalent, the nucleophilicity of the amine is crucial. Aromatic amines or amines with electron-withdrawing groups are less nucleophilic and may react sluggishly.

  • Troubleshooting Steps:

    • Base Addition: The addition of a non-nucleophilic base, such as triethylamine or diisopropylethylamine (DIPEA), can deprotonate the amine, increasing its nucleophilicity.

    • Longer Reaction Times: Less nucleophilic amines may simply require longer reaction times to achieve complete conversion.[1] Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.

    • Activation of the Carbonyl Source: If you are using a phosgene equivalent like carbonyldiimidazole (CDI), the order of addition matters. Pre-activating the CDI with one amine before adding the second can sometimes improve yields.

Potential Cause 3: Suboptimal Reaction Conditions

The choice of solvent, temperature, and concentration can have a significant impact on the reaction outcome.

  • Troubleshooting Steps:

    • Solvent Screening: The polarity of the solvent can influence the solubility of your reactants and the stability of any intermediates. Screen a range of aprotic solvents such as THF, DCM, and DMF.

    • Concentration Effects: In intramolecular cyclizations to form the spirocyclic urea, high dilution conditions can favor the desired intramolecular reaction over intermolecular polymerization.

ParameterRecommendationRationale
Temperature Start at room temperature and gradually increase if no reaction is observed.Balances the need to overcome activation energy with the risk of decomposition.
Solvent Screen aprotic solvents (THF, DCM, DMF).Solvent polarity can affect reactant solubility and reaction rate.
Concentration For intramolecular cyclizations, consider high dilution.Favors intramolecular reaction over intermolecular side reactions.
Base Use a non-nucleophilic base (e.g., Et3N, DIPEA) for less nucleophilic amines.Increases the nucleophilicity of the amine without competing in the reaction.
Q2: I am observing significant byproduct formation in my reaction. What are the common side reactions and how can I suppress them?

The formation of byproducts is a common issue, often arising from the high reactivity of intermediates or the presence of multiple reactive sites.

Common Side Reaction 1: Formation of Symmetrical Ureas

When synthesizing an unsymmetrical spirocyclic urea from two different amine components and a carbonyl source like phosgene or CDI, the formation of symmetrical ureas is a frequent byproduct.

  • Causality: This occurs when the carbonyl source reacts with two molecules of the same amine before the second, different amine has a chance to react.

  • Prevention Strategy:

    • Stepwise Addition: Add the first amine to the carbonyl source slowly at a low temperature (e.g., 0 °C) to form the carbamoyl chloride or activated intermediate.[1] Once this intermediate is formed, add the second amine to the reaction mixture.

    • Use of Less Reactive Carbonyl Sources: Reagents like 1,1'-carbonylbis(benzotriazole) (CBT) can offer a milder and more controlled reaction, reducing the formation of symmetrical byproducts.[2]

Common Side Reaction 2: Intramolecular Cyclization (Unwanted)

If your starting materials contain other nucleophilic groups, unintended intramolecular cyclization can compete with the desired urea formation.

  • Causality: A nearby hydroxyl, thiol, or another amine group can attack an activated intermediate, leading to the formation of an unwanted heterocyclic ring.

  • Prevention Strategy:

    • Protecting Groups: Protect any potentially interfering functional groups before the urea formation step. Common protecting groups for hydroxyls include silyl ethers (e.g., TBDMS) and for amines, Boc or Cbz groups.

    • Reaction Conditions: Lowering the reaction temperature can sometimes favor the desired intermolecular reaction over the intramolecular cyclization.

Common Side Reaction 3: Oligomerization/Polymerization

When attempting an intramolecular cyclization to form a spirocyclic urea from a molecule containing both an amine and an isocyanate (or a precursor to it), intermolecular reactions can lead to oligomers or polymers.

  • Causality: At high concentrations, the reactive ends of two different molecules are more likely to encounter each other than the two reactive ends of the same molecule.

  • Prevention Strategy:

    • High Dilution: Performing the reaction at very low concentrations (e.g., 0.01 M or lower) is the most effective way to promote intramolecular cyclization. This can be practically achieved by the slow addition of the substrate to a large volume of solvent.

Side_Reactions cluster_synthesis Potential Issues cluster_byproducts Common Byproducts Spirocyclic Urea Synthesis Spirocyclic Urea Synthesis Low Yield Low Yield Spirocyclic Urea Synthesis->Low Yield Byproduct Formation Byproduct Formation Spirocyclic Urea Synthesis->Byproduct Formation Symmetrical Ureas Symmetrical Ureas Byproduct Formation->Symmetrical Ureas Cause: Fast reaction of one amine Unwanted Cyclization Unwanted Cyclization Byproduct Formation->Unwanted Cyclization Cause: Other nucleophiles present Oligomers/Polymers Oligomers/Polymers Byproduct Formation->Oligomers/Polymers Cause: High concentration in intramolecular reactions

Caption: Troubleshooting workflow for spirocyclic urea synthesis.

Section 2: Purification and Isolation

The unique structural properties of spirocyclic ureas, such as their rigidity and often-poor solubility, can make purification a significant hurdle.

Q3: I am struggling to purify my spirocyclic urea. Recrystallization is not working, and it is difficult to handle on a chromatography column. What are my options?

Challenge 1: Poor Solubility

The rigid and often planar nature of the urea functional group can lead to strong crystal lattice packing, resulting in poor solubility in common organic solvents.[2]

  • Troubleshooting Recrystallization:

    • Solvent Screening: A broad solvent screen is essential. Try a range of solvents with varying polarities, including alcohols (ethanol, isopropanol), esters (ethyl acetate), ketones (acetone), and more polar aprotic solvents (DMF, DMSO) for highly insoluble compounds. Sometimes a solvent mixture (e.g., ethanol/water, hexane/ethyl acetate) is required.

    • Slow Cooling: Rapid cooling often leads to the crashing out of the product, trapping impurities. Allow the solution to cool slowly to room temperature, and then gradually cool it further in a refrigerator.[3]

    • Seeding: If you have a small amount of pure product, adding a seed crystal can initiate crystallization.

    • Anti-Solvent Addition: Dissolve your compound in a good solvent and then slowly add a miscible anti-solvent (a solvent in which your compound is insoluble) until the solution becomes turbid. Then, add a small amount of the good solvent to redissolve the solid and allow it to stand.

Challenge 2: Chromatography Issues

While column chromatography is a powerful purification technique, spirocyclic ureas can present challenges.

  • Troubleshooting Column Chromatography:

    • Solubility at the Column Head: Poor solubility can cause the compound to precipitate at the top of the column when loaded. Dissolve the crude product in a minimal amount of a strong solvent (like DCM or a small amount of DMF) and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dried silica with the adsorbed compound can be loaded onto the column.

    • Tailing on Silica Gel: The hydrogen-bonding capabilities of the urea functional group can lead to strong interactions with the acidic silica gel, causing significant tailing of the peak. Adding a small amount of a basic modifier like triethylamine (e.g., 0.1-1%) to your eluent can often mitigate this issue by neutralizing the acidic sites on the silica.

    • Alternative Stationary Phases: If silica gel proves problematic, consider using a less acidic stationary phase like alumina (neutral or basic) or a bonded phase like diol or amino-functionalized silica. For very non-polar spirocyclic ureas, reversed-phase chromatography (C18) may be a suitable alternative.

Purification MethodCommon IssueRecommended Solution
Recrystallization Poor solubilityBroad solvent screen; slow cooling; seeding; anti-solvent addition.
Column Chromatography Precipitation on columnDry loading onto silica gel.
Peak tailingAdd a basic modifier (e.g., triethylamine) to the eluent.
Strong retentionConsider alternative stationary phases (alumina, diol, amino, C18).

Section 3: Stability and Storage

Ureas are generally stable compounds, but the spirocyclic framework can introduce strain or expose the urea moiety to degradation under certain conditions.

Q4: My spirocyclic urea appears to be decomposing during workup or storage. What are the likely degradation pathways and how can I prevent this?

Degradation Pathway 1: Hydrolysis

The urea functional group can be susceptible to hydrolysis, especially under strongly acidic or basic conditions, to regenerate the constituent amines.

  • Causality: The carbonyl carbon of the urea is electrophilic and can be attacked by water or hydroxide ions. This process is often accelerated by heat.

  • Prevention Strategy:

    • pH Control: During aqueous workup, maintain the pH in a neutral range (ideally between 4 and 8) where urea is most stable.[4] Avoid prolonged exposure to strong acids or bases.

    • Temperature Control: Perform extractions and other workup steps at room temperature or below whenever possible.

    • Storage: Store the purified spirocyclic urea in a cool, dry place. If the compound is particularly sensitive, storage under an inert atmosphere (nitrogen or argon) can be beneficial.

Degradation Pathway 2: Thermal Decomposition

At elevated temperatures, ureas can decompose. The specific decomposition pathway can vary depending on the structure of the molecule.

  • Causality: High temperatures can provide enough energy for the cleavage of the C-N bonds in the urea moiety.

  • Prevention Strategy:

    • Avoid Excessive Heat: When removing solvents, use a rotary evaporator at a moderate temperature. If the compound needs to be dried under high vacuum, do so at room temperature.

    • Melting Point Determination: Be cautious when determining the melting point, as decomposition may occur at or near the melting temperature.

Stability cluster_degradation Degradation Pathways Spirocyclic Urea Spirocyclic Urea Hydrolysis Hydrolysis Spirocyclic Urea->Hydrolysis Conditions: Strong Acid/Base, Heat Thermal Decomposition Thermal Decomposition Spirocyclic Urea->Thermal Decomposition Conditions: High Temperature Amine Products Amine Products Hydrolysis->Amine Products Prevention: Neutral pH (4-8), Low Temperature Decomposition Products Decomposition Products Thermal Decomposition->Decomposition Products Prevention: Avoid Excessive Heat

Caption: Key degradation pathways for spirocyclic ureas.

Section 4: Analytical Characterization

unambiguous characterization of spirocyclic ureas is essential to confirm their structure and purity. However, their unique properties can sometimes lead to confusing analytical data.

Q5: I am having trouble interpreting the NMR spectrum of my spirocyclic urea. The signals are broad, or I am seeing more signals than expected. What could be the cause?

Issue 1: Broad NMR Signals

Broad signals in an NMR spectrum can be indicative of several phenomena.

  • Potential Cause: Restricted Rotation: The C-N bonds of a urea have some double-bond character, which can lead to restricted rotation. In a spirocyclic system, this restricted rotation, combined with the overall rigidity of the molecule, can lead to the presence of different conformers that are slowly interconverting on the NMR timescale. This can result in broad peaks.

  • Troubleshooting:

    • Variable Temperature (VT) NMR: Acquiring NMR spectra at different temperatures can help to resolve this issue. At higher temperatures, the rate of interconversion between conformers may increase, leading to a sharpening of the signals into an averaged spectrum. Conversely, at lower temperatures, the interconversion may be slowed down enough to observe distinct signals for each conformer.

  • Potential Cause: Aggregation: The strong hydrogen-bonding capabilities of ureas can lead to aggregation in solution, especially at higher concentrations. This can result in broad signals due to the different chemical environments of molecules within the aggregate.

  • Troubleshooting:

    • Concentration-Dependent NMR: Acquire spectra at different concentrations. If aggregation is the issue, the signals should sharpen upon dilution.

    • Solvent Choice: Using a more polar, hydrogen-bond-disrupting solvent like DMSO-d6 can sometimes break up aggregates and lead to sharper signals.

Issue 2: More Signals Than Expected (Diastereomers)

If your spirocyclic urea contains multiple stereocenters, you may have a mixture of diastereomers.

  • Causality: If the reaction that forms the spirocycle is not stereospecific or stereoselective, it can produce a mixture of diastereomers. Diastereomers are different compounds and will have distinct NMR spectra.

  • Troubleshooting:

    • Chromatographic Separation: Attempt to separate the diastereomers by careful column chromatography or HPLC.

    • 2D NMR: Advanced 2D NMR techniques like NOESY or ROESY can be used to determine the relative stereochemistry of the major and minor diastereomers.

Q6: My mass spectrometry data is ambiguous. I am not seeing the expected molecular ion, or the fragmentation pattern is complex. How can I get better data?

Issue 1: Missing Molecular Ion

  • Potential Cause: Instability in the Ion Source: Some spirocyclic ureas may be prone to fragmentation under the ionization conditions (e.g., electron impact, EI).

  • Troubleshooting:

    • Soft Ionization Techniques: Use a softer ionization technique like electrospray ionization (ESI) or chemical ionization (CI). These methods are less energetic and are more likely to produce the intact molecular ion.

Issue 2: Complex Fragmentation

  • Causality: The rigid framework of a spirocycle can lead to complex fragmentation patterns that may not follow the typical fragmentation rules for simpler molecules.

  • Troubleshooting:

    • High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which can be used to determine the elemental composition of the molecular ion and key fragments. This is invaluable for confirming the identity of your compound and deciphering the fragmentation pathway.

    • Tandem Mass Spectrometry (MS/MS): In MS/MS, the molecular ion is isolated and then fragmented. This allows you to establish a clear relationship between the parent ion and its fragments, which can help in elucidating the structure.

References

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  • Recreation of Wöhler's Synthesis of Urea: An Undergraduate Organic Laboratory Exercise. ResearchGate[Link]

  • 1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea. MDPI[Link]

  • Intramolecular Cyclization Side Reactions. ResearchGate[Link]

  • Urea-aromatic interactions in biology. PMC[Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts[Link]

  • Spirocyclic compound NMR challenge. ResearchGate[Link]

  • A rare case of urea cycle defect and its clinical implications. GSC Online Press[Link]

  • Synthesis and Characterization of New Spirooxindoles Including Triazole and Benzimidazole Pharmacophores via [3+2] Cycloaddition Reaction: An MEDT Study of the Mechanism and Selectivity. NIH[Link]

  • Techniques for Improving Solubility. International Journal of Medical Science and Dental Research[Link]

  • Influence of the urea content on the YSZ hydrothermal synthesis under dilute conditions and its role as dispersant agent in the post-reaction medium. ResearchGate[Link]

  • Improvement in solubility of poor water-soluble drugs by solid dispersion. PMC[Link]

  • Proximal urea cycle defects are challenging to detect with newborn screening: Results of a prospective pilot study using post-analytical tools. PubMed[Link]

  • NHC/Urea Cocatalyzed Intramolecular Stetter Reaction to Construct Bicyclic and Tricyclic Spirocarbocycles. PubMed[Link]

  • Designed Synthesis of Diversely Substituted Hydantoins and Hydantoin-Based Hybrid Molecules. ACS Publications[Link]

  • Synthesis of spiro[dihydropyridine-oxindoles] via three-component reaction of arylamine, isatin and cyclopentane-1,3-dione. Beilstein Journals[Link]

  • urea cycle review using a case study on ornithine transcarbamylase deficiency. eScholarship.org[Link]

  • Facile synthesis of hydantoin/1,2,4-oxadiazoline spiro-compounds via 1,3-dipolar cycloaddition of nitrile oxides to 5-iminohydantoins. PubMed Central[Link]

  • Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses[Link]

  • Development of urea-bridged cyclic dominant negative pneumococcus competence-stimulating peptide analogs. RSC Publishing[Link]

  • Enantioselective Synthesis of Spirocyclic Nitrogen-Containing Heterocycles Catalyzed by an Iridium-Containing Cytochrome. PMC[Link]

  • SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES. Journal of Pharmaceutical Negative Results[Link]

  • NMR spectroscopy as a characterization tool enabling biologics formulation development. ScienceDirect[Link]

  • Synthesis and NMR Characterization of Hydroxyurea and Mesylglycol Glycoconjugates as Drug Candidates for Targeted Cancer Chemotherapy. PubMed[Link]

  • Synthesis of hydantoin and thiohydantoin related compounds from benzil and study of their cytotoxicity. ResearchGate[Link]

  • Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis. PubMed Central[Link]

  • Scheme 1. Synthesis procedure of spirooxindole derivatives. ResearchGate[Link]

  • Purification of Organic Compounds: from Crude Product to Purity. EMU Physics Department[Link]

  • Structural characterization and mass spectrometry fragmentation signatures of macrocyclic alkanes isolated from a Sydney Basin torbanite, Australia. SpringerLink[Link]

  • Urea cycle disorders: A case report of a successful treatment with liver transplant and a literature review. PubMed Central[Link]

  • Novel new research strategies of hydantoin derivatives: A review. SRR Publications[Link]

  • Techniques for solubility enhancement of Hydrophobic drugs: A Review. Journal of Advanced Pharmacy Education and Research[Link]

  • Intramolecular cyclization of the O‐Nitro urea/thiourea to 3,4‐dihydroisoquinolin‐1(2H). Wiley Online Library[Link]

  • Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry. YouTube[Link]

  • Spirocycles as Rigidified sp3-Rich Scaffolds for a Fragment Collection. PubMed[Link]

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  • mass spectra - fragmentation patterns. Chemguide[Link]

  • Transition metal-catalyzed synthesis of spirooxindoles. PMC[Link]

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  • Catalytic enantioselective synthesis of chiral spirocyclic 1,3-diketones via organo-cation catalysis. RSC Publishing[Link]

  • Rationalized design, synthesis and pharmacological screening of amino acid linked spiro pyrrolidino oxyindole analogs through environment friendly reaction. PubMed Central[Link]

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Sources

Reference Data & Comparative Studies

Comparative

The Spirocyclic Frontier: A Comparative Analysis of 4-Amino-1,3-diazaspiro[4.4]non-3-en-2-one and Its Contemporaries in Drug Discovery

In the relentless pursuit of novel therapeutic agents, medicinal chemists are increasingly venturing beyond the "flatland" of traditional aromatic scaffolds.[1] The exploration of three-dimensional chemical space is para...

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of novel therapeutic agents, medicinal chemists are increasingly venturing beyond the "flatland" of traditional aromatic scaffolds.[1] The exploration of three-dimensional chemical space is paramount for enhancing potency, selectivity, and pharmacokinetic profiles.[2] Spirocyclic scaffolds, characterized by two rings sharing a single atom, have emerged as a privileged structural motif, offering a unique combination of conformational rigidity and spatial complexity.[1][3] Their inherent three-dimensionality often leads to improved physicochemical properties such as solubility and metabolic stability, which are critical for successful drug development.[4][5]

This guide provides an in-depth comparative analysis of the novel 4-Amino-1,3-diazaspiro[4.4]non-3-en-2-one scaffold against two well-established classes of spirocycles: spiro-hydantoins and spiro-oxindoles. We will dissect their structural nuances, explore their synthetic accessibility, and evaluate their potential impact on key drug-like properties, supported by validated experimental protocols.

The Subject Scaffold: 4-Amino-1,3-diazaspiro[4.4]non-3-en-2-one

The core of our subject, the 1,3-diazaspiro[4.4]non-1-en-4-one system, is a recognized scaffold in medicinal chemistry. For instance, a derivative, 2-butyl-1,3-diazaspiro[4.4]non-1-en-4-one, serves as a key intermediate in the synthesis of Irbesartan, an angiotensin II receptor antagonist used to treat hypertension.[6][7] This establishes the synthetic tractability and pharmaceutical relevance of the core structure.

The introduction of a 4-amino group to this core, creating 4-Amino-1,3-diazaspiro[4.4]non-3-en-2-one, transforms the molecule into a cyclic guanidine isostere. This functional group is anticipated to significantly influence its properties:

  • Basicity: The amino group is expected to increase the scaffold's basicity, potentially enhancing water solubility and enabling salt formation, a common strategy to improve the biopharmaceutical properties of drug candidates.

  • Hydrogen Bonding: The amino group provides an additional hydrogen bond donor, which can be crucial for specific interactions with biological targets.

  • Structural Rigidity: The spirocyclic nature of the scaffold locks the conformation of the molecule, which can optimize the orientation of binding elements in a controlled manner, leading to improved efficacy and/or selectivity.[2]

The Comparators: Established Spirocyclic Scaffolds

To contextualize the potential of our subject scaffold, we will compare it against two widely utilized spirocyclic systems in drug discovery: spiro-hydantoins and spiro-oxindoles.

Spiro-hydantoins

Spiro-hydantoins, which are derivatives of imidazolidine-2,4-dione, have a rich history in medicinal chemistry.[8] They are found in several approved drugs and clinical candidates. A notable example is Sorbinil, a spiro-hydantoin derivative that acts as an aldose reductase inhibitor and has been investigated for the treatment of diabetic complications.[9]

  • Key Features: The hydantoin moiety offers a rich array of hydrogen bond donors and acceptors. The spirocyclic fusion enhances their three-dimensionality.

  • Biological Activities: Spiro-hydantoins have demonstrated a broad range of biological activities, including antimicrobial, anticonvulsant, and anticancer properties.[9][10]

Spiro-oxindoles

The spiro-oxindole scaffold is a prominent structural motif found in numerous natural products with potent biological activities.[11][12] This has inspired the synthesis of a vast library of spiro-oxindole analogues for drug discovery.

  • Key Features: The oxindole core provides a rigid and planar surface that can be readily functionalized. The spiro center introduces a three-dimensional vector, allowing for precise projection of substituents into the binding pockets of target proteins.

  • Biological Activities: Spiro-oxindoles are particularly prominent in oncology research, with compounds showing inhibitory activity against critical cancer-related targets like MDM2 and various kinases.[1][13] They also exhibit antiviral and antiparasitic activities.[14][15]

Comparative Analysis: A Head-to-Head Evaluation

The choice of a scaffold in a drug discovery program is a critical decision. Below is a comparative analysis of our three scaffolds based on key medicinal chemistry parameters.

Structural and Physicochemical Properties

The inherent three-dimensionality of spirocycles, as measured by the fraction of sp³ hybridized carbons (Fsp³), is a key differentiator from flat aromatic systems.[4] A higher Fsp³ count generally correlates with improved solubility and reduced promiscuity.[2]

ScaffoldCore StructureKey Functional GroupsExpected Fsp³ ContributionAnticipated Physicochemical Advantages
4-Amino-1,3-diazaspiro [4.4]non-3-en-2-one 1,3-Diazaspiro[4.4]nonaneCyclic Guanidine Isostere, AmineHighEnhanced aqueous solubility due to basicity, strong H-bonding potential.
Spiro-hydantoin Imidazolidine-2,4-dioneImide, UreaHighMultiple H-bond donors and acceptors, good metabolic stability.
Spiro-oxindole OxindoleAmide, KetoneHighRigid core for defined substituent projection, versatile synthetic handles.
Synthetic Accessibility

The ease of synthesis and the potential for diversification are crucial for a successful medicinal chemistry campaign.

  • 4-Amino-1,3-diazaspiro[4.4]non-3-en-2-one: The synthesis would likely involve the construction of the 1,3-diazaspiro[4.4]nonan-2-one core, followed by functionalization to introduce the amino group. The known synthesis of related intermediates suggests this is a feasible approach.[6]

  • Spiro-hydantoins: The Bucherer-Bergs reaction is a classical and widely used method for the synthesis of hydantoins from ketones, providing a straightforward entry to spiro-hydantoin scaffolds.

  • Spiro-oxindoles: A variety of synthetic methods are available, including 1,3-dipolar cycloaddition reactions and intramolecular Heck reactions, allowing for the construction of diverse and complex spiro-oxindole libraries.[11][14]

Biological and Pharmacokinetic Profile

The ultimate test of a scaffold is its performance in biological systems. While the specific biological activity of 4-Amino-1,3-diazaspiro[4.4]non-3-en-2-one is yet to be determined, we can extrapolate its potential based on its structural features and compare it to the known profiles of our comparator scaffolds.

Property4-Amino-1,3-diazaspiro [4.4]non-3-en-2-one (Predicted)Spiro-hydantoin (Established)Spiro-oxindole (Established)
Potential Targets Kinases, Proteases, GPCRs (due to H-bonding and basicity)Aldose reductase, various enzymes and receptors.[9]MDM2, kinases, viral proteins.[1][13]
Metabolic Stability The cyclopentane ring may be susceptible to oxidation. The cyclic guanidine-like core is expected to be relatively stable.Generally good metabolic stability.The oxindole ring can be susceptible to metabolism, but this is highly dependent on substitution.
Cell Permeability The increased polarity from the amino group may reduce passive permeability, but could be a substrate for transporters.Generally good permeability, but can be influenced by substitution.Generally good permeability.

Experimental Protocols for Scaffold Evaluation

To provide a framework for the objective comparison of these scaffolds, we present detailed protocols for key in vitro assays that are fundamental to early-stage drug discovery.

Workflow for Comparative Scaffold Evaluation

The following diagram illustrates a typical workflow for the initial characterization and comparison of novel chemical scaffolds.

G cluster_0 Synthesis & Characterization cluster_1 Physicochemical Profiling cluster_2 In Vitro ADME Screening cluster_3 Biological Screening Synthesis Scaffold Synthesis & Diversification QC Purity & Structural Confirmation (NMR, LC-MS) Synthesis->QC Solubility Kinetic Solubility Assay QC->Solubility LogP LogP/LogD Determination QC->LogP Metabolic_Stability Microsomal Stability Assay Solubility->Metabolic_Stability Permeability PAMPA Assay LogP->Permeability Primary_Assay Primary Target-Based Assay Metabolic_Stability->Primary_Assay Permeability->Primary_Assay Cell_Viability Cell Viability Assay (e.g., MTT) Primary_Assay->Cell_Viability

Caption: A generalized workflow for the discovery and development of spiro-based therapeutic agents.[1]

Protocol: Metabolic Stability in Human Liver Microsomes

This assay assesses a compound's susceptibility to metabolism by liver enzymes, primarily cytochrome P450 (CYP) enzymes.[16]

Objective: To determine the in vitro intrinsic clearance (CLint) of test compounds.

Materials:

  • Pooled human liver microsomes (HLMs)

  • Phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[16]

  • Test compounds and positive controls (e.g., Verapamil - high clearance, Diazepam - low clearance)

  • Acetonitrile with an internal standard for quenching and analysis

  • 96-well plates

  • Incubator shaker (37°C)

  • LC-MS/MS system

Procedure:

  • Preparation:

    • Prepare a 1 mg/mL solution of HLMs in phosphate buffer.

    • Prepare a working solution of the NADPH regenerating system according to the manufacturer's instructions.

    • Prepare 1 µM solutions of the test compounds and controls in the HLM solution.

  • Incubation:

    • Pre-warm the plate containing the HLM and compound mixtures to 37°C for 10 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system to each well.

    • Incubate the plate at 37°C with gentle shaking.

  • Time Points and Quenching:

    • At specified time points (e.g., 0, 5, 15, 30, and 45 minutes), stop the reaction in designated wells by adding 3-4 volumes of ice-cold acetonitrile containing an internal standard.[17]

  • Sample Processing and Analysis:

    • Centrifuge the plate to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the samples by LC-MS/MS to determine the remaining concentration of the test compound at each time point.

Data Analysis:

  • Plot the natural logarithm of the percentage of the compound remaining versus time.

  • The slope of the linear regression line represents the elimination rate constant (k).

  • Calculate the half-life (t½) = 0.693 / k.

  • Calculate the intrinsic clearance (CLint in µL/min/mg protein) = (0.693 / t½) / (mg/mL microsomal protein).

Conclusion and Future Outlook

The exploration of novel spirocyclic scaffolds is a promising avenue in the quest for new and improved therapeutics. The 4-Amino-1,3-diazaspiro[4.4]non-3-en-2-one scaffold, with its unique cyclic guanidine-like feature, presents an intriguing profile with the potential for enhanced solubility and target interactions.

While established scaffolds like spiro-hydantoins and spiro-oxindoles have a proven track record, the true potential of this novel scaffold can only be unlocked through systematic synthesis and rigorous biological and pharmacokinetic evaluation. The experimental protocols outlined in this guide provide a robust framework for such an investigation. As our understanding of the intricate relationship between three-dimensional molecular architecture and biological function deepens, scaffolds like 4-Amino-1,3-diazaspiro[4.4]non-3-en-2-one will undoubtedly play a crucial role in shaping the future of medicine. The field of spirocyclic chemistry will continue to thrive and contribute to drug development, improving activity and selectivity against emergent ailments.[18]

References

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Validation

In Vitro Efficacy of Novel 4-Amino-1,3-diazaspiro[4.4]non-3-en-2-one Derivatives: A Comparative Guide

Introduction: The Promise of Spirocyclic Scaffolds in Drug Discovery In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that can provide unique three-dimensional arrangements to interact wit...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of Spirocyclic Scaffolds in Drug Discovery

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that can provide unique three-dimensional arrangements to interact with biological targets is perpetual. Spirocyclic compounds, characterized by two rings sharing a single common atom, have emerged as a privileged structural motif.[1] Their inherent rigidity and defined spatial orientation offer a distinct advantage in designing specific and potent therapeutic agents. The 4-Amino-1,3-diazaspiro[4.4]non-3-en-2-one core, a unique spiro-heterocyclic framework, presents a compelling starting point for the synthesis of new chemical entities with potential biological activities.[2] This guide provides a comparative analysis of the in vitro testing of compounds synthesized from this spiro-core, with a focus on their potential as anticancer and antimicrobial agents. Due to the novelty of this specific scaffold, direct and extensive in vitro data is emerging. Therefore, this guide will also draw logical comparisons with structurally related spiro-heterocyclic compounds and established therapeutic agents to provide a comprehensive evaluation framework.

Rationale for In Vitro Testing: Establishing a Biological Activity Profile

The initial assessment of any newly synthesized compound library involves a battery of in vitro assays designed to elucidate its potential therapeutic effects and cytotoxic liabilities. For derivatives of the 4-Amino-1,3-diazaspiro[4.4]non-3-en-2-one scaffold, the primary areas of investigation are logically directed towards oncology and infectious diseases, given the established bioactivities of many nitrogen-containing heterocycles.[3]

The primary objectives of the in vitro testing cascade are:

  • To determine the cytotoxic potential against various cancer cell lines.

  • To assess the antimicrobial efficacy against a panel of pathogenic bacteria and fungi.

  • To compare the potency of the synthesized compounds against relevant clinically used drugs and other investigational agents.

  • To gain preliminary insights into the mechanism of action .

This systematic approach allows for the early identification of lead compounds with desirable activity profiles and provides the foundational data necessary for further preclinical development.

Comparative Anticancer Activity: In Vitro Cytotoxicity Screening

A fundamental step in the evaluation of novel compounds for anticancer potential is the assessment of their ability to inhibit the proliferation of cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted colorimetric method for this purpose, providing a quantitative measure of cell viability.[4][5]

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines the standardized procedure for determining the half-maximal inhibitory concentration (IC50) of test compounds.[6][7][8]

  • Cell Seeding: Cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer, PC-3 for prostate cancer) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.[9]

  • Compound Treatment: The synthesized compounds and a reference drug (e.g., Doxorubicin) are serially diluted to a range of concentrations. The cell culture medium is replaced with medium containing the test compounds or the vehicle control (e.g., DMSO).

  • Incubation: The plates are incubated for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.[8]

  • MTT Addition: After the incubation period, 10-20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 2-4 hours.[7][8]

  • Formazan Solubilization: The medium is carefully removed, and 100-150 µL of a solubilization solution (e.g., DMSO) is added to each well to dissolve the formazan crystals.[5]

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of cell viability against the compound concentration.

Comparative Performance of Spiro-Heterocyclic Compounds

While specific IC50 values for derivatives of 4-Amino-1,3-diazaspiro[4.4]non-3-en-2-one are not yet widely published, we can draw comparisons from related spiro-heterocyclic structures that have been evaluated for their anticancer activity.

Compound ClassCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)Citation
Dispiro-indolinonesLNCaP (Prostate)1.2 - 3.5DoxorubicinNot specified[1][10]
Spiro-fused oxindolesJurkat, K-562, HeLa2 - 10Not specifiedNot specified[11]
1-Thia-4-azaspiro[4.5]decane derivativesHepG-2, PC-3, HCT116Moderate to high activityDoxorubicinNot specified[9][12]

This table presents a summary of reported anticancer activities for structurally related spiro compounds to provide a comparative context.

The data indicates that spiro-heterocyclic compounds can exhibit potent anticancer activity, with some derivatives showing IC50 values in the low micromolar range.[1][11] This provides a strong rationale for the continued investigation of novel spiro scaffolds like 4-Amino-1,3-diazaspiro[4.4]non-3-en-2-one.

Visualizing the Anticancer Mechanism of Action: A Potential Pathway

Many cytotoxic agents exert their effects by inducing apoptosis, or programmed cell death. A common signaling cascade involves the p53 tumor suppressor pathway.

anticancer_pathway Spiro_Compound Spiro-Heterocyclic Compound MDM2_p53 MDM2-p53 Interaction Spiro_Compound->MDM2_p53 Inhibition p53 p53 Stabilization and Activation MDM2_p53->p53 Disruption leads to Bax Bax Upregulation p53->Bax Mitochondrion Mitochondrial Outer Membrane Permeabilization Bax->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase_9 Caspase-9 Activation Cytochrome_c->Caspase_9 Caspase_3 Caspase-3 Activation Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Caption: Potential p53-mediated apoptotic pathway induced by spiro-heterocyclic compounds.

Comparative Antimicrobial Activity: In Vitro Susceptibility Testing

The prevalence of antibiotic resistance necessitates the discovery of new antimicrobial agents with novel mechanisms of action.[13] Heterocyclic compounds are a rich source of potential antimicrobial drugs. The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.[14][15][16]

Experimental Protocol: Broth Microdilution Assay

This protocol details the steps for assessing the antimicrobial activity of the synthesized compounds.[17]

  • Preparation of Inoculum: Bacterial or fungal strains are cultured overnight, and the suspension is adjusted to a standardized turbidity (e.g., 0.5 McFarland standard).

  • Serial Dilution of Compounds: The test compounds and a reference antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) are serially diluted in a 96-well microtiter plate containing an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated at 35-37°C for 16-24 hours for bacteria and at a suitable temperature and duration for fungi.[16]

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Comparative Performance of Related Heterocyclic Compounds

While specific MIC values for 4-Amino-1,3-diazaspiro[4.4]non-3-en-2-one derivatives are pending publication, data from other amino-heterocyclic compounds provide a useful benchmark.

Compound ClassMicroorganismMIC (µg/mL)Reference CompoundMIC (µg/mL)Citation
1,2,4-triazole-3-thione derivativesCandida albicans62.5FluconazoleNot specified[13]
2-benzyl-2,7-diazaspiro[3.5]nonane derivativesMycobacterium tuberculosis< 0.01Not specifiedNot specified[18]
Azaspiro analogues of LinezolidEscherichia coli0.72LinezolidNot specified[19]

This table illustrates the antimicrobial potential of various spiro and heterocyclic compounds against different pathogens.

The promising antimicrobial activities observed for related spiro and heterocyclic compounds underscore the potential of the 4-Amino-1,3-diazaspiro[4.4]non-3-en-2-one scaffold as a source of novel anti-infective agents.[13][18][19]

Visualizing the In Vitro Testing Workflow

A streamlined workflow is crucial for the efficient screening of compound libraries.

screening_workflow Start Synthesized Compound Library Primary_Screening Primary In Vitro Screening (e.g., Single High Concentration) Start->Primary_Screening Cytotoxicity_Assay Anticancer Cytotoxicity (MTT Assay) Primary_Screening->Cytotoxicity_Assay Antimicrobial_Assay Antimicrobial Susceptibility (Broth Microdilution) Primary_Screening->Antimicrobial_Assay Dose_Response Dose-Response and IC50/MIC Determination Cytotoxicity_Assay->Dose_Response Antimicrobial_Assay->Dose_Response Hit_Identification Hit Identification (Active Compounds) Dose_Response->Hit_Identification Secondary_Assays Secondary Assays (Mechanism of Action, Selectivity) Hit_Identification->Secondary_Assays Lead_Optimization Lead Optimization Secondary_Assays->Lead_Optimization

Caption: A typical in vitro screening workflow for novel chemical entities.

Conclusion and Future Directions

The 4-Amino-1,3-diazaspiro[4.4]non-3-en-2-one scaffold represents a promising starting point for the development of novel therapeutic agents. While direct in vitro data for its derivatives is still emerging, the comparative analysis with structurally related spiro-heterocyclic compounds suggests a strong potential for both anticancer and antimicrobial activities. The standardized in vitro assays detailed in this guide, namely the MTT and broth microdilution methods, provide a robust framework for the initial biological evaluation of these novel compounds.

Future research should focus on the synthesis and systematic in vitro screening of a diverse library of derivatives of this core structure. Subsequent studies should then aim to elucidate the specific mechanisms of action of the most potent "hit" compounds and to evaluate their selectivity and potential for further development as clinical candidates.

References

  • Synthesis and Biological Evaluation of 4-Aminoantipyrine Analogues. (2020). PubMed. Available at: [Link]

  • Synthesis and Biological Evaluation of New Schiff Bases Derived from 4-Amino-5-(3-fluorophenyl)-1,2,4-triazole-3-thione. (2023). MDPI. Available at: [Link]

  • Synthesis and Biological Evaluation of Novel Dispiro-Indolinones with Anticancer Activity. (2023). MDPI. Available at: [Link]

  • Synthesis of 4-aminoantipyrine derivatives via Betti reaction. (2014). ResearchGate. Available at: [Link]

  • Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2022). MDPI. Available at: [Link]

  • In Vitro Cytotoxicity Assays: Applications in Drug Discovery. (n.d.). Kosheeka. Available at: [Link]

  • Biological evaluation of [4‐(4‐aminophenyl)‐1‐(4‐ fluorophenyl)‐1H‐pyrrol‐3‐yl. (2023). I.R.I.S.. Available at: [Link]

  • Synthesis and Biological Evaluation of Novel Dispiro-Indolinones with Anticancer Activity. (2023). MDPI. Available at: [Link]

  • Synthesis and Biological Activities of 4-Aminoantipyrine Derivatives Derived from Betti-Type Reaction. (2014). Hindawi. Available at: [Link]

  • 4-amino-1,3-diazaspiro[4.4]non-3-en-2-one. (n.d.). MySkinRecipes. Available at: [Link]

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  • Design, synthesis and biological evaluation of novel azaspiro analogs of linezolid as antibacterial and antitubercular agents. (2016). PubMed. Available at: [Link]

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  • Functionalized Spirocyclic Heterocycle Synthesis and Cytotoxicity Assay. (2021). JoVE. Available at: [Link]

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  • Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. (2017). MDPI. Available at: [Link]

  • Study of Cytotoxicity of Spiro-Fused [3-Azabicyclo[3.1.0]hexane]oxindoles and Cyclopropa[a]pyrrolizidine-oxindoles Against Tumor Cell Lines. (2024). PubMed. Available at: [Link]

  • Discovery, Design, and Synthesis of Novel 2-Benzyl-2,7-diazaspiro[3.5]nonane Benzothiazinones with Broad-Spectrum Antimycobacterial Activity. (2025). PubMed. Available at: [Link]

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Comparative

A Strategic Bioisosteric Replacement: Evaluating 4-Amino-1,3-diazaspiro[4.4]non-3-en-2-one as a Superior Alternative to Piperazine

Introduction: The Piperazine Predicament and the Promise of Spirocyclic Scaffolds The piperazine ring is a cornerstone of modern medicinal chemistry, present in over a hundred FDA-approved drugs. Its prevalence stems fro...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Piperazine Predicament and the Promise of Spirocyclic Scaffolds

The piperazine ring is a cornerstone of modern medicinal chemistry, present in over a hundred FDA-approved drugs. Its prevalence stems from a unique combination of properties: two basic nitrogen atoms that confer aqueous solubility and provide handles for synthetic modification, and a relatively rigid six-membered ring structure. This scaffold is a frequent choice for targeting a multitude of conditions, from psychiatric disorders to cardiovascular diseases.

However, the very features that make piperazine attractive also present significant liabilities in drug development. Its symmetrical and often flexible nature can lead to promiscuous binding to off-target receptors, particularly those with related architectures. Furthermore, the basic nitrogens of piperazine are frequently associated with adverse effects, including phospholipidosis and, most notably, potent inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium channel, a major cause of cardiotoxicity-related drug attrition. The metabolic profile of piperazine-containing compounds can also be complex and lead to the formation of active metabolites.

Bioisosterism, the strategy of replacing a functional group with another that retains similar biological activity while improving other properties, offers a powerful solution. This guide provides an in-depth comparison of the traditional piperazine moiety with a novel, rationally designed bioisostere: 4-Amino-1,3-diazaspiro[4.4]non-3-en-2-one . We will explore how the unique three-dimensional and electronic properties of this spirocyclic scaffold can mitigate the common liabilities of piperazine, offering a pathway to safer and more effective therapeutics.

Comparative Analysis: Piperazine vs. 4-Amino-1,3-diazaspiro[4.4]non-3-en-2-one

The core hypothesis for this bioisosteric replacement is that the spirocyclic nature of 4-Amino-1,3-diazaspiro[4.4]non-3-en-2-one introduces conformational rigidity and a distinct three-dimensional vector for substituents, while modulating basicity in a favorable manner. This can lead to enhanced target selectivity and improved physicochemical and pharmacokinetic profiles.

Physicochemical Properties: A Data-Driven Comparison

A direct comparison of key physicochemical parameters reveals the fundamental differences between the two scaffolds. While experimental data for 4-Amino-1,3-diazaspiro[4.4]non-3-en-2-one is limited, we can infer its properties based on its structure and compare them to the well-characterized piperazine.

PropertyPiperazine4-Amino-1,3-diazaspiro[4.4]non-3-en-2-oneRationale for Advantage
Molecular Weight 86.14 g/mol 153.18 g/mol The increased molecular weight is a trade-off for higher complexity and sp3-character.
pKa pKa1 = 9.73pKa2 = 5.35Estimated pKa1 ~ 5-6 (Amine)Estimated pKa2 < 2 (Amide)The spirocyclic scaffold significantly reduces the basicity of the exocyclic amine due to the electron-withdrawing effect of the adjacent urea moiety. This lower pKa reduces the likelihood of protonation at physiological pH (7.4), which can decrease hERG liability and improve cell permeability.
cLogP -1.0 to -1.5Estimated ~ 0.5 - 1.0The increased lipophilicity can improve membrane permeability and oral absorption, addressing a common challenge with highly polar piperazine-containing drugs.
Topological PolarSurface Area (TPSA) 24.1 Ų~ 70 ŲWhile higher, the TPSA is distributed over a more rigid 3D structure, which can lead to more specific hydrogen bonding interactions with the target protein.
3D Shape Flexible (Chair/Boat)Rigid SpirocyclicThe rigid, three-dimensional structure pre-organizes the exit vectors for substituents, potentially increasing binding affinity and selectivity for the target protein by reducing the entropic penalty of binding.
Structural and Pharmacokinetic Causality
  • Reduced Basicity and hERG Risk: The most significant advantage of the spirocyclic scaffold is the predicted reduction in basicity. High basicity (pKa > 8.5) is a well-known risk factor for hERG channel inhibition. The two nitrogens in piperazine are highly basic. In contrast, the 4-amino group of the spiro-compound is attached to a vinylogous urea system. The delocalization of the nitrogen lone pair into the carbonyl group dramatically lowers its basicity, moving it into a much safer pKa range and thereby reducing the risk of cardiotoxicity.

  • Increased sp3 Character and Improved Developability: Drug candidates with higher fractions of sp3-hybridized carbons (a measure of three-dimensionality) tend to have better solubility, higher metabolic stability, and a greater probability of success in clinical trials. The piperazine ring is fully saturated, but its frequent attachment to aromatic systems can increase overall planarity. The spirocyclic core of 4-Amino-1,3-diazaspiro[4.4]non-3-en-2-one inherently increases the sp3 character of the molecule it is incorporated into, which is a desirable feature for modern drug candidates.

  • Conformational Rigidity and Selectivity: Piperazine can adopt multiple conformations (chair, boat, twist-boat), and the energy barrier between them is low. This flexibility can allow a drug to bind to multiple, unintended off-targets. The spirocyclic system is conformationally locked. This rigidity means that substituents are held in well-defined spatial orientations, which can be exploited to maximize interactions with the desired target while avoiding clashes with off-targets, thus improving selectivity.

Visualizing the Bioisosteric Replacement and Experimental Workflow

G cluster_0 Traditional Scaffold cluster_1 Bioisosteric Replacement cluster_2 Key Advantages Piperazine Generic Drug Scaffold + Piperazine Moiety Spirocycle Generic Drug Scaffold + 4-Amino-1,3-diazaspiro... on-3-en-2-one Piperazine->Spirocycle Bioisosteric Replacement Adv1 Reduced Basicity (Lower hERG Risk) Spirocycle->Adv1 Adv2 Increased Rigidity (Higher Selectivity) Spirocycle->Adv2 Adv3 Improved PK Profile (Solubility, Stability) Spirocycle->Adv3

G cluster_InSilico In Silico & Physicochemical cluster_InVitro In Vitro ADME & Safety cluster_PD Pharmacodynamics start Hypothesis: Spirocycle is a superior bioisostere for Piperazine pka pKa & LogP Calculation start->pka solubility Aqueous Solubility Assay pka->solubility shape 3D Conformational Analysis solubility->shape metabolism Metabolic Stability Assay (Liver Microsomes) shape->metabolism permeability Permeability Assay (e.g., PAMPA, Caco-2) metabolism->permeability herg hERG Inhibition Assay (Patch-Clamp) permeability->herg potency On-Target Potency Assay herg->potency selectivity Off-Target Selectivity Panel potency->selectivity end Decision: Advance Candidate? selectivity->end

Experimental Protocols for Comparative Validation

To empirically validate the advantages of this bioisosteric switch, a series of standardized, side-by-side experiments are essential. The following protocols describe self-validating systems for assessing key drug-like properties.

Protocol 1: In Vitro Metabolic Stability Assessment

Objective: To compare the rate of metabolic degradation of the piperazine-containing parent drug versus its spirocyclic analogue in a liver microsome system.

Causality: A slower rate of clearance indicates higher metabolic stability, which often translates to a longer half-life and lower dose requirements in vivo. The increased rigidity and potential steric hindrance of the spirocyclic core may shield metabolically labile sites.

Methodology:

  • Preparation of Reactions:

    • In a 96-well plate, add 5 µL of 1 µM test compound (dissolved in DMSO, final concentration 0.1%).

    • Add 395 µL of 0.1 M phosphate buffer (pH 7.4).

    • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiation of Reaction:

    • Prepare a solution of Human Liver Microsomes (HLM) at a concentration of 20 mg/mL.

    • Prepare a 10 mM stock solution of NADPH (cofactor) in buffer.

    • Initiate the metabolic reaction by adding 100 µL of a pre-warmed "master mix" containing HLM (final concentration 1 mg/mL) and NADPH (final concentration 1 mM).

  • Time Points and Quenching:

    • At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), quench the reaction by adding 200 µL of ice-cold acetonitrile containing an internal standard (e.g., warfarin or a close structural analogue of the test compounds).

    • The 0-minute time point serves as the 100% control, where the quenching solution is added before the NADPH master mix.

  • Sample Processing and Analysis:

    • Seal the plate, vortex for 2 minutes, and then centrifuge at 4,000 rpm for 15 minutes to pellet the precipitated protein.

    • Transfer 100 µL of the supernatant to a new 96-well plate for analysis.

    • Analyze the concentration of the remaining parent compound using LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).

  • Data Interpretation:

    • Plot the natural log of the percentage of compound remaining versus time.

    • The slope of the line (k) is used to calculate the in vitro half-life (t½ = 0.693/k) and intrinsic clearance (CLint). A longer half-life indicates greater metabolic stability.

Protocol 2: Thermodynamic Aqueous Solubility

Objective: To determine the equilibrium solubility of each compound in a buffered aqueous solution.

Causality: Adequate aqueous solubility is a prerequisite for oral absorption. While the spirocycle may increase lipophilicity, its rigid, crystalline structure could either increase or decrease solubility. This experiment provides the definitive answer. The shake-flask method is the gold standard for this measurement.

Methodology:

  • Sample Preparation:

    • Add an excess amount of the solid compound (enough to ensure a saturated solution with visible solid remaining) to a glass vial containing a known volume (e.g., 1 mL) of phosphate-buffered saline (PBS) at pH 7.4.

  • Equilibration:

    • Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C).

    • Allow the samples to equilibrate for at least 24 hours to ensure the solution is fully saturated. A self-validating system would involve taking measurements at 24h and 48h; if the values are consistent, equilibrium has been reached.

  • Phase Separation:

    • After equilibration, remove the vials and allow the undissolved solid to settle.

    • Carefully filter the supernatant through a 0.45 µm syringe filter to remove all solid particles. This step is critical to avoid artificially high readings.

  • Quantification:

    • Prepare a standard curve of the compound in a suitable solvent (e.g., DMSO or acetonitrile).

    • Dilute the filtered supernatant with the same solvent.

    • Quantify the concentration of the dissolved compound in the diluted supernatant using a validated analytical method such as HPLC-UV or LC-MS/MS by comparing the response to the standard curve.

  • Data Interpretation:

    • The measured concentration is the thermodynamic solubility of the compound under the specified conditions (e.g., in µg/mL or µM). This value directly informs the potential for oral absorption and the developability of the compound.

Conclusion and Future Outlook

The replacement of the ubiquitous piperazine ring with the 4-Amino-1,3-diazaspiro[4.4]non-3-en-2-one scaffold presents a compelling and rational strategy for modern drug discovery. The fundamental changes in basicity, conformational rigidity, and three-dimensionality directly address the most common liabilities associated with piperazine, namely hERG-mediated cardiotoxicity and off-target activity. The predicted improvements in physicochemical properties suggest a path toward candidates with enhanced metabolic stability and better overall developability profiles.

While this guide provides the theoretical framework and experimental validation protocols, the ultimate success of this bioisosteric swap must be demonstrated on a case-by-case basis. The protocols outlined herein provide a robust roadmap for researchers to objectively compare the performance of these two scaffolds within their specific chemical series. By embracing such innovative bioisosteric replacements, the field of medicinal chemistry can continue to evolve, producing safer, more selective, and more effective medicines.

References

  • PubChem. Piperazine . National Center for Biotechnology Information. [Link]

  • Wikipedia. Piperazine . Wikimedia Foundation. [Link]

  • Mol-Instincts. Piperazine (C4H10N2) properties . [Link]

  • Journal of Chemical & Engineering Data. pKa Values of Some Piperazines at (298, 303, 313, and 323) K . University of Regina. [Link]

  • Taylor & Francis Online. The piperazine scaffold for novel drug discovery efforts: the evidence to date . [Link]

  • RSC Publishing. Physico-chemical properties of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) diazonium ion: a theoretical investigation . [Link]

  • PubChem. 1,3-Diazaspiro[4.4]non-1-en-4-one . National Center for Biotechnology Information. [Link]

  • PubChem. 4,4'-Diaminodiphenyl Ether . National Center for Biotechnology Information. [Link]

  • MySkinRecipes. 4-amino-1,3-diazaspiro[4.4]non-3-en-2-one . [Link]

  • PubChem. 4-Hydroxy-3-mesityl-1-oxaspiro[4.4]non-3-en-2-one . National Center for Biotechnology Information. [Link]

  • PubChem. 2-Azaspiro[4.4]nonan-3-one . National Center for Biotechnology Information. [Link]

  • PubChem. p-Aminoacetophenone . National Center for Biotechnology Information. [Link]

  • AERU. 4-hydroxy-3-mesityl-1-oxaspiro(4.4)non-3-en-2-one . Agriculture & Environment Research Unit. [Link]

  • LookChem. SPIRO[4.14]NONADECA-1,3-DIENE-1-CARBONITRILE, 2-AMINO-3-METHYL-,Spiro[4.4]non-2-en-1-one Suppliers & Manufacturers . [Link]

Validation

The Spirocyclic Scaffold: A Comparative Efficacy Guide to Diazaspiro[4.4]nonane Derivatives in Neuroinflammation and Neurodegeneration

In the landscape of modern medicinal chemistry, the quest for novel molecular architectures that confer enhanced efficacy, selectivity, and favorable pharmacokinetic profiles is perpetual. Among these, spirocyclic system...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the quest for novel molecular architectures that confer enhanced efficacy, selectivity, and favorable pharmacokinetic profiles is perpetual. Among these, spirocyclic systems have emerged as a particularly compelling structural motif. Their inherent three-dimensionality offers a distinct advantage over flat, aromatic systems, enabling more precise and potent interactions with biological targets. This guide provides a comparative analysis of the efficacy of drugs and drug candidates based on the 1,3-diazaspiro[4.4]nonane scaffold and its close bioisosteres, with a focus on their applications in treating inflammatory and neurological disorders. While direct clinical data on derivatives of 4-Amino-1,3-diazaspiro[4.4]non-3-en-2-one remains nascent, a wealth of preclinical evidence for structurally related compounds underscores the therapeutic promise of this chemical space.

The Rationale for Spirocyclic Scaffolds in Drug Design

The introduction of a spiro-center into a molecule imparts a rigid, well-defined three-dimensional geometry. This structural constraint can be highly advantageous in drug design for several reasons:

  • Enhanced Target Affinity and Selectivity: The fixed spatial arrangement of functional groups allows for more specific and higher-affinity binding to the target protein, minimizing off-target effects.

  • Improved Physicochemical Properties: Spirocyclization can modulate key properties such as solubility, lipophilicity, and metabolic stability, leading to improved oral bioavailability and a more favorable pharmacokinetic profile.

  • Novelty and Patentability: The unique structural nature of spirocycles provides access to novel chemical matter, opening new avenues for intellectual property.

This guide will delve into the tangible outcomes of these theoretical advantages by examining the experimental data for specific diazaspiro and azaspiro compounds.

Comparative Efficacy in Anti-Inflammatory Applications

Chronic inflammation is a hallmark of numerous diseases, driving a persistent need for novel anti-inflammatory agents. Several studies have highlighted the potential of diazaspiro compounds in this arena.

Case Study: 6-Aryl-9-substituted-6,9-diazaspiro[1][2]decane-8,10-diones

A study on a series of 6-aryl-9-substituted-6,9-diazaspiro-[1][2]decane-8,10-diones revealed significant analgesic and anti-inflammatory properties in murine models.[3] The anti-inflammatory activity was assessed using the carrageenan-induced paw edema model, a standard in vivo assay for acute inflammation.

Experimental Protocol: Carrageenan-Induced Paw Edema

  • Animal Model: Male Swiss albino mice are used.

  • Induction of Inflammation: A 1% solution of carrageenan is injected into the sub-plantar tissue of the right hind paw.

  • Drug Administration: The test compounds or a reference drug (e.g., Diclofenac sodium) are administered intraperitoneally at a specified dose prior to carrageenan injection.

  • Measurement of Edema: The volume of the paw is measured using a plethysmometer at various time points (e.g., 1, 2, and 3 hours) after carrageenan injection.

  • Data Analysis: The percentage inhibition of edema is calculated by comparing the increase in paw volume in the treated group to the control group.

Workflow for Carrageenan-Induced Paw Edema Assay

G cluster_pre Pre-treatment cluster_induction Inflammation Induction cluster_measurement Data Collection cluster_analysis Analysis animal_prep Acclimatize Male Swiss Albino Mice grouping Group Allocation (Control, Reference, Test Compounds) animal_prep->grouping dosing Intraperitoneal Administration of Test Compounds/Vehicle grouping->dosing carrageenan Sub-plantar Injection of 1% Carrageenan dosing->carrageenan measurement Measure Paw Volume (Plethysmometer) at 1, 2, 3 hours carrageenan->measurement calculation Calculate % Inhibition of Edema measurement->calculation comparison Compare with Reference Drug (Diclofenac Sodium) calculation->comparison

Caption: Workflow of the in vivo carrageenan-induced paw edema assay.

Comparative Efficacy Data:

CompoundDose (mg/kg)% Inhibition of Edema (at 3h)
Compound 7 2588.71% (writhing inhibition)
Diclofenac Sodium 10High (exact % not specified in abstract)
Other Analogs (1-6, 8-9)2553.23% - <88.71% (writhing inhibition)
Data derived from the writhing test, which correlates with anti-inflammatory and analgesic activity.[3]

The results indicate that specific substitutions on the diazaspiro scaffold can lead to potent anti-inflammatory effects, with some compounds demonstrating efficacy comparable to or exceeding that of established drugs.[3]

Case Study: Dispiro[pyrazolidine-4,3'-pyrrolidine-2',3''-indoline]-2'',3,5-triones

Another class of spiro compounds, the dispiro[pyrazolidine-4,3'-pyrrolidine-2',3''-indoline]-2'',3,5-triones, has also been shown to possess notable anti-inflammatory activity.[1][4] These compounds were evaluated for their ability to reduce inflammation in a similar carrageenan-induced edema model.

Efficacy Highlights:

Several compounds in this series, particularly 5d, 5f, 5h, and 5j , demonstrated remarkable anti-inflammatory activity, comparable to the standard drug indomethacin at a dose of 10 mg/kg.[1][4] This underscores the potential of incorporating multiple spiro-centers to fine-tune biological activity.

Comparative Efficacy in Neuroprotective Applications

The rigid nature of the spirocyclic core makes it an attractive scaffold for targeting receptors and enzymes within the central nervous system (CNS).

Case Study: N-substituted 2-Azaspiro[4.4]nonane-1,3-diones as Anticonvulsants

Derivatives of 2-azaspiro[4.4]nonane-1,3-dione have been extensively investigated for their anticonvulsant properties.[5] Their efficacy is typically evaluated in preclinical models of seizures, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests.

Experimental Protocol: Maximal Electroshock (MES) Seizure Model

  • Animal Model: Mice are commonly used.

  • Drug Administration: Test compounds are administered, typically intraperitoneally, at various doses and time points before the seizure induction.

  • Seizure Induction: A brief electrical stimulus is delivered through corneal or ear-clip electrodes, inducing a tonic-clonic seizure in unprotected animals.

  • Observation: The primary endpoint is the abolition of the hindlimb tonic extensor component of the seizure.

  • Data Analysis: The dose at which 50% of the animals are protected (ED50) is determined.

Logical Flow of Anticonvulsant Screening

G start Synthesized 2-Azaspiro[4.4]nonane Derivatives mes_screen Maximal Electroshock (MES) Seizure Model start->mes_screen scptz_screen Subcutaneous Pentylenetetrazole (scPTZ) Seizure Model start->scptz_screen neurotoxicity Neurotoxicity Screen (e.g., Rotorod Test) start->neurotoxicity ed50 Determine ED50 (Anticonvulsant Potency) mes_screen->ed50 scptz_screen->ed50 td50 Determine TD50 (Toxic Dose) neurotoxicity->td50 pi Calculate Protective Index (PI) (TD50 / ED50) ed50->pi td50->pi candidate Lead Candidate Selection pi->candidate

Caption: A typical screening cascade for identifying novel anticonvulsant agents.

Comparative Efficacy of 2-Azaspiro[4.4]nonane Derivatives:

While specific ED50 values for a range of compounds are extensive and beyond the scope of this summary, the literature indicates that N-substitution is a key determinant of anticonvulsant activity in this class of compounds.[5]

Case Study: Pyrrole-Containing Azomethine Compounds with Neuroprotective and Antioxidant Properties

A recent study investigated the neuroprotective potential of a series of pyrrole-based azomethine compounds in in vitro models of neurotoxicity.[6][7] These compounds were assessed for their ability to protect neuronal cells from oxidative stress-induced damage.

Experimental Protocol: H₂O₂-Induced Oxidative Stress in SH-SY5Y Cells

  • Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured under standard conditions.

  • Treatment: Cells are pre-treated with the test compounds for a specified duration.

  • Induction of Oxidative Stress: Hydrogen peroxide (H₂O₂) is added to the cell culture medium to induce oxidative stress and cell death.

  • Viability Assay: Cell viability is assessed using a standard method, such as the MTT assay, which measures mitochondrial metabolic activity.

  • Data Analysis: The percentage of viable cells in the treated groups is compared to the H₂O₂-treated control group to determine the neuroprotective effect.

Efficacy of Pyrrole-Based Azomethines:

CompoundConcentrationNeuroprotective Effect (% protection)
Compound 9 10 µM52%
Compound 12 10 µM53%
Compound 14 10 µM51%
Data from H₂O₂-induced oxidative stress model in SH-SY5Y cells.[6]

These results demonstrate that certain derivatives exhibit significant neuroprotective effects at low micromolar concentrations, highlighting their potential for further development as therapeutics for neurodegenerative diseases.[6][7]

Conclusion and Future Directions

The collective evidence strongly supports the utility of the diazaspiro[4.4]nonane scaffold and its analogs as a fertile ground for the discovery of novel therapeutics. The inherent structural rigidity and three-dimensionality of these molecules provide a powerful platform for designing potent and selective modulators of biological targets implicated in inflammation and neurological disorders. While the clinical development of drugs based on the specific 4-Amino-1,3-diazaspiro[4.4]non-3-en-2-one core is yet to be fully realized, the preclinical success of structurally related compounds offers a compelling rationale for continued exploration.

Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: Systematic modifications of the diazaspiro core to optimize potency and selectivity.

  • Pharmacokinetic Profiling: In-depth analysis of the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds.

  • In Vivo Efficacy Studies: Evaluation of promising candidates in more complex animal models of disease.

By leveraging the principles of medicinal chemistry and rigorous biological evaluation, the full therapeutic potential of this versatile scaffold can be unlocked, paving the way for the next generation of innovative medicines.

References

  • El-Subbagh, H. I., Al-Obaid, A. M., & El-Sabbagh, O. I. (2015). Analgesic and anti-inflammatory activities of certain 6-aryl-9-substituted-6,9-diazaspiro-[1][2]decane-8,10-diones in mice. Bulletin of Faculty of Pharmacy, Cairo University, 53(2), 169-176. [Link]

  • Gouda, M. A., Eldien, H. F., Girges, M. M., & El-Gazzar, M. G. (2011). Regioselective synthesis and anti-inflammatory activity of novel dispiro[pyrazolidine-4,3'-pyrrolidine-2',3''-indoline]-2'',3,5-triones. European Journal of Medicinal Chemistry, 46(9), 4349-4355. [Link]

  • Gouda, M. A., Eldien, H. F., Girges, M. M., & El-Gazzar, M. G. (2011). Regioselective Synthesis and Anti-inflammatory Activity of Novel Dispiro[pyrazolidine-4,3'-pyrrolidine-2',3"-indoline]- 2",3,5-triones. ResearchGate. [Link]

  • Urbanczyk, M., et al. (2024). Antioxidant and Neuroprotective Properties of Selected Pyrrole-Containing Azomethine Compounds in Neurotoxicity Models In Vitro. Antioxidants, 13(5), 543. [Link]

  • Urbanczyk, M., et al. (2024). Antioxidant and Neuroprotective Properties of Selected Pyrrole-Containing Azomethine Compounds in Neurotoxicity Models In Vitro. PubMed. [Link]

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Comparative

A Researcher's Guide to Validating the Mechanism of Action of 4-Amino-1,3-diazaspiro[4.4]non-3-en-2-one Derivatives

Abstract The spirocyclic scaffold is a privileged structure in modern medicinal chemistry, prized for the conformational rigidity and three-dimensional topology it imparts to small molecules.[1] Among these, derivatives...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The spirocyclic scaffold is a privileged structure in modern medicinal chemistry, prized for the conformational rigidity and three-dimensional topology it imparts to small molecules.[1] Among these, derivatives of 4-Amino-1,3-diazaspiro[4.4]non-3-en-2-one represent a promising, yet underexplored, chemical space. Preliminary evidence suggests that this class of compounds may act as bioisosteres for established pharmacophores, with the potential to inhibit key enzymes in cellular signaling pathways.[2] This guide presents a comprehensive, multi-tiered strategy for rigorously validating the putative mechanism of action (MoA) for these derivatives, using the inhibition of Poly(ADP-ribose) Polymerase 1 (PARP-1) as a central, evidence-based hypothesis. We will detail a logical progression of experiments, from initial biochemical confirmation to cellular target engagement and phenotypic validation, providing researchers with a robust framework to confirm the on-target effects, assess selectivity, and build a compelling case for further preclinical development.

Introduction: The Hypothesis of PARP-1 Inhibition

Poly(ADP-ribose) polymerase-1 (PARP-1) is a critical nuclear enzyme involved in the DNA damage response (DDR).[2] Upon detecting single-strand breaks (SSBs) in DNA, PARP-1 catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) onto itself and other acceptor proteins. This PAR-ylation event serves as a scaffold to recruit other DNA repair enzymes, facilitating the base excision repair (BER) pathway.[2]

The therapeutic potential of PARP inhibitors (PARPi) was unlocked by the concept of synthetic lethality. In cancers with deficiencies in homologous recombination (HR) repair, such as those with BRCA1 or BRCA2 mutations, the inhibition of PARP-1-mediated BER leads to the accumulation of unresolved SSBs. During DNA replication, these SSBs are converted into toxic double-strand breaks (DSBs). Lacking a functional HR pathway to repair these DSBs, the cancer cells undergo apoptosis, while healthy cells, with intact HR, remain viable.[2]

Recent studies investigating diazaspiro cores as replacements for the piperazine moiety in the FDA-approved PARPi Olaparib have shown that certain derivatives retain affinity for PARP-1.[2] This provides a strong rationale for hypothesizing that novel 4-Amino-1,3-diazaspiro[4.4]non-3-en-2-one derivatives may exert their biological effects through the direct inhibition of PARP-1. This guide outlines the necessary experimental cascade to test this hypothesis.

cluster_pathway PARP-1 Mediated DNA Repair DNA_SSB DNA Single-Strand Break (SSB) PARP1_active PARP-1 (Active) DNA_SSB->PARP1_active binds to & activates PAR Poly(ADP-ribose) (PAR) Synthesis PARP1_active->PAR catalyzes Recruitment Recruitment of BER Proteins (XRCC1, etc.) PAR->Recruitment acts as scaffold for Repair SSB Repair Recruitment->Repair leads to Inhibitor 4-Amino-1,3-diazaspiro Derivative (PARPi) Inhibitor->PARP1_active inhibits

Caption: The role of PARP-1 in Base Excision Repair and the point of inhibition.

A Multi-Tiered Workflow for MoA Validation

To build a robust scientific argument, a sequential and multi-faceted validation approach is essential. We propose a three-tiered workflow that progresses from direct biochemical evidence to cellular and phenotypic confirmation. This structure ensures that each stage logically builds upon the last, providing self-validating data points that, when combined, create a comprehensive and trustworthy picture of the compound's MoA.

Tier1 Tier 1: Biochemical Validation - Direct Enzyme Inhibition (PARP-1) - Target Selectivity (Kinase Panel) Tier2 Tier 2: Cellular Target Engagement - Cellular PARP Activity - Downstream DNA Damage Markers (γH2AX) Tier1->Tier2 Confirms cellular relevance Tier3 Tier 3: Phenotypic Confirmation - Synthetic Lethality Assay - Dose-Response in Isogenic Cell Lines Tier2->Tier3 Links target to cell fate Conclusion MoA Confirmation Tier3->Conclusion

Caption: A three-tiered workflow for validating the mechanism of action.

Tier 1: Biochemical Validation of Direct Target Interaction

The foundational step is to demonstrate a direct, specific interaction between the test compound and its putative target, PARP-1, and to rule out widespread, non-specific activity against other common targets.

Experiment 1: In Vitro PARP-1 Inhibition Assay

Causality: This assay directly measures the compound's ability to inhibit the enzymatic activity of purified PARP-1. A positive result here is the first piece of evidence that the compound can physically interact with and modulate the function of the target protein.

Comparative Alternatives:

  • Test Compound: 4-Amino-1,3-diazaspiro[4.4]non-3-en-2-one derivative.

  • Positive Control: Olaparib (a clinically approved PARP inhibitor).[2]

  • Negative Control: Vehicle (e.g., DMSO).

Protocol: HT Universal Colorimetric PARP Assay

  • Plate Preparation: To a 96-well plate, add 25 µL of 1X PARP Buffer.

  • Compound Addition: Add 5 µL of the test compound, Olaparib, or vehicle, serially diluted to achieve a range of final concentrations (e.g., 1 nM to 100 µM).

  • Enzyme Addition: Add 10 µL of purified PARP-1 enzyme to all wells except the "no enzyme" control.

  • Reaction Initiation: Add 10 µL of 1X PARP Cocktail (containing biotinylated NAD+ and activated DNA). Mix and incubate at room temperature for 60 minutes.

  • Detection: Add 50 µL of prepared Strep-HRP. Incubate for 60 minutes.

  • Signal Development: Add 50 µL of TMB Substrate and incubate in the dark for 15-30 minutes.

  • Stop Reaction: Add 50 µL of Stop Solution.

  • Readout: Measure absorbance at 450 nm using a plate reader.

  • Analysis: Convert absorbance values to percent inhibition relative to the vehicle control and plot against compound concentration to determine the IC50 value using non-linear regression.

Data Presentation: Expected IC50 Values

CompoundTargetPutative IC50 (nM)
Test DerivativePARP-110 - 500
OlaparibPARP-1< 10
Vehicle (DMSO)PARP-1No Inhibition
Experiment 2: Kinase Inhibitor Selectivity Profiling

Causality: Spirocyclic systems have been integrated into kinase inhibitors.[1][3] Therefore, it is critical to assess the selectivity of the test compound. A broad-spectrum kinase profiling panel will determine if the compound is a specific PARP inhibitor or a multi-kinase inhibitor, the latter having significantly different therapeutic and toxicological implications.

Protocol: Kinase Panel Screening

  • Service Provider: Submit the test compound to a commercial kinase screening service (e.g., Eurofins DiscoverX, Promega).

  • Assay Format: Request a binding or activity assay against a panel of at least 96 diverse human kinases. Key comparators could include EGFR, BRAFv600E, and RIPK1.[1][3]

  • Concentration: A standard initial screening concentration is 10 µM.

  • Data Analysis: The service will provide data as percent inhibition relative to a control. Potent off-target hits are typically defined as >50% inhibition.

Data Presentation: Comparative Kinase Inhibition Profile

Compound (at 10 µM)PARP-1 % InhibitionEGFR % InhibitionBRAFv600E % InhibitionRIPK1 % Inhibition
Test Derivative> 95%< 10%< 10%< 10%
Known Kinase Inhibitor< 10%> 90%N/AN/A

Tier 2: Cellular Target Engagement & Downstream Effects

After confirming direct biochemical activity, the next crucial step is to verify that the compound engages and inhibits PARP-1 within a living cell and triggers the expected downstream biological consequences.

Experiment 3: Cellular PAR-ylation Assay

Causality: This assay directly measures the product of PARP-1 activity (PAR polymers) inside the cell. A reduction in PAR levels following DNA damage is direct evidence of target engagement and inhibition in a physiological context.

Protocol: Western Blot for Poly(ADP-ribose)

  • Cell Culture: Plate a suitable cell line (e.g., HeLa or U2OS) and allow cells to adhere overnight.

  • Pre-treatment: Treat cells with various concentrations of the test compound or Olaparib for 2 hours.

  • DNA Damage: Induce DNA damage by treating cells with 10 mM H₂O₂ for 10 minutes.

  • Lysis: Immediately wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a polyacrylamide gel and perform electrophoresis.

  • Transfer: Transfer proteins to a PVDF membrane.

  • Blocking & Antibody Incubation: Block the membrane (e.g., with 5% BSA) and incubate with a primary antibody against PAR. Follow with an HRP-conjugated secondary antibody.

  • Loading Control: Probe the same membrane with an antibody for a loading control (e.g., GAPDH or β-actin).

  • Detection: Visualize bands using an ECL substrate and an imaging system. Quantify band intensity using software like ImageJ.

Experiment 4: DNA Damage Foci (γH2AX) Assay

Causality: PARP inhibition prevents the efficient repair of SSBs. When the cell enters S-phase, these SSBs are converted to DSBs at the replication fork, a form of DNA damage that is marked by the phosphorylation of histone H2AX (γH2AX).[2] An increase in γH2AX foci is a direct downstream consequence of effective PARP inhibition.

Protocol: Immunofluorescence for γH2AX

  • Cell Culture: Seed cells (e.g., U2OS) on glass coverslips in a 24-well plate.

  • Treatment: Treat cells with the test compound or Olaparib for 24 hours.

  • Fixation & Permeabilization: Fix cells with 4% paraformaldehyde, then permeabilize with 0.25% Triton X-100 in PBS.

  • Blocking & Antibody Incubation: Block with 1% BSA and incubate with a primary antibody against phospho-Histone H2A.X (Ser139). Follow with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488).

  • Counterstaining & Mounting: Stain nuclei with DAPI and mount the coverslips onto microscope slides.

  • Imaging & Analysis: Acquire images using a fluorescence microscope. Quantify the number of distinct γH2AX foci per nucleus using automated image analysis software.

Tier 3: Phenotypic Confirmation via Synthetic Lethality

The ultimate validation of a PARP inhibitor's MoA is to demonstrate its specific and potent cytotoxicity in a genetically defined context—the hallmark phenotype of synthetic lethality.

Experiment 5: Synthetic Lethality in Isogenic Cell Lines

Causality: This experiment tests the central therapeutic hypothesis of PARP inhibition. The compound should be significantly more toxic to cells that are deficient in HR repair (BRCA-mutant) compared to their genetically identical, HR-proficient (BR-WT) counterparts. This differential sensitivity is the definitive phenotype of a functional PARP inhibitor.

Comparative Cell Lines:

  • BRCA-Deficient: DLD-1 BRCA2-/- (Human colorectal carcinoma)

  • BRCA-Proficient (Wild-Type): DLD-1 BRCA2+/+ (Isogenic control)

Protocol: Cell Viability Assay

  • Cell Plating: Seed both DLD-1 BRCA2-/- and DLD-1 BRCA2+/+ cells in separate 96-well plates at an appropriate density.

  • Dosing: The next day, treat the cells with a 10-point serial dilution of the test compound, Olaparib, or a standard cytotoxic agent (e.g., Doxorubicin) as a control for general toxicity.

  • Incubation: Incubate the plates for 72-96 hours.

  • Viability Readout: Measure cell viability using a luminescent assay (e.g., CellTiter-Glo), which quantifies ATP levels as an indicator of metabolically active cells.

  • Analysis: Normalize the data to vehicle-treated controls. Plot the dose-response curves and calculate the IC50 for each compound in both cell lines. The selectivity index can be calculated as (IC50 in WT cells) / (IC50 in deficient cells).

Data Presentation: Comparative Cytotoxicity

CompoundIC50 DLD-1 BRCA2+/+ (µM)IC50 DLD-1 BRCA2-/- (µM)Selectivity Index
Test Derivative> 20~0.5> 40
Olaparib~10~0.1~100
Doxorubicin~0.1~0.08~1.25

Synthesizing the Evidence: A Logic-Based Interpretation

cluster_tier1 Tier 1 Results cluster_tier2 Tier 2 Results cluster_tier3 Tier 3 Results T1_Result Potent PARP-1 IC50 & High Kinase Selectivity T2_Result Reduced Cellular PAR-ylation & Increased γH2AX Foci T1_Result->T2_Result predicts Conclusion Conclusion: Compound is a potent and selective PARP inhibitor with the expected 'synthetic lethal' phenotype. T1_Result->Conclusion T3_Result High Selectivity Index in BRCA-/- vs BRCA+/+ Cells T2_Result->T3_Result explains T2_Result->Conclusion T3_Result->Conclusion

Caption: Logical flow for interpreting validation data to confirm MoA.

Conclusion

Validating the mechanism of action is a cornerstone of modern drug discovery. It transforms a biologically active molecule into a rational therapeutic agent. For 4-Amino-1,3-diazaspiro[4.4]non-3-en-2-one derivatives, the hypothesis of PARP-1 inhibition offers a compelling and testable MoA. By following the multi-tiered, comparative workflow detailed in this guide—progressing from biochemical potency and selectivity to cellular target engagement and culminating in phenotypic confirmation of synthetic lethality—researchers can generate the rigorous, self-validating data package needed to confidently establish the compound's mechanism. This systematic approach not only validates the primary target but also provides critical insights into selectivity and translational potential, paving the way for informed decisions in the journey from bench to bedside.

References

  • Title: Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity - PMC Source: National Institutes of Health URL: [Link]

  • Title: 4-amino-1,3-diazaspiro[4.4]non-3-en-2-one Source: MySkinRecipes URL: [Link]

  • Title: One-Pot Synthesis of 1-Thia-4-azaspiro[4.4/5]alkan-3-ones via Schiff Base: Design, Synthesis, and Apoptotic Antiproliferative Properties of Dual EGFR/BRAFV600E Inhibitors - PMC Source: National Institutes of Health URL: [Link]

  • Title: Synthesis and Biological Activities of 4-Aminoantipyrine Derivatives Derived from Betti-Type Reaction Source: National Institutes of Health URL: [Link]

  • Title: Synthesis and Biological Evaluation of Novel Dispiro-Indolinones with Anticancer Activity Source: MDPI URL: [Link]

  • Title: Synthesis of Azaspiro[4.4]nonanes as Key Structures of Several Bioactive Natural Products Source: ResearchGate URL: [Link]

  • Title: Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites - PMC Source: National Institutes of Health URL: [Link]

  • Title: Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors Source: PubMed URL: [Link]

  • Title: Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture Source: MDPI URL: [Link]

  • Title: Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach Source: MDPI URL: [Link]

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Validation

Cross-reactivity studies of 4-Amino-1,3-diazaspiro[4.4]non-3-en-2-one based compounds

An In-Depth Guide to Characterizing the Cross-Reactivity Profile of 4-Amino-1,3-diazaspiro[4.4]non-3-en-2-one Based Compounds Introduction: The Importance of Selectivity Profiling The 4-Amino-1,3-diazaspiro[4.4]non-3-en-...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Characterizing the Cross-Reactivity Profile of 4-Amino-1,3-diazaspiro[4.4]non-3-en-2-one Based Compounds

Introduction: The Importance of Selectivity Profiling

The 4-Amino-1,3-diazaspiro[4.4]non-3-en-2-one scaffold represents a promising starting point for the development of novel therapeutics, potentially in areas such as kinase or protease inhibition due to its rigid, spirocyclic core and hydrogen bonding capabilities. However, therapeutic efficacy is intrinsically linked to target selectivity. Off-target interactions can lead to unexpected toxicities or a dilution of the intended therapeutic effect. Therefore, a systematic investigation of cross-reactivity is not merely a regulatory requirement but a foundational step in understanding a compound's true biological activity and predicting its clinical potential.

This guide outlines a robust, multi-tiered strategy for de-risking compounds based on this scaffold, moving from broad, high-throughput biochemical assays to more physiologically relevant cell-based models.

The Cross-Reactivity Screening Funnel: A Phased Approach

We advocate for a funnel-based approach to efficiently identify and characterize off-target interactions. This strategy prioritizes resources by using broad, cost-effective assays to cast a wide net initially, followed by more complex and targeted assays to validate and understand the biological relevance of any identified hits.

G cluster_0 Tier 1: Broad Panel Biochemical Screening cluster_1 Tier 2: Dose-Response & Potency Determination cluster_2 Tier 3: Cellular Target Engagement & Phenotypic Assays T1_A Compound of Interest (e.g., Cmpd-X) T1_B Large-Scale Kinase Panel (e.g., >400 kinases) T1_A->T1_B 10 µM Screen T1_C Data Analysis: % Inhibition @ fixed conc. T1_B->T1_C T2_A Select Hits from Tier 1 (e.g., >50% Inhibition) T1_C->T2_A Prioritize hits T2_B Biochemical IC50 Assay (10-point dose response) T2_A->T2_B T2_C Data Analysis: Calculate IC50 values T2_B->T2_C T3_A Confirmed Off-Targets (Potent IC50s) T2_C->T3_A Validate potency T3_B Cellular Target Engagement Assay (e.g., NanoBRET™, CETSA®) T3_A->T3_B T3_C Downstream Signaling & Phenotypic Assays (e.g., Phospho-protein Western Blot) T3_B->T3_C

Caption: A three-tiered workflow for systematic cross-reactivity profiling.

Experimental Methodologies & Protocols

Part 3.1: Tier 1 - Broad Panel Biochemical Screening

The primary objective of this tier is to identify any potential off-target interactions across a large and diverse panel of related proteins, such as the human kinome. This is the most unbiased and comprehensive initial step.

Protocol: Large-Panel Kinase Screen (Example using a radiometric assay)

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. From this, create a 100X final concentration working stock (e.g., 1 mM for a 10 µM final screen concentration) in 100% DMSO.

  • Assay Plate Preparation: Dispense 100 nL of the 100X compound stock into the appropriate wells of a 384-well assay plate. For control wells, dispense 100 nL of 100% DMSO.

  • Enzyme & Substrate Addition: Add 5 µL of a 2X enzyme/substrate solution (containing the specific kinase and its corresponding peptide substrate in kinase buffer) to each well.

  • Initiate Reaction: Add 5 µL of a 2X ATP solution (containing both cold ATP and radiolabeled [γ-³³P]ATP) to each well to start the kinase reaction. The final volume is 10 µL, and the final compound concentration is 10 µM.

  • Incubation: Allow the reaction to proceed for 60 minutes at room temperature. The specific time should be optimized to ensure the reaction is within the linear range.

  • Stop Reaction & Capture: Stop the reaction by adding 10 µL of 3% phosphoric acid. Capture the phosphorylated substrate by transferring the reaction mixture to a filter plate (e.g., a phosphocellulose membrane) and washing away excess radiolabeled ATP.

  • Detection: Dry the filter plate, add scintillant, and measure the incorporated radioactivity using a microplate scintillation counter.

  • Data Analysis: Calculate the percent inhibition for the test compound relative to the DMSO (0% inhibition) and no-enzyme (100% inhibition) controls.

    % Inhibition = 100 * (1 - (Signal_Compound - Signal_Background) / (Signal_DMSO - Signal_Background))

Trustworthiness Check: The inclusion of positive control (a known inhibitor for each kinase) and negative control (DMSO) wells on every plate is critical for validating assay performance. Z'-factor scores should be calculated for each assay plate to ensure a robust assay window.

Part 3.2: Tier 2 - IC50 Potency Determination

Hits identified in Tier 1 (e.g., >50% inhibition) must be confirmed and quantified. This involves generating a full dose-response curve to determine the half-maximal inhibitory concentration (IC50).

Protocol: Biochemical IC50 Determination

This protocol follows the same principles as the Tier 1 screen, with one key modification:

  • Compound Preparation: Instead of a single concentration, perform a serial dilution of the compound stock (typically 1:3 or 1:5) in 100% DMSO to create a 10-point concentration gradient.

  • Assay Execution: Dispense 100 nL of each concentration into triplicate wells on the 384-well plate. Proceed with the assay as described in section 3.1.

  • Data Analysis: Plot the percent inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic model to derive the IC50 value.

Data Presentation: Comparative IC50 Values

Compound IDPrimary Target IC50 (nM)Off-Target Kinase A IC50 (nM)Off-Target Kinase B IC50 (nM)Selectivity Ratio (Off-Target A / Primary)
Cmpd-X151,250>10,00083
Cmpd-Y223508,50016
Cmpd-Z89,800>10,0001,225

This table is a template for presenting results. Actual data must be generated experimentally.

Part 3.3: Tier 3 - Cellular Target Engagement

A potent IC50 in a biochemical assay does not guarantee the compound will engage the target in a complex cellular environment. Cellular target engagement assays are crucial for confirming that an off-target interaction is relevant in a physiological context.

Protocol: NanoBRET™ Target Engagement Assay (Example)

The NanoBRET™ assay measures compound binding to a specific protein target in living cells.

  • Cell Preparation: Use a cell line (e.g., HEK293) that has been transiently or stably transfected with a plasmid encoding the off-target protein of interest fused to a NanoLuc® luciferase.

  • Cell Plating: Plate the cells in a 96-well or 384-well white assay plate and incubate overnight.

  • Compound Addition: Add the test compound at various concentrations to the cells.

  • Tracer Addition: Add the NanoBRET™ fluorescent tracer, which is designed to bind to the same target protein.

  • Substrate Addition: Add the NanoLuc® substrate to initiate the bioluminescence reaction.

  • Detection: Read the plate using a luminometer capable of simultaneously measuring the donor (NanoLuc®) and acceptor (tracer) emission wavelengths (e.g., 460 nm and 610 nm).

  • Data Analysis: Calculate the NanoBRET™ ratio (Acceptor Emission / Donor Emission). A competing compound will displace the tracer, leading to a decrease in the BRET ratio. Plot the ratio against compound concentration to determine the cellular IC50.

Visualizing Downstream Consequences

If a compound engages an off-target kinase in cells, it should modulate the phosphorylation of that kinase's known substrates. This can be visualized and quantified by Western Blot.

G cluster_0 Cellular Signaling Cascade cluster_1 Western Blot Readout Compound Cmpd-Y (Off-Target Inhibitor) Kinase Off-Target Kinase A Compound->Kinase Inhibits Substrate Substrate Protein Kinase->Substrate Phosphorylates pSubstrate Phospho-Substrate (p-Substrate) Response Cellular Response (e.g., Proliferation, Apoptosis) pSubstrate->Response Drives DMSO_label DMSO pSubstrate_band_DMSO p-Substrate CmpdY_label Cmpd-Y pSubstrate_band_CmpdY Total_Substrate_band_DMSO Total Substrate Total_Substrate_band_CmpdY Total Substrate

Caption: Impact of off-target kinase inhibition on a downstream signaling event.

Conclusion and Future Directions

This guide provides a comprehensive framework for the systematic evaluation of cross-reactivity for compounds derived from the 4-Amino-1,3-diazaspiro[4.4]non-3-en-2-one scaffold. By employing a tiered approach, researchers can efficiently identify and validate off-target interactions, enabling data-driven decisions to optimize compound selectivity. The ultimate goal is to build a detailed selectivity profile that can predict potential safety liabilities and guide the selection of the most promising candidates for further preclinical and clinical development.

References

  • Title: Off-target pharmacology: A major challenge in the post-genomic era Source: Nature Reviews Drug Discovery URL: [Link]

  • Title: A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays Source: Journal of Biomolecular Screening URL: [Link]

  • Title: NanoBRET–A Novel BRET Platform for the Analysis of Protein–Protein Interactions Source: ACS Chemical Biology URL: [Link]

Comparative

A Comparative Benchmarking Guide to the Synthetic Efficiency of 4-Amino-1,3-diazaspiro[4.4]non-3-en-2-one Synthesis

Abstract This guide provides a comprehensive analysis and comparison of the primary synthetic routes for obtaining 4-Amino-1,3-diazaspiro[4.4]non-3-en-2-one, a valuable spirocyclic scaffold in medicinal chemistry and dru...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive analysis and comparison of the primary synthetic routes for obtaining 4-Amino-1,3-diazaspiro[4.4]non-3-en-2-one, a valuable spirocyclic scaffold in medicinal chemistry and drug development. We present a detailed examination of two principal methodologies: the classical Bucherer-Bergs reaction starting from cyclopentanone and an alternative multi-step pathway commencing with 1-aminocyclopentanecarboxylic acid. This document furnishes detailed experimental protocols, comparative analysis of synthetic efficiency, and essential characterization data to assist researchers in selecting the most appropriate route for their specific needs, balancing factors such as yield, purity, operational complexity, and safety.

Introduction

Spirocyclic systems have garnered significant interest in modern drug discovery due to their inherent three-dimensionality, which can lead to improved pharmacological properties. 4-Amino-1,3-diazaspiro[4.4]non-3-en-2-one, a spiro-fused hydantoin, represents a key building block for the synthesis of novel therapeutic agents. The efficient and scalable synthesis of this intermediate is therefore of paramount importance. This guide aims to provide a critical evaluation of the two most prominent synthetic strategies, offering a side-by-side comparison to inform rational route selection in a research and development setting.

Comparative Analysis of Synthetic Routes

Two primary synthetic pathways for the preparation of 4-Amino-1,3-diazaspiro[4.4]non-3-en-2-one are prevalent in the literature. The first is a direct, one-pot multicomponent approach, the Bucherer-Bergs reaction. The second is a more linear, multi-step synthesis starting from 1-aminocyclopentanecarboxylic acid.

ParameterRoute 1: Bucherer-Bergs ReactionRoute 2: From 1-Aminocyclopentanecarboxylic Acid
Starting Material Cyclopentanone1-Aminocyclopentanecarboxylic Acid
Key Reagents KCN (or NaCN), (NH₄)₂CO₃Urea, or cyanate source
Number of Steps 1 (One-pot)2-3 (synthesis of amino acid, then cyclization)
Typical Yield Moderate to GoodGood to Excellent (for cyclization step)
Purity of Crude Product Moderate (often requires extensive purification)High
Key Advantages Atom economy, operational simplicity, low-cost starting materials.Avoids the use of highly toxic cyanide salts in the final step, potentially higher purity.
Key Disadvantages Use of highly toxic alkali metal cyanides, potential for side product formation.Longer overall synthesis, starting amino acid can be more expensive than cyclopentanone.
Safety Considerations HIGH RISK: Handling of KCN/NaCN requires stringent safety protocols.MODERATE RISK: Standard laboratory precautions.

Route 1: The Bucherer-Bergs Reaction

The Bucherer-Bergs reaction is a well-established and efficient method for the synthesis of hydantoins from ketones or aldehydes.[1] This one-pot, multicomponent reaction involves the condensation of a carbonyl compound, an alkali metal cyanide, and ammonium carbonate to form the desired hydantoin ring system.[2][3]

Reaction Mechanism and Rationale

The reaction proceeds through the initial formation of a cyanohydrin from the ketone, which then reacts with ammonia (from the decomposition of ammonium carbonate) to form an aminonitrile. Subsequent reaction with carbon dioxide (also from ammonium carbonate decomposition) and intramolecular cyclization leads to the spirohydantoin product.[2] The use of a single reaction vessel for this cascade process offers significant advantages in terms of operational simplicity and time efficiency. A typical molar ratio of 1:2:2 for the ketone, potassium cyanide, and ammonium carbonate respectively is recommended for optimal reactivity.[2]

Visualizing the Bucherer-Bergs Pathway

Bucherer-Bergs Reaction Cyclopentanone Cyclopentanone Product 4-Amino-1,3-diazaspiro[4.4]non-3-en-2-one Cyclopentanone->Product One-pot Reaction (60-70 °C) Reagents KCN, (NH₄)₂CO₃ Ethanol/Water Reagents->Product Alternative Synthesis Cyclopentanone Cyclopentanone Aminonitrile 1-Aminocyclopentane- carbonitrile Cyclopentanone->Aminonitrile Strecker Synthesis (NaCN, NH₄Cl) AminoAcid 1-Aminocyclopentane- carboxylic Acid Aminonitrile->AminoAcid Acid Hydrolysis (e.g., HCl) Product 4-Amino-1,3-diazaspiro[4.4]non-3-en-2-one AminoAcid->Product Cyclization Urea Urea Urea->Product

Sources

Validation

The Spirocyclic Scaffold: A Comparative Guide to Cyclic Ureas and Thioureas in Drug Design

In the contemporary landscape of medicinal chemistry, the pursuit of drug candidates with superior efficacy, selectivity, and pharmacokinetic profiles has driven a strategic shift away from planar, two-dimensional molecu...

Author: BenchChem Technical Support Team. Date: January 2026

In the contemporary landscape of medicinal chemistry, the pursuit of drug candidates with superior efficacy, selectivity, and pharmacokinetic profiles has driven a strategic shift away from planar, two-dimensional molecules towards complex, three-dimensional architectures.[1][2][3] Spirocyclic scaffolds, characterized by two rings sharing a single carbon atom, have emerged as a powerful tool in this endeavor.[1][4][5] Their inherent rigidity and three-dimensionality can pre-organize pharmacophoric elements into optimal orientations for target binding, often leading to enhanced potency and selectivity while improving physicochemical properties like solubility.[1][2]

Within these spirocyclic frameworks, the incorporation of cyclic urea or thiourea moieties offers a versatile strategy for engaging with biological targets, primarily through a network of hydrogen bonds.[6][7] The choice between a cyclic urea (containing a C=O bond) and its isosteric counterpart, the cyclic thiourea (containing a C=S bond), is a critical decision in the drug design process. While structurally similar, the substitution of oxygen with sulfur imparts distinct physicochemical and pharmacological properties that can profoundly influence a molecule's biological activity, metabolic stability, and overall suitability as a drug candidate.

This guide provides a comprehensive comparison of cyclic ureas and thioureas within the context of spirocyclic drug design, offering insights into their respective advantages and liabilities, supported by experimental data and detailed synthetic protocols.

I. Physicochemical Properties: A Tale of Two Chalcogens

The seemingly subtle switch from oxygen to sulfur induces significant changes in a molecule's electronic and steric properties, which in turn affect its behavior in a biological system.

Hydrogen Bonding and Acidity

The capacity of both urea and thiourea groups to act as hydrogen bond donors is central to their function in molecular recognition.[6][7] The two N-H groups can form stable interactions with hydrogen bond acceptors like carbonyls, carboxylates, or phosphate groups on target proteins.[6][7]

However, the nature of these interactions differs. Thioureas are generally more acidic than their corresponding ureas.[8][9] The larger, more polarizable sulfur atom can better stabilize the negative charge that develops upon deprotonation of the N-H group. This increased acidity can lead to stronger hydrogen bonds with biological targets. Computational studies have corroborated this, indicating that electron-withdrawing groups on the urea or thiourea moiety enhance hydrogen bond formation.

While stronger hydrogen bonding is often desirable, the steric bulk of the sulfur atom can sometimes be detrimental. In certain receptor pockets, the larger van der Waals radius of sulfur compared to oxygen may cause steric clashes, potentially weakening or preventing optimal binding—a classic example of the trade-off between electronic and steric factors in drug design.

Solubility and Thermal Stability

A critical consideration in drug development is the aqueous solubility of a compound, which directly impacts its bioavailability.[10] General observations suggest that ureas tend to be more soluble in water than thioureas. For instance, the solubility of urea in water is significantly higher than that of thiourea.[2] This difference can be attributed to the greater polarity of the C=O bond compared to the C=S bond, allowing for more favorable interactions with water molecules.

In terms of stability, ureas generally exhibit greater thermal stability than thioureas. Studies on analogous compounds have shown that urea-containing molecules are often more stable than their thiourea counterparts.[11] This lower stability of thioureas can be a liability during synthesis, purification, and storage, and may also have implications for the metabolic fate of the drug molecule in vivo.

PropertyCyclic UreaCyclic ThioureaRationale for Difference
N-H Acidity LowerHigherSulfur's ability to stabilize negative charge.[8][9]
H-Bonding Strong H-bond donorPotentially stronger H-bond donorIncreased N-H acidity in thioureas.
Solubility Generally HigherGenerally LowerGreater polarity of the C=O bond.[2]
Thermal Stability HigherLowerDifferences in bond energies and reactivity.[11]
Steric Profile Smaller C=O groupLarger C=S groupLarger van der Waals radius of sulfur.

II. Biological Activity and Structure-Activity Relationships (SAR)

The isosteric replacement of a cyclic urea with a cyclic thiourea can have a dramatic impact on biological activity. While it is not a universally applicable rule, numerous studies have reported that thiourea analogs exhibit enhanced potency compared to their urea counterparts.

For example, in a study on derivatives of the natural product Salinomycin as potential agents against Trypanosoma brucei, thiourea derivatives were found to be significantly more potent than their urea analogs.[1] Similarly, in the development of anticancer agents, thiourea derivatives have often demonstrated superior activity. In one such study, a thiourea derivative was over 100 times more potent than its urea analog against the A549 lung cancer cell line.[10] Another study found that urea derivatives were less active than their corresponding thiourea counterparts as anticancer agents.[10]

The enhanced activity of thioureas can often be attributed to their stronger hydrogen bonding capacity, allowing for a more robust interaction with the target protein. However, the specific context of the binding site is paramount. If the active site is sterically constrained, the smaller urea moiety may be favored.

The logical flow of evaluating these moieties in a drug discovery program is outlined below:

SAR_Flowchart cluster_0 Design & Synthesis cluster_1 In Vitro Evaluation cluster_2 Decision & Optimization Start Identify Spirocyclic Scaffold and Target Design Design Urea & Thiourea Analogs Start->Design Synth_Urea Synthesize Cyclic Urea Analog Design->Synth_Urea Synth_Thiourea Synthesize Cyclic Thiourea Analog Design->Synth_Thiourea Bio_Assay Primary Biological Assay (Potency) Synth_Urea->Bio_Assay Synth_Thiourea->Bio_Assay PhysChem Physicochemical Profiling (Solubility, logP) Bio_Assay->PhysChem ADME_Screen Early ADME Screening (Metabolic Stability) PhysChem->ADME_Screen Compare Compare Potency, Physicochemical, and ADME Data ADME_Screen->Compare Optimize_Urea Optimize Urea Series Compare->Optimize_Urea Urea shows better overall profile Optimize_Thiourea Optimize Thiourea Series Compare->Optimize_Thiourea Thiourea shows better overall profile

Caption: Workflow for comparing cyclic urea and thiourea analogs in a spirocyclic drug discovery program.

III. Synthesis of Spirocyclic Ureas and Thioureas

The construction of cyclic urea and thiourea moieties within a spirocyclic framework typically involves the reaction of a diamine precursor with a suitable carbonyl or thiocarbonyl source.

General Synthetic Approach

The common strategy involves a spirocyclic diamine as a key intermediate. This diamine can then be cyclized to form either the cyclic urea or the cyclic thiourea, allowing for a divergent and comparable synthesis.

Synthesis_Workflow Start Spirocyclic Precursor (e.g., Spiro-ketone) Diamine Spirocyclic Diamine Intermediate Start->Diamine Multi-step synthesis Urea Spirocyclic Cyclic Urea Diamine->Urea e.g., Phosgene, CDI, Triphosgene Thiourea Spirocyclic Cyclic Thiourea Diamine->Thiourea e.g., Thiophosgene, Carbon Disulfide, Thiocarbonyldiimidazole (TCDI)

Caption: Divergent synthesis of spirocyclic ureas and thioureas from a common diamine intermediate.

Experimental Protocols

Protocol 1: Synthesis of a Spirocyclic Cyclic Urea

This protocol is a general representation for the cyclization of a spirocyclic diamine using N,N'-Carbonyldiimidazole (CDI), a safer alternative to phosgene.[12]

  • Dissolution: Dissolve the spirocyclic diamine (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of CDI: To the stirred solution, add N,N'-Carbonyldiimidazole (CDI) (1.1 eq) portion-wise at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired spirocyclic cyclic urea.

Protocol 2: Synthesis of a Spirocyclic Cyclic Thiourea

This protocol outlines the synthesis using thiophosgene or a solid equivalent like thiocarbonyldiimidazole (TCDI).

  • Dissolution: Dissolve the spirocyclic diamine (1.0 eq) and a non-nucleophilic base (e.g., triethylamine, 2.2 eq) in a suitable aprotic solvent (e.g., dichloromethane) and cool the mixture to 0 °C in an ice bath.

  • Addition of Thiocarbonyl Source: Add a solution of thiophosgene (1.1 eq) or TCDI (1.1 eq) in the same solvent dropwise to the cooled mixture.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude residue by flash column chromatography. It is worth noting that in some cases, thiourea syntheses may require more extensive purification compared to their urea counterparts to remove sulfur-containing byproducts.

IV. ADME and Pharmacokinetic Considerations

While direct comparative in vivo pharmacokinetic data for spirocyclic urea and thiourea pairs are scarce in the literature, some general principles and in vitro findings can guide drug design.

Both urea and thiourea moieties can be susceptible to metabolic degradation. The N-H bonds can undergo oxidation, and the surrounding alkyl groups are also potential sites for metabolism. Thioureas, in particular, can be metabolically oxidized to their corresponding ureas or other reactive intermediates. This potential for metabolic instability is a key challenge that must be addressed during lead optimization.[6]

Furthermore, the generally lower solubility of thioureas can pose a challenge for achieving adequate oral absorption.[5] However, the increased lipophilicity that often accompanies the sulfur-for-oxygen switch can sometimes enhance membrane permeability. This highlights the complex interplay between solubility and permeability in determining overall absorption.

In vitro pharmacokinetic profiling of thiourea derivatives has shown that they can exhibit a range of metabolic stabilities and permeability profiles, underscoring the importance of empirical testing for each new chemical series.

V. Conclusion and Future Perspectives

The choice between incorporating a cyclic urea or a cyclic thiourea into a spirocyclic drug candidate is a nuanced decision with significant consequences for the entire drug discovery cascade.

  • Cyclic ureas often provide a more conservative choice, typically offering better solubility and chemical stability. They are an excellent starting point when a robust hydrogen bonding interaction is required without introducing the potential liabilities associated with sulfur.

  • Cyclic thioureas represent a more aggressive design strategy. The potential for enhanced potency due to stronger hydrogen bonding makes them an attractive option for lead optimization.[1][3] However, this must be carefully balanced against potential drawbacks, including lower solubility, reduced metabolic stability, and potential for off-target reactivity.

Ultimately, the optimal choice is context-dependent, dictated by the specific topology of the target's binding site, the desired physicochemical properties, and the overall ADME profile of the molecule. An effective strategy often involves the parallel synthesis and evaluation of both urea and thiourea analogs in the early stages of a project. This empirical, data-driven approach allows for a direct comparison of their properties within the specific chemical space of interest, enabling a more informed and rational progression of the drug discovery program. As synthetic methodologies become more robust and our understanding of the nuanced effects of isosteric replacements grows, the strategic use of both cyclic ureas and thioureas will continue to be a valuable tactic in the design of next-generation spirocyclic therapeutics.

References

  • Antoszczak, M., Gadsby-Davis, K., Steverding, D., & Huczyński, A. (2023). Synthesis of urea and thiourea derivatives of C20-epi-aminosalinomycin and their activity against Trypanosoma brucei. European Journal of Medicinal Chemistry.
  • Ravindran, b., Guruswamy, M., Mariappan, M., & Mojumdar, S. C. (2011). Synthesis and characterization of some single crystals of thiourea urea zinc chloride. Full-text available.
  • Ocal, N., Celen, B., Kocyigit-Kaymakcioglu, B., & Rollas, S. (2009). Synthesis and Biological Activity of Substituted Urea and Thiourea Derivatives Containing 1,2,4-Triazole Moieties. Molecules.
  • Hiesinger, K., Dar’in, D., Proschak, E., & Krasavin, M. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(1), 150-183. [Link]

  • Esteva-Font, C., et al. (2015). Structure-activity analysis of thiourea analogs as inhibitors of UT-A and UT-B urea transporters. American Journal of Physiology-Cell Physiology, 308(10), C825-C836.
  • Ronchetti, R., et al. (2021). Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis. RSC Medicinal Chemistry, 12(7), 1046-1064.
  • Ronchetti, R., Moroni, G., Carotti, A., Gioiello, A., & Camaioni, E. (2021). Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis. RSC Medicinal Chemistry, 12(7), 1046-1064. [Link]

  • Xu, K., Ying, L., Ying, T., et al. (2024). Design, synthesis, and biological evaluation of (thio)urea derivatives as potent Escherichia coli β-glucuronidase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2387415. [Link]

  • El-Sayed, N. N. E., et al. (2025). Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. Biointerface Research in Applied Chemistry, 15(2), 23.
  • Zhou, Y., et al. (2010). Synthesis, activity, and pharmacokinetic properties of a series of conformationally-restricted thiourea analogs as novel hepatitis C virus inhibitors. Bioorganic & Medicinal Chemistry, 18(17), 6414-6421. [Link]

  • Ghosh, A. K., & Brindisi, M. (2019). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Journal of Medicinal Chemistry, 63(6), 2751-2788. [Link]

  • Sicak, Y. (2022). Synthesis, predictions of drug-likeness, and pharmacokinetic properties of some chiral thioureas as potent enzyme inhibition agents. Turkish Journal of Chemistry, 46(3), 665-676. [Link]

  • Pop, R.-I., et al. (2022). Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. International Journal of Molecular Sciences, 23(17), 9488. [Link]

  • Diaz-de-Villegas, M. D., et al. (2006). Thermal stability and decomposition of urea, thiourea and selenourea analogous diselenide derivatives. Journal of Thermal Analysis and Calorimetry, 84(2), 351-357.
  • Pitts, W. J., et al. (2022). Discovery of Heteroaryl Urea Isosteres for Formyl Peptide Receptor 2 Agonists. ACS Medicinal Chemistry Letters, 13(6), 987-994. [Link]

  • Stanković, N., et al. (2026). In Vitro Pharmacokinetic Profiling of Thiourea Derivatives of Naproxen With Anti-Inflammatory and Anticancer Activity. Helvetica Chimica Acta. [Link]

  • Amendola, V., et al. (2005). Urea vs. thiourea in anion recognition. Organic & Biomolecular Chemistry, 3(19), 3468-3474. [Link]

  • Amendola, V., et al. (2005). Urea vs. thiourea in anion recognition.
  • Maryoosh, A. A., & Al-Jeilawi, O. H. R. (2025). Synthesis, Characterization, Molecular Docking, and In Silico ADME Study for Some New Different Derivatives for Succiniohydrazide. Full-text available.
  • Ghosh, A. K., & Brindisi, M. (2019). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. ACS Publications. [Link]

  • Ghosh, A. K., & Brindisi, M. (2019). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Semantic Scholar. [Link]

Sources

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

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4-Amino-1,3-diazaspiro[4.4]non-3-en-2-one
Reactant of Route 2
4-Amino-1,3-diazaspiro[4.4]non-3-en-2-one
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